1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEHYSKQUSAZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725583 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-71-3 | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008526-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing ring—has emerged as a powerful structural motif.[1] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, often leading to improved solubility, reduced lipophilicity, and enhanced binding affinity of drug candidates.[2] This guide focuses on a particularly valuable derivative, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , a trifunctional building block poised for significant applications in the synthesis of complex molecular architectures.
Core Compound Identification
The subject of this guide is the chemical compound formally known as tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.
| Identifier | Value |
| CAS Number | 1008526-71-3 |
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
The structure of this compound, featuring a central azetidine ring with three distinct functional groups, is depicted below.
Caption: Molecular structure of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. These data are critical for experimental design, handling, and storage.
| Property | Value | Source |
| CAS Number | 1008526-71-3 | |
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 | |
| Physical State | Solid | |
| Melting Point | 142 °C | |
| Storage Temperature | Refrigerated (0-10°C), under inert gas | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
Synthesis and Mechanistic Considerations
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol:
Step 1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine
-
To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid such as zinc iodide.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-cyano-3-hydroxyazetidine.
Causality: The use of a Lewis acid catalyst is crucial for activating the carbonyl group of the azetidinone, making it more susceptible to nucleophilic attack by the cyanide anion. The Boc protecting group on the azetidine nitrogen is stable under these conditions, preventing unwanted side reactions.
Step 2: Reduction of the Nitrile to the Primary Amine
-
Carefully add the purified 1-Boc-3-cyano-3-hydroxyazetidine (1 equivalent) to a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) at 0°C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for several hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction to 0°C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product, this compound.
Causality: Strong hydride reagents like LiAlH₄ are required for the complete reduction of the nitrile functionality to a primary amine. The Boc group is generally stable to these conditions, although prolonged reaction times or high temperatures should be avoided to prevent its cleavage.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a highly versatile building block for creating diverse and complex molecular structures. The orthogonal reactivity of the Boc-protected amine, the primary amine, and the hydroxyl group allows for sequential and selective chemical modifications.
-
Scaffold Decoration: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.
-
Linker Chemistry: The hydroxyl group can be etherified, esterified, or used as a handle for attachment to other molecular fragments.
-
Deprotection and Further Functionalization: The Boc group can be easily removed under acidic conditions to reveal the secondary amine of the azetidine ring, which can then be further functionalized.
The incorporation of the 3-hydroxy-3-(aminomethyl)azetidine moiety can be particularly advantageous in:
-
Improving Physicochemical Properties: The polar nature of the hydroxyl and amino groups can enhance the aqueous solubility and reduce the lipophilicity of a parent molecule, which are often key challenges in drug development.
-
Creating Novel Bioisosteres: This azetidine derivative can serve as a bioisostere for other cyclic structures, such as substituted piperidines or pyrrolidines, offering a different vector for substituent placement and potentially leading to improved target engagement or a modified ADME profile.[6]
-
Introducing Structural Rigidity: The constrained four-membered ring can lock in specific conformations, which can be beneficial for optimizing binding to a biological target.
While specific examples of marketed drugs containing this exact fragment are not yet prevalent, the broader class of 3-substituted azetidines is found in several approved and investigational drugs, highlighting the therapeutic potential of this scaffold.[2][7] For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a rigid, three-dimensional scaffold with three orthogonally addressable functional groups provides a powerful tool for the synthesis of novel chemical entities with potentially improved pharmacological properties. As the demand for sp³-rich, polar scaffolds in drug design continues to grow, the importance and utility of this and related azetidine derivatives are set to increase significantly.
References
-
Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]
- Google Patents (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
RSC Publishing (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]
-
Kovaleva, O. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1142. Available at: [Link]
-
Frontiers (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
-
Han, Y. et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]
-
PubChem (2024). Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride. Available at: [Link]
-
ACS Publications (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
ChemRxiv (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Boc-3-hydroxy-3-(aminomethyl)azetidine chemical structure
An In-depth Technical Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained ring systems, particularly azetidines, have emerged as powerful tools for drug designers.[1] These four-membered nitrogen-containing heterocycles offer a unique combination of properties: they are conformationally rigid, rich in sp³-hybridized carbons, and serve as valuable bioisosteres for more common motifs.[1] This unique structural character often imparts enhanced metabolic stability, improved solubility, and better receptor selectivity to drug candidates.[1][2]
Among the diverse array of functionalized azetidines, This compound stands out as a particularly valuable and versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, synthesis, reactivity, and strategic applications. By presenting a quaternary center decorated with orthogonal functional groups—a protected secondary amine within the ring, a primary amine, and a tertiary alcohol—this molecule offers multiple, distinct points for chemical elaboration, making it an ideal scaffold for constructing complex molecular architectures and exploring diverse chemical space.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is identified by a unique set of chemical descriptors.
-
IUPAC Name: tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
-
CAS Number: 1008526-71-3[3]
-
Molecular Formula: C₉H₁₈N₂O₃[3]
-
Molecular Weight: 202.25 g/mol [3]
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Molecular Formula | C₉H₁₈N₂O₃ | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| InChI Key | NVEHYSKQUSAZBP-UHFFFAOYSA-N | |
| Storage Temperature | Refrigerator |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically originates from the commercially available starting material, 1-Boc-3-azetidinone. The core challenge is the introduction of both a hydroxyl and an aminomethyl group at the C3 position. A common and effective strategy is a two-step sequence involving a Strecker-type reaction followed by hydrolysis and reduction, or the addition of a cyanide equivalent followed by reduction.
A representative synthetic workflow is detailed below. The choice of a trimethylsilyl cyanide addition is advantageous as it forms a stable cyanohydrin intermediate, which can then be reduced to the target aminomethyl alcohol.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method based on established chemical transformations for azetidine derivatives.[4]
Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (1.2 equiv).
-
Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 equiv), to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate, which can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Dissolve the crude cyanohydrin intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reduction is complete (monitored by LC-MS).
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Structural Characterization
Confirmation of the chemical structure is typically achieved through a combination of spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.4-1.5 ppm. The methylene protons of the azetidine ring will appear as multiplets in the 3.5-4.5 ppm region. The aminomethyl (CH₂-NH₂) protons would likely appear as a singlet or a broadened signal.
-
¹³C NMR: The carbon spectrum will show the quaternary carbon of the Boc group, the carbonyl carbon of the carbamate, the C3 quaternary carbon of the azetidine ring (bearing the -OH and aminomethyl groups), and the carbons of the azetidine ring and the aminomethyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 203.26.
Reactivity and Applications in Drug Discovery
The power of this compound lies in its orthogonally protected functional groups, which allow for selective and sequential chemical modifications.
-
Primary Amine (-NH₂): This group is a versatile nucleophile, readily participating in reactions such as amide bond formation (acylation), sulfonylation, reductive amination, and alkylation. This allows for the introduction of a wide variety of side chains and pharmacophores.
-
Tertiary Alcohol (-OH): The hydroxyl group can be used for ether synthesis (O-alkylation) or esterification. Its presence also introduces a hydrogen bond donor/acceptor site, which can be critical for molecular recognition at a biological target.
-
Boc-Protected Ring Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine of the azetidine ring. This newly liberated amine can then undergo further functionalization, such as arylation or alkylation, to build even more complex structures.
This multi-functional nature makes the scaffold ideal for constructing libraries of compounds for high-throughput screening or for targeted synthesis in lead optimization campaigns. The azetidine core itself is a key feature in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , highlighting the therapeutic relevance of this heterocyclic system.[1]
Safety and Handling
According to available safety data, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its densely functionalized, sp³-rich azetidine core provides a robust platform for creating molecules with desirable drug-like properties. The orthogonal reactivity of its primary amine, tertiary alcohol, and protected ring amine allows for a high degree of synthetic flexibility, enabling the systematic exploration of chemical space around a privileged scaffold. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of sophisticated building blocks like this one will undoubtedly increase, solidifying its role as a cornerstone in the synthesis of next-generation pharmaceuticals.
References
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available from: [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-06). Available from: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]
-
HETEROCYCLES. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011-10-25). Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tert-Butyl 3-(Aminomethyl)-3-hydroxyazetidine-1-carboxylate: An In-depth Technical Guide
Introduction: The Significance of 3-Substituted Azetidines in Medicinal Chemistry
The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. Specifically, 3-substituted azetidines, such as tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, are of significant interest as versatile building blocks. The presence of a hydroxyl group and a primary amine on a quaternary center offers multiple points for diversification, enabling the exploration of chemical space in the development of novel therapeutics. This guide provides a detailed, in-depth exploration of a robust synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (1), points to a disconnection at the C-C bond between the azetidine ring and the aminomethyl group. This suggests a synthetic strategy commencing with the commercially available or readily synthesized N-Boc-3-azetidinone (3). The core of this strategy lies in the introduction of a one-carbon aminomethyl synthon to the ketone carbonyl. A highly effective approach for this transformation is through a two-step sequence involving the formation of a cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (2), followed by the chemoselective reduction of the nitrile functionality to the desired primary amine.
This pathway is advantageous due to the relatively mild conditions required for both steps, which are compatible with the sensitive azetidine ring and the Boc-protecting group. The choice of reagents and reaction conditions at each stage is critical to ensure high yields and purity, minimizing side reactions such as over-reduction or decomposition.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from the preparation of the key ketone intermediate.
Caption: Synthetic workflow for tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.
Part 1: Preparation of the Key Intermediate: N-Boc-3-azetidinone
The synthesis of the target molecule commences with the preparation of N-Boc-3-azetidinone, a crucial building block. This is typically achieved through the oxidation of the corresponding alcohol, N-Boc-3-hydroxyazetidine.
Experimental Protocol: Oxidation of N-Boc-3-hydroxyazetidine
A common and effective method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine. This method is favored for its mild conditions and high yields.
Step-by-Step Methodology:
-
Reaction Setup: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activator Addition: A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is added dropwise, again ensuring the temperature remains below -65 °C. The reaction is stirred for 30-60 minutes at this temperature.
-
Quenching: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Work-up: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford N-Boc-3-azetidinone as a white to off-white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
Causality and Field-Proven Insights: The choice of Swern oxidation is deliberate. It avoids the use of heavy metals and operates at low temperatures, which is crucial for preventing the decomposition of the strained azetidine ring. The use of triethylamine as the final base is a classic and reliable choice for quenching the reaction and neutralizing the generated acid.
Part 2: Synthesis of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
With the key ketone intermediate in hand, the synthesis proceeds through a two-step sequence: cyanohydrin formation and subsequent nitrile reduction.
Step 1: Cyanohydrin Formation
The addition of a cyanide source to N-Boc-3-azetidinone yields the cyanohydrin intermediate. A particularly effective and mild method involves the use of trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid, such as zinc iodide (ZnI2).
Experimental Protocol: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Step-by-Step Methodology:
-
Reaction Setup: N-Boc-3-azetidinone (1.0 equivalent) and zinc iodide (0.1 equivalents) are dissolved in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Trimethylsilyl cyanide (1.2 equivalents) is added dropwise to the solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, is typically used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
| Parameter | Value |
| Typical Yield | 90-98% (crude) |
| Appearance | Pale yellow oil or solid |
Causality and Field-Proven Insights: The use of TMSCN with a Lewis acid catalyst is a well-established and reliable method for cyanohydrin formation. The in situ generation of the silyl ether of the cyanohydrin, which is subsequently hydrolyzed during work-up, often leads to higher yields and cleaner reactions compared to using alkali metal cyanides with acid. Zinc iodide is a mild and effective Lewis acid for this transformation.
Step 2: Nitrile Reduction to the Primary Amine
The final step is the reduction of the cyanohydrin's nitrile group to a primary amine. Catalytic hydrogenation using Raney Nickel is a robust and chemoselective method for this transformation, being compatible with the Boc-protecting group and the tertiary alcohol.
Experimental Protocol: Synthesis of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
Step-by-Step Methodology:
-
Reaction Setup: The crude tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia.
-
Catalyst Addition: A slurry of Raney Nickel (typically 20-50% by weight of the substrate) in the same solvent is carefully added to the reaction mixture.
-
Hydrogenation: The reaction vessel is placed under an atmosphere of hydrogen gas (typically 50-100 psi) and stirred vigorously at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the final product, tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, as a solid or viscous oil.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by NMR) | >98% |
| Appearance | White solid or colorless oil |
Causality and Field-Proven Insights: The use of Raney Nickel for nitrile reduction is a classic and powerful method. Conducting the hydrogenation in an ammonia-saturated solvent is a critical field-proven technique to suppress the formation of secondary and tertiary amine byproducts by minimizing the reaction of the initially formed primary amine with the intermediate imine. The choice of hydrogen pressure and catalyst loading can be optimized to ensure complete conversion and high selectivity.
Characterization Data
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
-
¹H NMR (400 MHz, CDCl₃): δ 4.15-4.05 (m, 2H), 3.85-3.75 (m, 2H), 2.90 (s, 2H), 2.50 (br s, 3H, OH and NH₂), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.5, 80.0, 68.0, 58.0, 48.0, 28.5.
-
Mass Spectrometry (ESI+): m/z 203.1 [M+H]⁺.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, a valuable building block for drug discovery. By starting from N-Boc-3-azetidinone, this two-step sequence of cyanohydrin formation followed by nitrile reduction offers a practical and scalable approach for researchers and drug development professionals. The careful selection of reagents and reaction conditions, as outlined, is paramount to achieving high yields and purity of this versatile 3-substituted azetidine.
References
-
Synthesis of N-Boc-3-azetidinone
- Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Source: PMC - NIH
-
URL: [Link]
-
Cyanohydrin Formation from Ketones
- Title: Asymmetric cyanohydrin synthesis c
- Source: ResearchG
-
URL: [Link]
-
Nitrile Reduction using Raney Nickel
- Title: Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activ
- Source: ResearchG
-
URL: [Link]
-
General Azetidine Synthesis and Reactivity
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
- Source: RSC Publishing
-
URL: [Link]
- Strecker Synthesis Application: Title: Strategic Synthesis: The Strecker Reaction as the Cornerstone Approach Source: BenchChem
A Technical Guide to tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth analysis of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, a key heterocyclic building block for researchers and scientists in drug development. The molecule's unique architecture, featuring a strained four-membered azetidine ring, a tertiary alcohol, a primary amine, and a carbamate protecting group, makes it a valuable scaffold in modern medicinal chemistry. We will explore its formal nomenclature, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, methods for structural confirmation, and its strategic application in the design of novel therapeutics. This document is intended to serve as a comprehensive resource for professionals seeking to leverage the unique structural and chemical attributes of this compound.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational to scientific rigor. This section details the formal naming conventions and key identifiers for the topic compound.
2.1 IUPAC Name The systematically generated and preferred IUPAC name for this compound is tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate .[1]
2.2 Common Synonyms In literature and commercial catalogs, this molecule may be referred to by several synonyms, including:
-
1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester[1]
2.3 Chemical Structure
2.4 Key Identifiers A summary of the essential identifiers for this compound is provided in the table below.
| Identifier | Value | Source |
| CAS Number | 1008526-71-3 | [1] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| PubChem CID | 57415900 | [2] |
| MDL Number | MFCD17015986 | [1] |
Physicochemical Properties
Understanding the physicochemical properties of a building block is critical for predicting its behavior in reactions and its potential influence on the properties of a final drug candidate.
| Property | Value (Computed) | Description |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | A key metric in predicting drug transport properties. |
| cLogP | -0.6 | Indicates the compound's hydrophilicity. |
| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | The oxygens of the Boc and hydroxyl groups, and the amine nitrogen. |
| Rotatable Bonds | 2 | Indicates a relatively low degree of conformational flexibility. |
Note: Experimental data such as melting point and boiling point are not widely published for this specific specialty chemical. The values above are computationally derived and serve as estimates.
Synthesis and Mechanistic Considerations
4.1 Strategic Overview
The synthesis of 3-substituted azetidines is a non-trivial challenge due to the inherent ring strain of the four-membered heterocycle.[3] A robust and common strategy for preparing tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate begins with the commercially available precursor, 1-Boc-3-azetidinone (CAS: 398489-26-4).[4] This approach involves two key transformations:
-
Nucleophilic Addition to the Ketone: A Strecker-type reaction where a cyanide source is added to the ketone, forming a cyanohydrin intermediate. This is immediately followed by the formation of an aminonitrile.
-
Reduction of the Nitrile: The nitrile group of the aminonitrile intermediate is then reduced to the primary amine, yielding the final product.
The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is sterically bulky, which can influence the stereochemical outcome of reactions, and it is stable to the nucleophilic and reductive conditions used in the synthesis. Crucially, it can be removed under mild acidic conditions, which are often orthogonal to other protecting groups used in complex molecule synthesis.[5][6]
4.2 Experimental Protocol: Synthesis from 1-Boc-3-azetidinone
This protocol describes a representative two-step synthesis.
Step 1: Formation of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add an aqueous solution of ammonia (7 M, 5.0 eq) followed by sodium cyanide (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Causality Insight: This one-pot reaction is a variation of the Strecker synthesis. The ketone first reacts with ammonia to form an imine in equilibrium. The cyanide ion then attacks the imine electrophile to form the α-aminonitrile. Using a high concentration of ammonia drives the equilibrium towards the imine, maximizing the yield of the desired product.
-
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminonitrile is often carried forward without further purification.
Step 2: Reduction to tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
Caution: This step involves a highly reactive reducing agent and should be performed with appropriate safety measures in a fume hood.
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Causality Insight: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The reaction proceeds via the formation of a metal-complex intermediate which, upon aqueous workup, is hydrolyzed to yield the amine. The hydroxyl group is formed during the hydrolytic workup of the intermediate from the initial cyanohydrin formation.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.
4.3 Synthesis Workflow Diagram
Caption: A generalized two-step workflow for the synthesis of the title compound.
Structural Elucidation and Quality Control
Confirming the structure and purity of the final compound is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet at ~1.4 ppm integrating to 9H for the tert-butyl protons of the Boc group. The four protons on the azetidine ring will appear as multiplets in the 3.0-4.0 ppm region. The two protons of the aminomethyl (-CH₂NH₂) group would likely appear as a singlet around 2.8 ppm. The protons of the -OH and -NH₂ groups may be broad and their chemical shift can be variable.
-
¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the quaternary carbon of the azetidine ring bearing the hydroxyl and aminomethyl groups (~60-70 ppm), and the carbons of the azetidine ring and the aminomethyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.3.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H and N-H stretches (a broad band from 3200-3500 cm⁻¹), the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-N and C-O stretches in the fingerprint region.[7]
Applications in Drug Discovery
The azetidine ring is no longer considered just a strained curiosity but is now a highly sought-after scaffold in medicinal chemistry.[8] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.
-
Improved Pharmacokinetic Profile: Compared to more lipophilic rings like pyrrolidine or piperidine, the azetidine ring often increases aqueous solubility and reduces metabolic liability, leading to better drug-like properties.[3]
-
Vectorial Exit Point: The 3,3-disubstituted pattern on the azetidine ring is particularly valuable. It provides a defined, rigid, and three-dimensional exit vector from the core scaffold. This allows medicinal chemists to project substituents into specific regions of a protein's binding pocket to enhance potency and selectivity.
-
Constrained Bioisostere: The molecule can serve as a constrained analog or bioisostere for more flexible fragments, locking in a specific conformation that may be favorable for binding to a biological target. The defined stereochemistry at the C3 position offers a powerful tool for exploring structure-activity relationships (SAR).
Conclusion
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate is a sophisticated chemical building block whose utility is rooted in its unique three-dimensional structure. Its strained ring system, combined with a versatile handle for chemical modification, provides a powerful platform for the development of novel therapeutics. The synthetic route, while requiring careful execution, is accessible and leads to a product whose structure can be unequivocally confirmed by standard analytical techniques. For researchers in drug discovery, this compound represents a valuable tool for navigating complex chemical space and designing next-generation medicines with improved efficacy and safety profiles.
References
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central). (2023).
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. (n.d.).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
- 1-Boc-3-(Aminomethyl)azetidine Formula - ECHEMI. (n.d.).
- 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine - Henan Allgreen Chemical Co.,Ltd. (n.d.).
- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.).
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014).
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.).
- This compound | C9H18N2O3 | CID 57415900 - PubChem - NIH. (n.d.).
- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate - ChemScene. (n.d.).
- Synthesis of azetidine derivatives - Google Patents. (n.d.).
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents. (n.d.).
- This compound - Synblock. (n.d.).
Sources
- 1. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 2. This compound | C9H18N2O3 | CID 57415900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. ijcr.info [ijcr.info]
- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
A Technical Guide to Determining the Solubility of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for Drug Discovery Applications
Foreword: The Azetidine Scaffold and the Criticality of Solubility
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] These four-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity and three-dimensionality, which can lead to enhanced pharmacological properties.[2][3] The incorporation of an azetidine moiety into a drug candidate can improve metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2] Molecules such as baricitinib and cobimetinib, which contain the azetidine motif, have received FDA approval, underscoring the therapeutic potential of this structural class.[2]
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a key building block in the synthesis of more complex molecules for drug discovery. Its structure, featuring a polar hydroxyl group, a basic aminomethyl group, and a lipophilic Boc-protecting group, presents an interesting case study in solubility. The solubility of a compound is a critical determinant of its success in the drug development pipeline. Poor solubility can hinder absorption from the gastrointestinal tract, leading to reduced oral bioavailability.[4] It can also compromise the quality and reliability of in vitro assay data.[4] Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are paramount for advancing drug discovery programs.
This guide provides an in-depth technical overview of the methodologies used to determine the solubility of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | [5] |
| Molecular Weight | 202.25 g/mol | [5] |
| Appearance | Not specified (likely a solid or oil) | |
| Predicted Polarity | The molecule possesses both polar (hydroxyl, aminomethyl) and non-polar (Boc group) functionalities, suggesting amphiphilic character. |
Understanding and Measuring Solubility: A Two-Pronged Approach
In the context of drug discovery, solubility is typically assessed using two distinct but complementary methodologies: kinetic and thermodynamic solubility.[6][7]
-
Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[6][7] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess a large number of compounds.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state in a given solvent.[4][9] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and later stages of development.[6]
The choice between these methods depends on the stage of the drug discovery process and the specific questions being addressed.[7]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry
This protocol is designed for the rapid assessment of the kinetic solubility of this compound. Nephelometry measures the light scattered by undissolved particles in a solution.[7][10]
I. Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Plate shaker
-
Nephelometer (plate-based)
II. Experimental Workflow
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
III. Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.[8]
-
Plate Setup: Using an automated liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[10]
-
Buffer Addition: Add PBS (pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., serial dilutions).[10] The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at a controlled temperature (e.g., 37°C) for 2 hours.[10]
-
Measurement: Measure the light scattering in each well using a nephelometer.[10]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO).
IV. Causality and Self-Validation
-
Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.[11]
-
Why Nephelometry? This method is rapid and sensitive to the formation of precipitates, making it suitable for high-throughput screening.[7]
-
Self-Validation: Include a set of reference compounds with known high and low solubility in each assay plate to ensure the system is performing as expected.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay via the Shake-Flask Method
This protocol determines the thermodynamic solubility, which is a more accurate representation of a compound's true solubility at equilibrium.[9] The shake-flask method is the gold standard for this measurement.[12]
I. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., PBS pH 7.4, simulated gastric fluid, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker/thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
II. Experimental Workflow
Sources
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. evotec.com [evotec.com]
- 5. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to Sourcing and Utilizing 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for Pharmaceutical Research
This guide provides an in-depth technical overview of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine, a critical building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical significance, navigate the commercial supplier landscape, detail essential quality control protocols, and discuss its application in modern synthesis.
Part 1: The Strategic Importance of this compound
This compound (IUPAC Name: tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate) is a highly functionalized, four-membered heterocyclic compound.[1] Its value in drug discovery is rooted in the unique structural and physicochemical properties imparted by the azetidine ring.
The strained azetidine scaffold introduces a degree of conformational rigidity that is highly sought after in medicinal chemistry. This rigidity can help to lock a molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target. Furthermore, azetidines are recognized as valuable motifs in drug design, often serving as bioisosteres for other functional groups to enhance properties like metabolic stability and solubility.[2][3]
The specific substitution pattern of this molecule is particularly advantageous. The Boc (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the ring nitrogen. The geminal hydroxy and aminomethyl groups at the 3-position offer two orthogonal points for chemical diversification, making it a versatile precursor for constructing complex molecular architectures and chemical libraries.
Part 2: Navigating the Commercial Supplier Landscape
The reliable sourcing of starting materials is a foundational pillar of successful research. The quality and purity of this compound can significantly impact the outcome of multi-step syntheses. Below is a comparative table of several commercial suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Available Quantities | Product Link |
| Sigma-Aldrich | 1008526-71-3 | 97% | 500 MG, 1 G, 5 G | |
| Synblock | 1008526-71-3 | ≥98% | Inquire for quantities | [1] |
| ChemScene | 325775-44-8 | ≥98% | Inquire for quantities | [4] |
| Ambeed | 325775-44-8 | >97% | Inquire for quantities | [5] |
| TCI Chemicals | 325775-44-8* | >98% | Inquire for quantities | [6] |
*Note: Some suppliers list this compound under CAS 325775-44-8, which corresponds to the related structure 1-Boc-3-(aminomethyl)azetidine, lacking the 3-hydroxy group.[4][5][6][7][8][9][10][11] Researchers must carefully verify the structure and CAS number with the supplier to ensure they are purchasing the correct molecule (1008526-71-3 for the hydroxylated version).
Supplier Selection Rationale: Choosing a supplier should not be based on price alone. The trustworthiness of a supplier is paramount and is demonstrated through comprehensive documentation. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. A reliable CoA will include experimental data from techniques such as ¹H NMR, HPLC, and/or LC-MS to validate the structure and purity of the compound. This self-validating documentation is crucial for the integrity of your experimental work.
Part 3: Technical Specifications and Quality Control
Upon receipt of the compound, independent verification is a critical step to ensure quality and prevent downstream failures in synthesis.
Key Specifications:
-
Chemical Formula: C₉H₁₈N₂O₃[1]
-
Molecular Weight: 202.25 g/mol [1]
-
Appearance: Typically a solid or powder[12]
-
Storage: Recommended storage in a refrigerator.
Experimental Protocol: ¹H NMR for Structural Verification
This protocol describes the fundamental steps to confirm the chemical identity of the received material. The causality behind this choice is that ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's structure, allowing for unambiguous confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak. The expected spectrum should show:
-
A sharp singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).
-
Signals corresponding to the azetidine ring protons.
-
A signal for the aminomethyl (CH₂-NH₂) protons.
-
A signal for the hydroxyl (-OH) proton.
-
The integration of these peaks should be consistent with the number of protons in each environment.
-
Mandatory Visualization: Quality Control Workflow
The following diagram illustrates the logical workflow for incoming material validation.
Caption: A logical workflow for the quality control of incoming chemical reagents.
Part 4: Safe Handling, Storage, and Stability
Adherence to safety protocols is non-negotiable in a laboratory setting.
Safety Information:
-
GHS Pictogram: GHS07 (Exclamation mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handling:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]
-
Avoid generating dust.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1][13] The recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.
-
Keep away from strong oxidizing agents and strong acids.[13]
Part 5: Applications in Synthetic Chemistry
The primary utility of this compound is as a versatile synthetic intermediate. The primary amine serves as a nucleophile for a wide range of reactions, including:
-
Amide bond formation: Coupling with carboxylic acids or acyl chlorides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones followed by reduction.
Mandatory Visualization: Synthetic Utility Pathway
The following diagram illustrates a conceptual synthetic pathway starting from this compound.
Sources
- 1. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. 325775-44-8 | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 6. tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate | 325775-44-8 | TCI AMERICA [tcichemicals.com]
- 7. 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine, CasNo.325775-44-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. 325775-44-8[tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate]- Acmec Biochemical [acmec.com.cn]
- 9. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]
- 10. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. tert-butyl 3-hydroxy-3-(3-methylphenyl)azetidine-1-carboxylate | 1490999-79-5 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic data of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 1008526-71-3), a valuable trifunctional building block in medicinal chemistry and drug development.[1][2] Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages foundational principles of spectroscopy and data from analogous structures to present a robust prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. Included are generalized, field-proven protocols for data acquisition, ensuring researchers can confidently generate and interpret data for this and similar molecules. The guide is designed to serve as a practical resource for scientists engaged in synthetic chemistry, quality control, and structural elucidation.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule featuring a strained four-membered azetidine ring, a tertiary alcohol, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of functional groups requires a multi-faceted analytical approach for unambiguous characterization.
Key Identifiers and Properties:
| Property | Value | Source |
| Chemical Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | [1][2] |
| CAS Number | 1008526-71-3 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥97% | [2] |
digraph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N¹", pos="0,0!"]; C2 [label="C²", pos="-1.2,0.8!"]; C3 [label="C³", pos="0,1.6!"]; C4 [label="C⁴", pos="1.2,0.8!"]; C5 [label="C⁵", pos="-1.5,-0.8!"]; O1 [label="O", pos="-2.5,-0.6!"]; O2 [label="O", pos="-1.2,-1.8!"]; C6 [label="C⁶", pos="-0.9,-2.8!"]; C7 [label="C⁷", pos="-2.1,-3.4!"]; C8 [label="C⁸", pos="0,-3.6!"]; C9 [label="C⁹", pos="-0.5,-1.9!"]; C10 [label="C¹⁰", pos="0,2.8!"]; N2 [label="N²H₂", pos="1.2,3.4!"]; O3 [label="O³H", pos="-1.2,2.2!"];
// Dummy nodes for Boc group structure Boc_C7 [label="CH₃", pos="-2.1,-3.4!"]; Boc_C8 [label="CH₃", pos="0,-3.6!"]; Boc_C9 [label="CH₃", pos="-0.5,-1.9!"];
// Edges for the azetidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1;
// Edges for substituents N1 -- C5 [label="Boc"]; C5 -- O1 [style=double]; C5 -- O2; O2 -- C6; C6 -- Boc_C7; C6 -- Boc_C8; C6 -- Boc_C9; C3 -- C10 [label="CH₂"]; C10 -- N2; C3 -- O3;
// Labels for key groups label_boc [label="Boc Group", pos="-2,-2.5!", fontsize=10, fontcolor="#4285F4"]; label_azetidine [label="Azetidine Ring", pos="1.5,0!", fontsize=10, fontcolor="#34A853"]; label_amine [label="Aminomethyl", pos="1.8,3.0!", fontsize=10, fontcolor="#EA4335"]; label_hydroxyl [label="Hydroxyl", pos="-1.8,2.5!", fontsize=10, fontcolor="#FBBC05"]; }
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of this molecule, providing definitive information about its carbon-hydrogen framework.
Rationale and Experimental Choices
-
¹H NMR will confirm the presence and connectivity of all proton-bearing groups, including the diagnostic signals for the Boc group, the azetidine ring protons, and the aminomethyl group.
-
¹³C NMR will identify all unique carbon environments, confirming the total carbon count and the presence of the carbonyl, quaternary, and methylene carbons.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice. However, due to the presence of exchangeable protons (-OH, -NH₂) which may give broad signals or not be observed, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it forms hydrogen bonds, resulting in sharper, more reliable signals for these groups.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[3]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The following assignments are predicted based on established chemical shift principles and data from analogous azetidine structures.[3][4]
| Atom(s) (See Diagram) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| C⁶, C⁷, C⁸, C⁹ -H | ~1.40 | Singlet (s) | 9H | Characteristic signal for the nine equivalent protons of the tert-butyl group. |
| N²-H₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. Broadness depends on concentration and water content. |
| C¹⁰-H₂ | ~2.75 | Singlet (s) | 2H | Methylene protons adjacent to the primary amine and a quaternary carbon. Expected to be a singlet as there are no adjacent protons for coupling. |
| C², C⁴-H | ~3.70 - 3.90 | Multiplet (m) or two doublets (d) | 4H | Diastereotopic protons of the azetidine ring adjacent to the Boc-protected nitrogen. They will exhibit complex splitting due to geminal and vicinal coupling. |
| O³-H | ~4.90 | Singlet (s) | 1H | Exchangeable proton of the tertiary hydroxyl group. Its appearance as a sharp singlet in DMSO is a key diagnostic feature. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Atom(s) (See Diagram) | Predicted Shift (δ, ppm) | Rationale for Assignment |
| C⁷, C⁸, C⁹ | ~28.0 | The three equivalent methyl carbons of the tert-butyl group. |
| C¹⁰ | ~45.0 | Methylene carbon of the aminomethyl group, shifted downfield by the adjacent nitrogen. |
| C², C⁴ | ~58.0 | Equivalent methylene carbons of the azetidine ring, significantly deshielded by the adjacent nitrogen atom. |
| C³ | ~65.0 | Quaternary carbon of the azetidine ring, deshielded by both the ring nitrogen and the attached hydroxyl group. |
| C⁶ | ~78.5 | Quaternary carbon of the tert-butyl group. |
| C⁵ | ~155.0 | Carbonyl carbon of the Boc protecting group, appearing in the characteristic downfield region for carbamates. |
Standard Operating Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.
-
Transfer: Vortex the sample until fully dissolved. Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent, and then perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans). Following this, acquire the ¹³C spectrum, typically using a proton-decoupled pulse program over several thousand scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for rapidly confirming the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is preferred for solid samples due to its simplicity and minimal sample preparation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3400 - 3200 | O-H Stretch, N-H Stretch | Alcohol (O-H), Amine (N-H₂) | A broad, strong band for the hydrogen-bonded O-H group is expected to overlap with two sharper, medium-intensity peaks for the symmetric and asymmetric N-H stretching of the primary amine. |
| 2975 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Sharp peaks corresponding to the C-H bonds in the Boc and azetidine moieties. |
| ~1685 | C=O Stretch | Carbamate (Boc) | A very strong, sharp absorption characteristic of the carbonyl group in the Boc protector. This is a key diagnostic peak.[4] |
| 1400 - 1365 | C-H Bend | tert-butyl | A characteristic doublet or strong single peak confirming the presence of the C(CH₃)₃ group. |
| 1250 - 1150 | C-O Stretch, C-N Stretch | Carbamate, Alcohol, Amine | A complex region of strong signals corresponding to the C-O stretch of the carbamate and alcohol, and the C-N stretching of the azetidine and amine. |
Standard Operating Protocol for ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-5 mg) of the solid sample onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
Rationale and Ionization Technique
-
Objective: To determine the exact mass of the molecule and confirm its elemental formula.
-
Technique: Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that minimizes fragmentation, ensuring the protonated molecular ion [M+H]⁺ is readily observed. It is typically coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.
Predicted Mass Spectrum (Positive Ion ESI)
-
Primary Ion: The most abundant ion is expected to be the protonated molecule [M+H]⁺.
-
Calculated Monoisotopic Mass (C₉H₁₈N₂O₃): 202.1317 g/mol
-
Expected [M+H]⁺: m/z = 203.1390
-
-
Common Fragments: While ESI is soft, some in-source fragmentation may occur. Key expected fragments include:
-
[M-C₄H₈+H]⁺ (Loss of isobutylene): m/z = 147.0764
-
[M-Boc+H]⁺ (Loss of the Boc group): m/z = 103.0866
-
Standard Operating Protocol for LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
System Setup: Use a standard reverse-phase C18 column for chromatographic separation, with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Injection: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.
-
MS Parameter Optimization: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the expected [M+H]⁺ ion.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu). The high-resolution data will allow for the determination of the elemental formula.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure and purity of this compound is not based on a single technique but on the synergistic integration of all data.
Caption: Integrated workflow for the structural verification of the target molecule.
References
-
Zefirov, N. S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1086. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link] (Accessed January 27, 2025).
Sources
- 1. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 2. This compound | 1008526-71-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule, offering insights into spectral interpretation, experimental protocols, and the underlying chemical principles.
Introduction
This compound is a key building block in medicinal chemistry. Its rigid four-membered azetidine core, combined with the versatile Boc-protected amine and a hydroxyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as an indispensable tool for this purpose.[3] This guide will dissect the characteristic signals in its ¹H NMR spectrum, providing a framework for confident identification and purity assessment.
Molecular Structure and Proton Environments
Understanding the unique chemical environment of each proton is fundamental to interpreting the ¹H NMR spectrum. The structure of this compound presents several distinct proton sets.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. [3]The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons. [4][5]DMSO-d₆ is often preferred for observing -OH and -NH protons as it forms hydrogen bonds and slows down the exchange rate, resulting in sharper signals. [4] * Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆). [6] * Integrate all the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, integration values, and signal multiplicities, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The characteristic signals of the Boc group, the azetidine ring protons, and the aminomethyl group, along with the behavior of the exchangeable hydroxyl and amine protons, create a unique spectral fingerprint. This guide provides the foundational knowledge for accurate and efficient interpretation, empowering scientists in their drug discovery and development endeavors.
References
- A Comparative Guide to ¹H NMR Characterization of N-Boc Protected Amines and Altern
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones - Benchchem.
- Supporting Information for a chemical public
- Hydroxyl Groups in NMR : r/Chempros - Reddit.
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering.
- Proton NMR 5 - Dealing with -OH and -NH protons - YouTube.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
Sources
13C NMR of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
An In-Depth Technical Guide to the ¹³C NMR of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in medicinal chemistry and drug development. The document outlines the theoretical basis for predicting the ¹³C NMR chemical shifts, provides a detailed, field-proven protocol for spectral acquisition, and discusses the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals who require a robust understanding of the structural elucidation of this and similar substituted azetidine scaffolds.
Introduction: The Structural Significance of Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in modern drug discovery.[1] Their strained ring system imparts unique conformational properties that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility. The specific molecule of interest, this compound[2][3][4], incorporates several key functionalities: a Boc-protected nitrogen for controlled synthetic manipulation, a hydroxyl group, and a primary aminomethyl side chain, all centered around a quaternary carbon. This complex substitution pattern makes it a versatile intermediate for creating novel chemical entities.
Accurate structural confirmation is paramount in any synthetic workflow. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a direct window into the carbon skeleton of a molecule.[5][6] This guide provides the foundational knowledge required to predict, acquire, and interpret the ¹³C NMR spectrum of this important compound.
Theoretical ¹³C NMR Spectrum Prediction
The ¹³C chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of attached atoms, hybridization state, and steric effects play a crucial role.[5] Based on the structure of this compound, we can predict the approximate chemical shifts for each of its nine unique carbon atoms.
The numbering scheme used for assignment is presented in the diagram below.
Caption: Molecular structure of this compound with carbon numbering.
The predicted chemical shifts are summarized in the table below.
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | Boc Carbonyl (C=O) | 155 - 160 | The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms. This region is characteristic for carbamate carbonyls.[7][8] |
| C8 | Boc Quaternary (C(CH₃)₃) | 79 - 82 | The quaternary carbon of the tert-butyl group is attached to an electronegative oxygen, shifting it downfield relative to typical alkanes.[7] |
| C6, C7, C9 | Boc Methyls (CH₃) | 28 - 30 | These three equivalent methyl carbons are in a standard aliphatic environment and are expected to resonate in the typical upfield region. |
| C2, C4 | Azetidine CH₂ | 58 - 62 | These methylene carbons are adjacent to the Boc-protected nitrogen. The electron-withdrawing effect of the carbamate group deshields them significantly compared to a simple alkylamine.[1] |
| C3 | Azetidine Quaternary (C-OH) | 65 - 75 | This is a quaternary carbon attached to two carbons, a nitrogen, and an oxygen. The high degree of substitution and direct attachment to the electronegative hydroxyl group result in a significant downfield shift.[9] |
| C1 | Aminomethyl CH₂ | 45 - 50 | This methylene carbon is attached to a primary amine and the quaternary C3. Its position is influenced by the electronegativity of the nitrogen atom. |
Experimental Protocol for ¹³C NMR Data Acquisition
This section provides a robust, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
Sample Preparation
The causality behind proper sample preparation is to ensure a homogenous solution free of particulates, at a concentration sufficient for the low-sensitivity ¹³C nucleus.
-
Analyte Weighing: Accurately weigh 25-50 mg of this compound into a clean, dry vial. A higher concentration is recommended to reduce the required acquisition time due to the low natural abundance of ¹³C (1.1%).
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. However, if solubility is limited or if hydrogen bonding interactions with the hydroxyl and amine protons are of interest in ¹H NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer and Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube. This filtration step is critical to remove any microscopic solid impurities that can degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents by the manufacturer to serve as the internal reference (δ = 0.0 ppm). If not present, one drop of a dilute TMS solution can be added.
Spectrometer Setup and Data Acquisition
The parameters chosen are a balance between sensitivity, resolution, and experimental time. The use of proton decoupling simplifies the spectrum and enhances signal via the Nuclear Overhauser Effect (NOE).[6]
-
Instrument Tuning: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.
-
Locking: Lock the spectrometer field frequency to the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume, which is essential for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree flip angle (e.g., zgpg30 on Bruker systems) is recommended.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all carbon signals are captured.
-
Number of Scans: Acquire between 1024 and 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 2.0-5.0 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons (C3, C5, C8), which relax more slowly and do not benefit as much from NOE enhancement.[6]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or by referencing the known solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Visualization of the Experimental Workflow
The entire process, from sample preparation to final data analysis, can be visualized as a logical workflow.
Caption: Standard workflow for ¹³C NMR analysis.
Spectral Interpretation and Validation
A standard proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, as the three methyl carbons of the Boc group (C6, C7, C9) are chemically equivalent.
-
Peak Assignment: The initial assignment should be made by comparing the experimental spectrum to the predicted chemical shifts in the table above. The downfield region (>150 ppm) will contain the single carbonyl carbon (C5). The upfield region (< 40 ppm) will contain the signal for the three equivalent methyl carbons. The remaining five signals will be in the midfield region (40-85 ppm).
-
Quaternary Carbons: The signals for the three quaternary carbons (C3, C5, and C8) are expected to be of lower intensity compared to the protonated carbons due to longer relaxation times and a lack of NOE enhancement.[5][6] This is a key identifying feature.
-
DEPT Analysis: To unambiguously distinguish between CH₂, CH, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) are highly recommended.
-
DEPT-135: Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent. For this molecule, C1, C2, and C4 should appear as negative peaks, while C6, C7, and C9 will give a single positive peak.
-
DEPT-90: Will only show signals for CH groups. For this molecule, the DEPT-90 spectrum should be empty, confirming the absence of any CH carbons.
-
By combining the information from the standard ¹³C spectrum with DEPT experiments, a scientist can confidently confirm the carbon skeleton of this compound, ensuring the structural integrity of this valuable synthetic intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kansui, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]
-
Pouwer, R. H., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry. Retrieved from [Link]
-
NMR Solutions. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
University of Potsdam. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts of the quaternary carbon bearing the OOH and OH group. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NREL. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H18N2O3 | CID 57415900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 4. This compound | 1008526-71-3 [sigmaaldrich.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
FT-IR analysis of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
FT-IR spectroscopy provides an efficient, robust, and information-rich method for the structural confirmation of this compound. The successful identification of the characteristic vibrational bands for the hydroxyl (-OH), primary amine (-NH₂), and, most critically, the Boc-group carbonyl (C=O) provides a high degree of confidence in the material's identity and integrity. This analytical technique serves as an indispensable tool in the quality control workflow, ensuring that this versatile building block meets the stringent structural requirements for successful application in pharmaceutical research and development. [6][13]
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 7, 2026, from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved January 7, 2026, from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved January 7, 2026, from [Link]
- Al-Dhmani, R. H., Al-Masoudi, W. A., & Al-Amery, K. H. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(3).
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j). Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. Retrieved January 7, 2026, from [Link]
-
Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Retrieved January 7, 2026, from [Link]
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 7, 2026, from [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved January 7, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Retrieved January 7, 2026, from [Link]
-
IJNRD. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2018). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Retrieved January 7, 2026, from [Link]
-
AZoM. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved January 7, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 7, 2026, from [Link]
Sources
- 1. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 2. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 3. ijnrd.org [ijnrd.org]
- 4. azom.com [azom.com]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Mass Spectrometric Analysis of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
An In-depth Technical Guide:
Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to drug candidates. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a versatile building block that incorporates this valuable motif. However, its structural complexity, featuring a strained ring system, a tertiary alcohol, a primary amine, and a labile tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges for analytical characterization. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a framework for researchers, scientists, and drug development professionals. We will dissect the principles of ionization and fragmentation, present a robust experimental workflow, and detail the predictable fragmentation pathways to enable confident structural verification and impurity identification.
Foundational Context: The Molecule and its Significance
The Azetidine Scaffold in Drug Discovery
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug design.[1] Their strained ring system provides a rigid, conformationally constrained scaffold that can enhance binding affinity and improve metabolic stability compared to more flexible acyclic or larger ring analogues.[2] Azetidine-2-carboxylic acid, for instance, is a known analogue of proline and can be incorporated into peptides to alter their secondary structure.[3][4] The introduction of substitution vectors, as seen in this compound, creates chiral centers and provides multiple points for synthetic elaboration, making it an invaluable intermediate for building complex molecular architectures.[5]
Physicochemical Profile
A thorough understanding of the analyte's properties is the first step in developing a sound analytical method.
| Property | Value | Source |
| Chemical Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | [6] |
| Molecular Formula | C₉H₁₈N₂O₃ | [6] |
| Molecular Weight | 202.25 g/mol | [6] |
| Structure | A tertiary alcohol and an aminomethyl group at the C3 position of a 1-Boc-azetidine ring |
The Analytical Challenge of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of conditions and its straightforward removal with acid.[7] However, this lability is a double-edged sword in mass spectrometry. The Boc group is notoriously unstable under typical ionization and collision-induced dissociation (CID) conditions, often fragmenting preferentially and masking the structural information of the core molecule.[8][9][10] Understanding its fragmentation behavior is not just helpful; it is critical for correct spectral interpretation.
Core Methodological Principles: ESI-MS/MS
Electrospray Ionization (ESI): The Gentle Approach
For a polar, non-volatile, and thermally sensitive molecule like this compound, Electrospray Ionization (ESI) is the definitive choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy deposition.[11][12][13] This process preserves the intact molecule, allowing for the reliable detection of the protonated molecular ion, [M+H]⁺, which serves as the precursor for subsequent fragmentation analysis.[14]
The ESI process involves three key steps:
-
Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[14]
-
Desolvation: The solvent evaporates from the droplets, shrinking their size and increasing the surface charge density.[13][14]
-
Ion Ejection: Eventually, the electrostatic repulsion overcomes the droplet's surface tension, ejecting gas-phase analyte ions.[13]
Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)
While the initial MS scan confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure.[15][16] The most common technique for this is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD).[17][18] In this process, the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 203.14) is mass-selected and directed into a collision cell filled with an inert gas like argon or nitrogen.[17][19] Collisions with the gas convert the ion's kinetic energy into internal energy, which induces fragmentation along the weakest chemical bonds, creating a "fingerprint" spectrum of product ions that is characteristic of the molecule's structure.[18]
A Validated Experimental Workflow
A robust and reproducible workflow is essential for obtaining high-quality data. The following protocol provides a self-validating system for the analysis of this compound.
Experimental Protocol: Sample Preparation and LC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Causality: Using formic acid as a mobile phase modifier aids in protonation for positive mode ESI and improves chromatographic peak shape. Acetic acid is a viable alternative if Boc group lability is a concern, as strong acids like TFA can cause in-source deprotection.[10]
-
Vortex the solution thoroughly.
-
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Analysis: Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense ions from the MS1 scan for CID.
-
Precursor Ion for CID: m/z 203.14.
-
Collision Energy: Ramped (e.g., 10-40 eV). Causality: A ramped collision energy ensures that a wide range of fragments, from low-energy rearrangements to high-energy bond cleavages, are observed in a single experiment.
-
Workflow Visualization
The overall analytical process can be summarized in the following diagram.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Data Interpretation: Decoding the Mass Spectrum
MS1 Spectrum: Identifying the Precursor Ion
The first step in data analysis is to identify the molecular ion in the full scan spectrum. Given the presence of two basic nitrogen atoms, the molecule will readily protonate.
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₁₉N₂O₃]⁺ | 203.1390 |
| [M+Na]⁺ | [C₉H₁₈N₂O₃Na]⁺ | 225.1209 |
| [M+K]⁺ | [C₉H₁₈N₂O₃K]⁺ | 241.0949 |
The protonated molecule, [M+H]⁺ at m/z 203.14 , is expected to be the most abundant species and should be selected as the precursor for MS/MS fragmentation. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can serve as further confirmation of the molecular weight.[20]
MS/MS Spectrum: The Fragmentation Fingerprint
The CID of the [M+H]⁺ ion (m/z 203.14) yields a rich fragmentation pattern dominated by the lability of the Boc group. The key fragmentation events are outlined below.
-
Dominant Pathway 1: Loss of the tert-Butyl Cation (m/z 57.07) This is often the most intense peak in the spectrum. The Boc group fragments to produce the highly stable tert-butyl carbocation. This is a hallmark of nearly all Boc-protected compounds.[21]
-
Fragment: [C₄H₉]⁺
-
Observed at: m/z 57.07
-
-
Pathway 2: Neutral Loss of Isobutylene (56.06 Da) A characteristic rearrangement of the Boc group, often described as a McLafferty-type rearrangement, leads to the neutral loss of isobutylene (C₄H₈).[8][22] This results in a carbamic acid intermediate which can be observed or further fragment.
-
Fragment: [M+H - C₄H₈]⁺
-
Observed at: m/z 147.08
-
-
Pathway 3: Neutral Loss of the Entire Boc Group (100.05 Da) The complete loss of the Boc group (as C₅H₈O₂) yields the deprotected azetidine core.
-
Fragment: [M+H - C₅H₈O₂]⁺
-
Observed at: m/z 103.09
-
-
Pathway 4: Fragmentation of the Azetidine Core Subsequent to or concurrent with the loss of the Boc group, the core structure fragments. Key losses from the deprotected core (m/z 103.09) include:
-
Loss of Water (18.01 Da): From the tertiary alcohol. [Fragment at m/z 85.08]
-
Loss of Ammonia (17.03 Da): From the primary aminomethyl group.[20] [Fragment at m/z 86.06]
-
Proposed Fragmentation Pathway Diagram
The relationships between these key fragments are visualized below.
Caption: Proposed CID fragmentation pathways for protonated analyte.
Summary and Best Practices
The mass spectrometric analysis of this compound is defined by the predictable and facile fragmentation of the Boc protecting group.
-
Key Signatures: A confident identification can be made by observing the protonated molecule at m/z 203.14 and its characteristic MS/MS fragments, most notably the intense tert-butyl cation at m/z 57.07 and the neutral losses of 56 Da (isobutylene) and 100 Da (Boc group).
-
Method Optimization: When developing methods, be mindful of in-source decay. High source temperatures or the use of strong acids in the mobile phase can cause premature loss of the Boc group, complicating quantification and diminishing the abundance of the target precursor ion.
-
High-Resolution MS: For unequivocal formula confirmation, especially in complex matrices or for impurity profiling, the use of high-resolution mass spectrometry (HRMS) is strongly recommended.[15] Accurate mass measurements to within 5 ppm can confirm the elemental composition of both the precursor and its key fragments.
By understanding these principles and employing the workflow described, researchers can confidently characterize this important chemical building block, ensuring the integrity of their synthetic pathways and accelerating the drug development process.
References
- Cole, R. B. (2010).
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
- Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
-
Slideshare. (2018). Electron Spray Ionization (ESI) and its Applications. [Link]
- Vanhoenacker, G., Van Middelem, J., & Sandra, P. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112815.
-
Goldman, B., et al. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-22. [Link]
-
Cheng, C., & Gross, M. L. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Jaeger, C., et al. (2023). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. Research Collection. [Link]
-
Cheng, C., & Gross, M. L. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
Schimpl, J., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Nikolic, D., & van Breemen, R. B. (2013). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 24(1), 41-49. [Link]
-
Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
-
Kersten, K., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7845-7853. [Link]
-
Lin, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15887–15910. [Link]
-
Roy, S., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Kuniyoshi, K., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 33(2), 346–353. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. [Link]
-
Canterbury, D. P., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Chemical Society, 134(16), 7013–7023. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Grokipedia. Collision-induced dissociation. [Link]
-
Taylor & Francis. Collision-induced dissociation – Knowledge and References. [Link]
-
Wang, Y., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 12. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. scispace.com [scispace.com]
- 16. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acdlabs.com [acdlabs.com]
- 22. reddit.com [reddit.com]
A Comprehensive Technical Guide to the Handling and Storage of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the critical considerations for the safe and effective handling and storage of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. Moving beyond a simple procedural checklist, this document elucidates the chemical rationale behind recommended protocols, ensuring the integrity of this valuable building block in drug discovery and development.
Understanding the Molecule: A Trifecta of Reactivity
This compound (MW: 202.25 g/mol , Formula: C₉H₁₈N₂O₃) is a unique trifunctional molecule that presents both opportunities and challenges in its application.[1] Its utility in medicinal chemistry is significant, but its handling requires a nuanced understanding of its constituent parts: the Boc-protected amine, the strained azetidine ring, and the geminal amino alcohol functionality.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability under a broad range of nucleophilic and basic conditions.[2][] However, it is famously labile to acidic conditions, which readily cleave the carbamate to release the free amine, isobutylene, and carbon dioxide.[4] This acid sensitivity is a cornerstone of its synthetic utility but also a primary consideration for storage and handling to prevent premature deprotection. Thermal decomposition at elevated temperatures (typically above 150°C) is another potential degradation pathway.[5][6]
-
The Azetidine Ring: As a four-membered nitrogenous heterocycle, azetidine possesses significant ring strain.[7] This inherent strain makes the ring susceptible to nucleophilic ring-opening reactions, a reactivity that can be harnessed synthetically but must be mitigated during storage.[8][9] Lewis acid catalysis can facilitate these ring-opening reactions.[8]
-
The 3-Hydroxy-3-(aminomethyl) Moiety: The presence of a hydroxyl group and an aminomethyl group on the same carbon atom introduces further chemical considerations. This arrangement has the potential for intramolecular interactions and dictates the compound's polarity and solubility.
A holistic view of this molecule, therefore, is one of a compound with specific sensitivities that must be managed to ensure its chemical integrity.
Prudent Storage: Preserving Chemical Fidelity
The primary goal of a storage protocol for this compound is to prevent its degradation. Based on its chemical nature, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Lower temperatures slow down potential degradation pathways, including acid-catalyzed hydrolysis (from atmospheric CO₂ and moisture) and potential ring-opening reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and carbon dioxide, which can form carbonic acid and initiate Boc deprotection. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture. Amber glass protects the compound from potential light-induced degradation, a general precaution for complex organic molecules. |
| Location | Dry, well-ventilated area | Prevents moisture ingress and ensures safety in case of accidental release. |
Long-term storage should prioritize these conditions to ensure the compound's purity and reactivity for downstream applications. While some amino acids with Boc protection can be stored for extended periods without decomposition, the multifunctional nature of this azetidine derivative warrants a more cautious approach.[6]
Safe and Effective Handling: A Step-by-Step Protocol
Adherence to proper handling procedures is paramount to ensure both the safety of the researcher and the integrity of the compound.
Personal Protective Equipment (PPE)
Given the hazard profile, which includes being harmful if swallowed and causing skin and eye irritation, the following PPE is mandatory:[10]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Not generally required when handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization or if handling large quantities, a respirator may be necessary.
Laboratory Handling Workflow
The following workflow is recommended for handling this compound in a laboratory setting:
Caption: A stepwise workflow for the safe and effective handling of this compound.
-
Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold vial, which could lead to hydrolysis.
-
Inert Atmosphere: For sensitive applications, it is advisable to handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
-
Solvent Selection: This compound is generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. The choice of solvent should be guided by the specific requirements of the subsequent reaction. Avoid acidic solvents or reagents unless Boc deprotection is the intended outcome.
-
Post-Handling: After dispensing the required amount, tightly reseal the container, preferably under an inert atmosphere, and promptly return it to refrigerated storage.
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of this compound is crucial for experimental design and to avoid unintended reactions.
| Reagent Class | Compatibility | Rationale and Considerations |
| Strong Acids | Incompatible | Rapidly cleaves the Boc protecting group. Examples include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[4] |
| Lewis Acids | Caution | Can catalyze the ring-opening of the azetidine ring.[8] Use should be carefully considered based on the desired outcome. |
| Strong Bases | Generally Compatible | The Boc group is stable to most basic conditions. However, very strong bases could potentially deprotonate the hydroxyl group. |
| Oxidizing Agents | Caution | The primary amine and tertiary alcohol are susceptible to oxidation. The choice of oxidizing agent should be made carefully to avoid unwanted side reactions. |
| Reducing Agents | Generally Compatible | The functional groups are generally stable to common reducing agents (e.g., NaBH₄). However, harsher conditions could potentially affect the molecule. |
| Acylating/Sulfonylating Agents | Reactive | The primary amine and hydroxyl group will react with acylating and sulfonylating agents. This reactivity is often exploited for further functionalization. |
Logical Framework for Handling and Storage Decisions
The following decision tree provides a logical framework for making informed choices regarding the handling and storage of this compound based on its intended use.
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Strategic Incorporation of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for the Synthesis of Novel Constrained Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quest for novel therapeutics, peptidomimetics have emerged as a pivotal class of molecules that bridge the gap between small molecules and large biologics. They are designed to mimic the structure and function of natural peptides but offer significant advantages in terms of metabolic stability, oral bioavailability, and receptor selectivity.[1][2] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing potency and reducing off-target effects.[3] The rigid, four-membered azetidine ring is an increasingly important scaffold in this context, offering a unique three-dimensional structure that can significantly influence the backbone geometry of a peptide.[4][5]
This application note provides a detailed guide to the synthesis of constrained peptidomimetics using the versatile building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine . This trifunctional reagent, possessing a Boc-protected secondary amine within the ring, a primary exocyclic amine, and a tertiary hydroxyl group, allows for the creation of unique, sterically constrained peptide analogs with a built-in hydroxymethylene motif. We will explore the strategic considerations for its incorporation into a peptide sequence, focusing on orthogonal protection schemes and robust coupling methodologies.
The this compound Scaffold: A Unique Building Block
The title compound, with its 3,3-disubstituted azetidine core, presents both an opportunity and a synthetic challenge. The azetidine ring itself imparts significant rigidity, while the tertiary hydroxyl group can be leveraged for further functionalization or to modulate physicochemical properties such as solubility.[6][7] However, the presence of three distinct functional groups necessitates a carefully planned orthogonal protection strategy to ensure selective reaction at the desired site.[8][9][10]
The primary aminomethyl group is the intended point of attachment to the growing peptide chain. The Boc group protects the azetidine nitrogen, preventing its participation in peptide coupling reactions. The tertiary hydroxyl group, if left unprotected, could potentially interfere with coupling reactions or undergo side reactions. Therefore, its protection with a group that is stable to the conditions of Boc deprotection and peptide coupling is crucial for a successful synthesis.
Proposed Synthetic Workflow
The overall strategy involves the following key stages, which will be detailed in the protocols below:
-
Orthogonal Protection: Protection of the tertiary hydroxyl group of this compound.
-
Peptide Coupling: Amide bond formation between the protected azetidine building block and a C-terminally protected amino acid.
-
Boc Deprotection: Selective removal of the Boc group to expose the azetidine nitrogen for further chain elongation.
-
Final Deprotection & Purification: Cleavage of all protecting groups and purification of the final peptidomimetic.
Figure 1: Overall workflow for the synthesis of a constrained peptidomimetic.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group
The choice of protecting group for the tertiary hydroxyl is critical. A tert-butyldimethylsilyl (TBDMS) ether is an excellent candidate as it is stable to the acidic conditions required for Boc deprotection and the basic conditions of many coupling reactions, and can be selectively removed with a fluoride source.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-(tert-butyldimethylsilyloxy)-3-(aminomethyl)azetidine .
Rationale: Imidazole acts as a base to neutralize the HCl generated during the reaction and also catalyzes the silylation. The use of anhydrous conditions is essential to prevent hydrolysis of the TBDMS-Cl.
Protocol 2: Peptide Coupling
The coupling of the sterically hindered aminomethyl group of the azetidine building block requires a potent coupling agent to ensure high efficiency and minimize racemization of the coupled amino acid.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for such challenging couplings.[12]
Materials:
-
1-Boc-3-(tert-butyldimethylsilyloxy)-3-(aminomethyl)azetidine (from Protocol 1)
-
N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the N-Fmoc protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Stir the solution for 5-10 minutes to pre-activate the carboxylic acid.
-
Add DIPEA (2.5 eq) to the solution and stir for another 1-2 minutes.
-
Add a solution of 1-Boc-3-(tert-butyldimethylsilyloxy)-3-(aminomethyl)azetidine (1.0 eq) in a small volume of anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the protected dipeptide mimetic.
Rationale: HATU is a highly efficient coupling reagent that forms a reactive OAt-ester, which is less prone to racemization.[11] DIPEA is a non-nucleophilic base used to neutralize the acids present and facilitate the coupling. The steric hindrance around the primary amine of the azetidine building block necessitates the use of such a powerful activation method.
Sources
- 1. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Application Notes and Protocols for Amide Coupling Reactions of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Introduction: The Strategic Importance of the 3-Hydroxy-3-(aminomethyl)azetidine Scaffold
The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling precise conformational restriction of molecules. This often translates to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Specifically, the 1-Boc-3-hydroxy-3-(aminomethyl)azetidine building block offers a trifecta of strategically important functional handles. The Boc-protected nitrogen at the 1-position allows for controlled manipulation and subsequent deprotection for further derivatization. The primary amine at the 3-methyl position serves as a key nucleophile for amide bond formation, a cornerstone of drug assembly. Finally, the tertiary alcohol at the 3-position introduces a potential hydrogen bond donor and a point for further functionalization, while also creating a stereochemically complex and desirable quaternary center. The ability to efficiently and reliably couple this building block to a diverse range of carboxylic acids is therefore of paramount importance to drug discovery programs.
This application note provides detailed, field-proven protocols for the amide coupling of this compound with carboxylic acids, utilizing three of the most robust and widely adopted coupling reagent systems: HATU, EDC/HOBt, and T3P. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind each protocol, offering insights to empower researchers to troubleshoot and adapt these methods to their specific synthetic challenges.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily due to the formation of a non-reactive carboxylate-ammonium salt. Amide coupling reagents are designed to overcome this hurdle by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation.
Protocol I: HATU-Mediated Amide Coupling
Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times, even with sterically hindered or electronically deactivated substrates.[1][2][3] Its efficacy stems from the formation of a highly reactive OAt-active ester.[2] The pyridine nitrogen atom in the HOAt byproduct is thought to facilitate the reaction via a hydrogen-bonded transition state, minimizing side reactions and epimerization in chiral substrates.[1] This makes HATU an excellent first choice for challenging couplings.
Mechanism of HATU Coupling
The reaction proceeds in two main stages. First, the carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to the more stable OAt-active ester. The amine then attacks this active ester to yield the final amide product and 1-hydroxy-7-azabenzotriazole (HOAt).
Caption: Simplified workflow for HATU-mediated coupling.
Step-by-Step Protocol
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol II: EDC/HOBt-Mediated Amide Coupling
Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective, and widely used method for amide bond formation.[4][5][6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, converting the O-acylisourea into an HOBt-active ester, which is more stable and less prone to racemization, yet still highly reactive towards amines.[6][7] The byproducts of this reaction, including the EDC-derived urea, are water-soluble, which often simplifies purification.[7]
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1 M) under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Base Addition: If the carboxylic acid or amine is used as a salt, or for sluggish reactions, add DIPEA (1.0-2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol III: T3P®-Mediated Amide Coupling
Expertise & Experience: Propanephosphonic acid anhydride (T3P®) is a powerful, yet gentle, dehydrating agent used for amide bond formation.[8] It is particularly advantageous due to its broad functional group tolerance, low tendency for epimerization, and the water-soluble nature of its byproducts, which greatly simplifies the work-up procedure.[8][9][10] T3P is often considered a "green" coupling reagent due to its non-toxic and non-allergenic properties.[8] It is highly effective for coupling epimerization-prone substrates and is scalable for industrial applications.[11][12]
Mechanism of T3P Coupling
The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks one of the phosphorus atoms of the T3P cyclic trimer. This forms a highly activated mixed anhydride intermediate. The amine then attacks the carbonyl carbon of this intermediate, forming the amide bond and releasing a water-soluble phosphonic acid byproduct.[9]
Caption: General workflow for T3P®-mediated amide coupling.
Step-by-Step Protocol
-
Preparation: To a solution of the carboxylic acid (1.0 eq) and this compound (1.05 eq) in ethyl acetate or DCM (0.2 M), add a suitable base such as triethylamine (2.5 eq) or pyridine (2.5 eq).
-
T3P Addition: Add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate or DMF) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Comparative Summary and Data Presentation
| Parameter | HATU Coupling | EDC/HOBt Coupling | T3P® Coupling |
| Activation | Forms highly reactive OAt-ester | Forms HOBt-ester via O-acylisourea | Forms a mixed phosphonic anhydride |
| Reaction Speed | Very Fast (2-4 hours) | Moderate to Slow (12-24 hours) | Fast (1-3 hours) |
| Byproducts | Tetramethylurea, HOAt | Water-soluble urea, HOBt | Water-soluble phosphonic acids |
| Work-up | Requires organic/aqueous extraction | Standard organic/aqueous extraction | Simplified aqueous wash |
| Cost | High | Low to Moderate | Moderate |
| Epimerization Risk | Very Low | Low | Very Low |
| Best For | Difficult couplings, speed, high purity | Cost-effectiveness, standard couplings | Green chemistry, easy work-up, scale-up |
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Alternatively, adding a second portion of the coupling reagent and base may be necessary. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.
-
Side Reactions: The tertiary hydroxyl group on this compound is generally not reactive enough to compete with the primary amine under these conditions. However, with highly activated carboxylic acids (e.g., acid chlorides) or under forcing conditions, esterification could be a potential side reaction. Sticking to the milder conditions outlined above minimizes this risk.
-
Purification Challenges: The Boc-protecting group makes the resulting amide relatively non-polar. Standard silica gel chromatography is usually effective. If the product is highly polar, reverse-phase HPLC may be required. The water-soluble byproducts from EDC and T3P couplings are a significant advantage, often leading to cleaner crude products that are easier to purify.[7][10]
-
Boc-Deprotection: Standard acidic workups (e.g., 1M HCl) for extended periods can lead to partial or complete cleavage of the Boc group.[13] If the Boc group must be retained, use of saturated NaHCO₃ or very brief, cold, dilute acid washes are recommended. It is generally advisable to purify the Boc-protected amide before proceeding to any deprotection step.
Conclusion
The successful acylation of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery. The choice of coupling reagent is dictated by the specific requirements of the synthesis, including the nature of the carboxylic acid, cost considerations, desired reaction time, and scalability. HATU offers speed and efficiency for challenging substrates, EDC/HOBt provides a reliable and cost-effective standard method, and T3P® presents a highly efficient and environmentally friendly option with a simplified work-up. By understanding the mechanistic underpinnings and following these detailed protocols, researchers can confidently incorporate this valuable azetidine building block into their synthetic programs.
References
- Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism - T3P.
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism - HATU.
- Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Chemistry LibreTexts. (2020). Peptide Coupling Reagents.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- YouTube. (2024).
- YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine Formula - 325775-44-8.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- ResearchGate. (n.d.).
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)azetidine.
- ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)azetidine.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Reddit. (2014). Removal of Boc protecting group as workup?.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ChemicalBook. (n.d.). 1-Boc-3-(Amino)azetidine.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Google Patents. (2000).
- Sigma-Aldrich. (n.d.). This compound | 1008526-71-3.
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 8. 1-Boc-azetidine-3-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Alkylation of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can confer a range of desirable properties, including improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. The strained nature of the azetidine ring provides a unique three-dimensional vector for molecular exploration that is distinct from more common five- and six-membered rings.[1]
The specific building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , is a particularly valuable synthon for drug discovery professionals. It presents three key points of functionality:
-
The Boc-Protected Nitrogen : The tert-butoxycarbonyl (Boc) group ensures the azetidine ring nitrogen is unreactive, preventing unwanted side reactions.[3] This protecting group is robust under many synthetic conditions but can be cleanly removed with acid when desired.[4][5]
-
The Tertiary Hydroxyl Group : Provides a site for further functionalization or acts as a key hydrogen bond donor for molecular recognition.
-
The Primary Aminomethyl Group : This exocyclic primary amine is an ideal handle for introducing a wide variety of substituents via N-alkylation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of the primary strategies for the N-alkylation of this versatile building block, with an emphasis on the underlying chemical principles, step-by-step protocols, and field-proven insights to ensure reproducible and high-yielding results.
Part 1: Foundational Principles of N-Alkylation
The selective introduction of an alkyl group onto the primary amine of this compound is a critical transformation. Two principal methodologies are employed for this purpose: Direct Alkylation via nucleophilic substitution and Reductive Amination . Understanding the mechanistic nuances of each is key to selecting the optimal strategy.
1.1 Direct Alkylation with Alkyl Halides
This classical approach involves the reaction of the amine, acting as a nucleophile, with an electrophilic alkyl halide (e.g., R-Br, R-I) in a nucleophilic aliphatic substitution (S_N_2) reaction.[6][7]
Mechanism: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is typically added to neutralize the resulting ammonium salt, regenerating a neutral secondary amine.
The Over-Alkylation Challenge: A significant drawback of direct alkylation is the potential for poor selectivity.[8][9] The secondary amine product is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide. This results in a mixture of mono-alkylated, di-alkylated, and sometimes even quaternary ammonium salt products, complicating purification and reducing the yield of the desired compound.[7][8][10] While using a large excess of the starting amine can favor mono-alkylation, this is often impractical when working with valuable or complex building blocks.
1.2 Reductive Amination (The Preferred Strategy)
Reductive amination is a highly efficient and selective one-pot method for forming secondary and tertiary amines.[11][12] It circumvents the over-alkylation issue inherent in direct alkylation by proceeding through a different mechanistic pathway. The process involves two key stages:
-
Imine Formation : The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine, intermediate. This reaction is often catalyzed by a weak acid.
-
In-Situ Reduction : The imine is immediately reduced to the target secondary amine by a mild, chemoselective reducing agent present in the reaction mixture.
The Key to Selectivity: The success of this method hinges on the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the iminium ion intermediate.[11] This selectivity ensures a clean, controlled conversion to the desired mono-alkylated product. This method is a cornerstone of modern medicinal chemistry due to its reliability, broad substrate scope, and operational simplicity.[11]
Part 2: Experimental Protocols & Workflows
This section provides detailed, validated protocols for the N-alkylation of this compound.
Protocol 1: N-Alkylation via Reductive Amination
This is the recommended protocol for achieving high-yield, selective mono-alkylation. The N-benzylation of the title compound is presented as a representative example.
Workflow: Reductive Amination
Caption: Experimental workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1 M.
-
Add the aldehyde (1.1 eq) to the solution via syringe, followed by the catalytic amount of glacial acetic acid. The acid facilitates the dehydration step required for imine formation.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. This portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: N-Alkylation via Direct Alkylation
This protocol is provided for cases where reductive amination is not feasible (e.g., the required aldehyde/ketone is unavailable). Be prepared for potential side products.
Mechanism: Direct Alkylation & Over-Alkylation
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. rsc.org [rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Available Synple Chem Reagent Cartridges [synplechem.com]
Application Notes and Protocols: Boc Deprotection of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine Derivatives
<_>
Introduction
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates. Specifically, 3-hydroxy-3-(aminomethyl)azetidine and its derivatives are crucial building blocks for a range of therapeutic agents. The synthesis of these complex molecules often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most widely employed for the protection of the azetidine ring nitrogen. The subsequent removal, or deprotection, of this Boc group is a critical step to unveil the reactive secondary amine for further functionalization.
This comprehensive guide provides an in-depth analysis of the Boc deprotection of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and efficient deprotection. We will explore the reaction mechanism, detail robust experimental protocols, present comparative data, and offer troubleshooting strategies to address common challenges.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[1][2] The reaction proceeds through an acid-catalyzed cleavage of the carbamate linkage. The generally accepted mechanism involves the following key steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] This initial step increases the electrophilicity of the carbonyl carbon.
-
Cleavage: The protonated intermediate is unstable and undergoes fragmentation.[2] This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation), a carbamic acid intermediate, and the free azetidine nitrogen.[3][4]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.[3][4][6]
-
Protonation of the Free Amine: In the acidic reaction medium, the newly liberated secondary amine of the azetidine ring is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][4]
The formation of the stable tert-butyl cation and the irreversible loss of carbon dioxide gas drive the reaction to completion.[6]
Figure 1. Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
The choice of acid and solvent for Boc deprotection is critical and can influence reaction time, yield, and the purity of the final product. Below are detailed protocols for two of the most common and effective methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally reliable method for Boc deprotection. TFA is a strong acid that effectively cleaves the Boc group at room temperature.[1][7]
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound derivative in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA, although concentrations can be adjusted based on the substrate's reactivity.[7][8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9] On TLC, the deprotected product, being more polar, will have a lower Rf value than the starting material.[9]
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4]
-
To ensure complete removal of residual TFA, an azeotropic distillation can be performed by adding toluene to the residue and concentrating again. This step can be repeated 2-3 times.[4]
-
The resulting residue is the trifluoroacetate salt of the deprotected amine.[4] For many subsequent reactions, this salt can be used directly.
-
-
Isolation of the Free Amine (Optional):
-
If the free amine is required, dissolve the residue in DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH of the aqueous layer is basic (pH > 8).[10][11]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and is often preferred when the trifluoroacetate counterion is undesirable. A 4M solution of HCl in dioxane is commercially available or can be prepared.[12][13] This protocol is known for its efficiency and selectivity.[12][13][14]
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, place the this compound derivative.
-
Reagent Addition: Add the 4M HCl solution in 1,4-dioxane to the starting material. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Reaction Monitoring: Stir the mixture at room temperature. The deprotection is often rapid, and in many cases, the hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC or LC-MS. Reaction times can range from 30 minutes to a few hours.[12][13][15]
-
Work-up and Isolation:
-
Upon completion of the reaction, if a precipitate has formed, dilute the reaction mixture with diethyl ether or MTBE to ensure complete precipitation of the hydrochloride salt.[16]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[16]
-
Wash the collected solid with several portions of cold diethyl ether to remove any non-polar impurities.[16]
-
Dry the solid under vacuum to obtain the deprotected azetidine derivative as its hydrochloride salt.
-
Figure 2. Experimental workflows for Boc deprotection.
Data Presentation: Comparison of Deprotection Methods
The choice between TFA and HCl often depends on the specific requirements of the subsequent synthetic steps and the stability of the substrate.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Acid Strength | Strong | Strong |
| Typical Reaction Time | 1-4 hours | 30 minutes - 2 hours[12][13] |
| Work-up | Evaporation followed by optional basic work-up[10] | Precipitation and filtration[16] |
| Product Form | TFA salt or free base | HCl salt |
| Advantages | High solubility of reactants and products. | Often faster, clean precipitation of product. |
| Disadvantages | TFA is corrosive and volatile; work-up can be more involved. | Dioxane is a suspected carcinogen; requires anhydrous conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid strength or concentration.[16]- Steric hindrance around the Boc group.[4][16]- Short reaction time or low temperature.[4] | - Increase the concentration of the acid.- Increase the reaction temperature or prolong the reaction time.- Consider a stronger acid system if applicable. |
| Formation of Byproducts | - The tert-butyl cation can act as an alkylating agent for nucleophilic functional groups on the substrate.[17] | - Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation.[4] |
| Difficulty in Isolating the Product | - The deprotected amine salt may be highly water-soluble. | - After neutralization, extract with a more polar solvent or a mixture of solvents (e.g., DCM/isopropanol).- Consider using a basic ion-exchange resin to capture the free amine, followed by elution.[18][19][20] |
| Product is an Oil Instead of a Solid | - The hydrochloride or trifluoroacetate salt may not be crystalline. | - Attempt to triturate the oil with a non-polar solvent like diethyl ether or pentane to induce solidification. |
Conclusion
The Boc deprotection of this compound derivatives is a fundamental transformation in the synthesis of many biologically active compounds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring are key to achieving high yields and purity. Both the TFA/DCM and HCl/dioxane methods are robust and reliable, with the choice between them being dictated by the specific needs of the synthetic route. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently and successfully perform this critical deprotection step.
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]
-
STUDIES ON SYNTHESIS OF THIAZOLINE AND THIAZOLE DERIVATIVES OF AMINO ACIDS. Hetero Letters, 3(4), 415-426. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Boc De-protection. Reddit. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(12), 4094-4095. [Link]
-
TFA Deprotection. Scribd. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How to remove TFA salt? ResearchGate. [Link]
-
Supplementary Information for manuscript. The Royal Society of Chemistry. [Link]
- Deprotection of protected peptides.
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
-
This compound. PubChemLite. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. heteroletters.org [heteroletters.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
Application Note: Strategic Use of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for the Synthesis of Diverse Chemical Libraries
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the emphasis has shifted towards the creation of molecules with greater three-dimensionality and improved physicochemical properties. Saturated heterocycles have become cornerstone scaffolds in this endeavor, with the four-membered azetidine ring emerging as a particularly valuable motif.[1] Unlike more common saturated rings like piperidine or pyrrolidine, the strained azetidine core offers a unique combination of structural rigidity and enhanced aqueous solubility.[1] This often translates into improved metabolic stability and allows for the precise positioning of substituents into novel chemical space, making azetidines powerful tools for modulating biological activity.[2][3]
This application note focuses on the versatile building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine . Its structure is strategically designed for diversity-oriented synthesis, featuring:
-
An azetidine core to impart favorable drug-like properties.
-
A primary aminomethyl group at the C3 position, which serves as a primary vector for diversification.
-
A tertiary hydroxyl group , also at C3, which increases polarity and provides an additional point for interaction with biological targets.
-
An orthogonal Boc-protecting group on the ring nitrogen, allowing for a second stage of diversification after initial library synthesis.
We will provide detailed protocols for key synthetic transformations and illustrate how this building block can be efficiently integrated into parallel synthesis workflows for the rapid generation of novel compound libraries.
The Strategic Advantage of this compound
The design of this building block provides distinct points for controlled chemical modification, making it an ideal starting point for library synthesis. The primary amine is readily available for a wide range of functionalization reactions, while the Boc-protected ring nitrogen remains inert until a specific deprotection step is performed.
Diagram 1: Key functional groups of the building block.
Core Synthetic Protocols for Library Elaboration
The primary aminomethyl group is the workhorse for initial library diversification. Below are detailed, field-tested protocols for three fundamental and high-yielding transformations suitable for parallel synthesis.
Protocol: Amide Bond Formation via HATU Coupling
Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates. The reaction proceeds through an activated ester intermediate, which readily reacts with the primary amine of the azetidine building block.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 202.25 | 1.0 |
| Carboxylic Acid (R-COOH) | Variable | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
Step-by-Step Procedure:
-
In a reaction vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a final concentration of ~0.2 M with respect to the azetidine).
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change to yellow is often observed.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated acid mixture.
-
Seal the vial and allow the reaction to stir at room temperature for 4-16 hours.
-
Reaction Monitoring: Progress can be monitored by LC-MS, checking for the consumption of the starting azetidine.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.
Protocol: Sulfonamide Synthesis
Principle: The nucleophilic primary amine readily reacts with electrophilic sulfonyl chlorides in the presence of a non-nucleophilic base to form a stable sulfonamide linkage, a common pharmacophore in drug candidates.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 202.25 | 1.0 |
| Sulfonyl Chloride (R-SO₂Cl) | Variable | 1.1 |
| Triethylamine (TEA) or Pyridine | 101.19 | 2.0 - 3.0 |
| Dichloromethane (DCM), anhydrous | - | - |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., Triethylamine, 2.0 eq) to the solution.
-
Add the sulfonyl chloride (1.1 eq) dropwise. For solid sulfonyl chlorides, add them as a solution in a small amount of DCM.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.[4]
-
Work-up: Dilute the reaction with DCM. Wash with 1N HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to obtain the desired sulfonamide.[4]
Protocol: Reductive Amination
Principle: This two-step, one-pot reaction transforms the primary amine into a secondary amine by first forming an imine/iminium ion with an aldehyde or ketone, which is then selectively reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of many functional groups, and does not reduce the starting carbonyl.[5][6]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 202.25 | 1.2 |
| Aldehyde or Ketone (R-CHO / R₂C=O) | Variable | 1.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | - |
| Acetic Acid (optional, catalytic) | 60.05 | 0.1 |
Step-by-Step Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCE (or THF, ~0.2 M), add this compound (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[5]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition can be exothermic; maintain the temperature below 30 °C.
-
Stir the reaction at room temperature for 3-24 hours.
-
Reaction Monitoring: Follow the disappearance of the starting carbonyl compound by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.[5]
Parallel Synthesis Workflow & Data Management
The robustness of these protocols makes them highly amenable to a parallel synthesis format for rapid library generation. A typical workflow is outlined below.
Diagram 2: Workflow for parallel library synthesis.
Data Presentation: The output of a library synthesis campaign should be tracked systematically. Below is a representative table for a small amide coupling array.
Table 1: Representative Results for Amide Coupling Array
| Entry | Carboxylic Acid (R-COOH) | Product M.W. ( g/mol ) | Yield (%) | Purity (LC-MS, 254 nm) |
| 1 | Benzoic Acid | 306.36 | 85 | >98% |
| 2 | Thiophene-2-carboxylic acid | 312.39 | 78 | >95% |
| 3 | Cyclohexanecarboxylic acid | 312.42 | 91 | >99% |
| 4 | 4-Chlorobenzoic acid | 340.81 | 82 | >97% |
Conclusion
This compound is a superior building block for the construction of diverse and drug-like chemical libraries. Its pre-installed, orthogonally protected functional groups allow for a logical and efficient diversification strategy. The protocols detailed herein are robust, high-yielding, and suitable for both small-scale synthesis and high-throughput parallel library production. By leveraging this scaffold, researchers can rapidly access novel chemical space populated with sp³-rich molecules, significantly enhancing the potential for discovering next-generation therapeutics.
References
-
Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. Available at: [Link]
-
Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
ResearchGate (2017). Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Available at: [Link]
-
Aapptec Peptides (Date not available). Coupling Reagents. Aapptec. Available at: [Link]
-
Lapo, R. J., & Deming, P. (2008). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. Available at: [Link]
Sources
The Rising Star in Scaffolding: Application Notes for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine as a Chiral Building Block
Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Small, strained ring systems have emerged as powerful tools for drug designers, offering a means to escape "flatland" and explore three-dimensional chemical space.[1] Among these, the azetidine motif has garnered significant attention due to its unique combination of conformational rigidity, metabolic stability, and its ability to act as a versatile scaffold for diversification.[1] This application note focuses on a particularly valuable derivative, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , a chiral building block poised to accelerate the discovery of next-generation therapeutics. Its trifunctional nature—a protected primary amine, a tertiary alcohol, and a Boc-protected ring nitrogen—offers a rich platform for the synthesis of complex molecules with precisely controlled stereochemistry. This guide will provide detailed protocols for the synthesis and application of this building block, underpinned by the scientific rationale for each procedural step.
Physicochemical Properties and Handling
A comprehensive understanding of a building block's properties is paramount for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | [2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | Refrigerator (2-8 °C) | [2] |
Handling and Storage Precautions: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Synthesis of this compound: A Guided Protocol
The synthesis of this chiral building block can be efficiently achieved from the commercially available 1-Boc-3-azetidinone. The synthetic strategy involves a two-step sequence: formation of a cyanohydrin intermediate, followed by the reduction of the nitrile to the primary amine.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine
This protocol is adapted from established procedures for cyanohydrin formation. The use of a Lewis acid catalyst like zinc iodide is crucial for activating the ketone carbonyl towards nucleophilic attack by the cyanide anion.
Materials:
-
1-Boc-3-azetidinone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add a catalytic amount of zinc iodide (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 1-Boc-3-cyano-3-hydroxyazetidine.
Protocol 2: Reduction of 1-Boc-3-cyano-3-hydroxyazetidine
The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to ensure the stability of the Boc protecting group and prevent over-reduction. Palladium-activated Raney-nickel is a suitable catalyst for this transformation in the presence of a Boc group.[3]
Materials:
-
1-Boc-3-cyano-3-hydroxyazetidine
-
Raney Nickel or Palladium on Carbon (10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia solution in Methanol (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a solution of 1-Boc-3-cyano-3-hydroxyazetidine (1.0 eq) in methanol or ethanol (0.1 M) in a high-pressure reactor, add Raney Nickel (slurry in water, ~10 wt. % of the nitrile) or 10% Pd/C (~5 mol%).
-
(Optional) To suppress the formation of secondary amine byproducts, a solution of ammonia in methanol (e.g., 7N) can be used as the solvent or co-solvent.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules
The strategic placement of the primary amine and tertiary hydroxyl group on a conformationally restricted azetidine ring makes this compound a highly sought-after building block. The primary amine serves as a key handle for introducing diversity through various chemical transformations.
Application Example 1: N-Acylation for Amide Bond Formation
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The primary amine of our building block can be readily acylated to introduce a wide range of substituents.
Caption: General workflow for the N-acylation of this compound.
Protocol 3: N-Acylation using HATU Coupling
This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated azetidine derivative.
Application Example 2: Reductive Amination
Reductive amination allows for the formation of secondary amines, providing another avenue for molecular diversification. The primary amine of the building block can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ.
Protocol 4: Reductive Amination with an Aldehyde
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE or DCM (0.2 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated azetidine derivative.
Case Study: Application in the Synthesis of HIV-1 Maturation Inhibitors
The 3-hydroxy-3-(aminomethyl)azetidine scaffold is a key component in a class of potent HIV-1 maturation inhibitors. These compounds disrupt the final stages of the viral life cycle, preventing the formation of infectious viral particles.[4] The synthesis of these inhibitors often involves the acylation of the primary amine of the deprotected form of our building block with a complex carboxylic acid fragment.
Caption: Synthetic approach to HIV-1 maturation inhibitors.
The ability to introduce the 3-hydroxy-3-(aminomethyl)azetidine moiety provides a unique three-dimensional pharmacophore that can enhance binding to the viral target protein. The tertiary hydroxyl group can act as a hydrogen bond donor or acceptor, while the azetidine ring itself serves to orient the substituents in a specific and rigid conformation.
Conclusion
This compound is a versatile and powerful chiral building block for modern drug discovery. Its trifunctional nature allows for a wide range of chemical manipulations, enabling the synthesis of complex and diverse molecular architectures. The protocols provided in this application note offer a reliable foundation for the synthesis and utilization of this valuable intermediate. As the demand for novel, three-dimensional scaffolds continues to grow, the strategic application of constrained ring systems like this azetidine derivative will undoubtedly play a pivotal role in the development of future medicines.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Azetidine Deriv
- 1-Boc-3-(Aminomethyl)azetidine Formula. ECHEMI.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum. ChemicalBook.
- 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich.
- This compound | 1008526-71-3. Sigma-Aldrich.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Azetidines in medicinal chemistry: emerging applic
- 3-(N-Boc-aminomethyl)azetidine. Chem-Impex.
- Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein. PMC - NIH.
- HIV-1 Maturation: Lessons Learned
- 1-Boc-3-(aminomethyl)azetidine, 97%, Thermo Scientific. Fisher Scientific.
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
- 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich.
- Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- This compound | 1008526-71-3. Sigma-Aldrich.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- 1-Boc-3-(aminomethyl)azetidine, 97%, Thermo Scientific. Fisher Scientific.
- 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum. ChemicalBook.
- Synthesis of azetidine derivatives.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Strategic Incorporation of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Azetidine Scaffold in Modern Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable synthetic and screening methodologies.[1][2] The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[3][4] Its unique conformational rigidity and favorable physicochemical properties have led to its incorporation into a variety of biologically active molecules.[3][4] This application note provides a detailed guide on the utilization of a key building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , for the synthesis of novel kinase inhibitors. We will delve into the strategic rationale, detailed synthetic protocols, and methods for biological evaluation.
The incorporation of the azetidine moiety, particularly with the specific substitution pattern of our featured building block, offers several advantages in kinase inhibitor design:
-
Structural Rigidity and Novelty: The strained four-membered ring of azetidine provides a rigid scaffold, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.[4] This rigidity also allows for the precise spatial orientation of substituents to interact with specific residues in the kinase active site.[4]
-
Improved Physicochemical Properties: Azetidine-containing compounds can exhibit improved solubility and metabolic stability compared to more lipophilic or flexible scaffolds. The ability to introduce polarity through the hydroxyl group and a key interaction point via the aminomethyl group makes this building block particularly attractive.
-
Vectorial Exit from the Active Site: The 3,3-disubstituted pattern allows for a defined exit vector from the ATP-binding pocket, enabling the exploration of interactions with solvent-exposed regions and potentially enhancing selectivity.
Synthetic Strategy and Protocols
The synthesis of kinase inhibitors using this compound typically involves the coupling of the primary amine to a heterocyclic core, which forms the hinge-binding motif of the inhibitor. This is followed by further functionalization or deprotection steps.
Core Building Block: this compound
This key intermediate provides a versatile platform for elaboration. The Boc-protecting group ensures chemoselective reaction at the primary amine, while the tertiary hydroxyl group can be used for further derivatization or can serve as a key hydrogen bond donor in the final compound.
| Property | Value | Reference |
| CAS Number | 1008526-71-3 | [5] |
| Molecular Formula | C9H18N2O3 | [5] |
| Molecular Weight | 202.25 g/mol | [5] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Key Functional Groups | Boc-protected amine, primary amine, tertiary hydroxyl |
General Synthetic Workflow
The overall synthetic approach can be visualized as a modular process, allowing for the generation of a library of diverse kinase inhibitors.
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Chloropyrimidine Core
This protocol describes a common method for coupling the azetidine building block to a heterocyclic core, a key step in constructing many Type I kinase inhibitors that target the ATP-binding site.
Materials:
-
This compound
-
2,4-dichloro-5-pyrimidinecarboxamide (or other suitable electrophilic heterocycle)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator, and flash chromatography system.
Procedure:
-
Coupling Reaction:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the 2,4-dichloro-5-pyrimidinecarboxamide (1.1 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at 80 °C for 16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Rationale: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the SNAr reaction, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Rationale: TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group.
-
-
Final Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate to neutralize the excess TFA.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final kinase inhibitor. Further purification by chromatography or recrystallization may be necessary.
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations for a Hypothetical Product |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Signals corresponding to the azetidine ring, the heterocyclic core, and any other substituents. The disappearance of the Boc group signal (around 1.4 ppm in ¹H NMR) confirms deprotection. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio for the expected product. |
| HRMS | Accurate mass determination to confirm the elemental composition. | A measured mass that is within 5 ppm of the calculated theoretical mass. |
Biological Evaluation of Novel Kinase Inhibitors
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.[2]
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[1][6] A common method is a fluorescence-based assay.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the target kinase. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Purified recombinant target kinase
-
Substrate peptide specific for the target kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (novel inhibitors)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase, substrate peptide, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Assays
Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing factors such as cell permeability and engagement with the target in its native environment.[7][8][9]
Protocol 3: Cellular Target Engagement and Pathway Inhibition Assay (Western Blot)
Principle: This assay measures the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates that the compound is engaging its target and inhibiting the signaling pathway.
Materials:
-
Cancer cell line known to have an activated target kinase pathway
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with primary antibodies against the phospho-kinase and total kinase (as a loading control).
-
Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel kinase inhibitor synthesized using the described methods.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural features can impart favorable properties to the resulting compounds, including increased potency and improved physicochemical profiles. The synthetic and biological evaluation protocols outlined in this application note provide a robust framework for researchers in drug discovery to efficiently synthesize and characterize new chemical entities targeting the kinome. Through a systematic approach of synthesis, in vitro screening, and cell-based validation, the full potential of this promising scaffold can be realized in the development of next-generation targeted therapies.
References
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, July 7). ACS Pharmacology & Translational Science.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. (n.d.). Benchchem.
- In vitro kinase assay. (2023, September 23). Protocols.io.
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. (n.d.). Taylor & Francis Online.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (n.d.). Bentham Science.
- Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. (n.d.). Taylor & Francis Online.
- Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Azetidines. (n.d.). Enamine.
- This compound. (n.d.). Synblock.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 6. In vitro kinase assay [protocols.io]
- 7. inits.at [inits.at]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
The Strategic Application of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine in the Design of Novel G-Protein Coupled Receptor Ligands: A Technical Guide
Introduction: Unlocking New Chemical Space in GPCR Drug Discovery with a Strained Scaffold
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in virtually every physiological process. Consequently, they are the targets of a significant portion of all modern therapeutic drugs. The design of novel GPCR ligands with improved potency, selectivity, and pharmacokinetic profiles is a central goal in drug discovery. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can confer advantageous properties to a ligand. The 3-substituted azetidine core, and specifically the versatile building block 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , has emerged as a powerful tool for medicinal chemists seeking to achieve these goals.
The azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and constrained geometry offer a unique three-dimensional presentation of substituents, which can lead to enhanced binding affinity and selectivity for the target receptor.[1] The incorporation of an azetidine moiety can also favorably modulate key physicochemical properties such as lipophilicity and metabolic stability, often serving as a bioisosteric replacement for larger, more flexible rings like piperidine or piperazine.[2][3]
This technical guide provides an in-depth exploration of the strategic application of this compound in GPCR ligand design. We will delve into the rationale behind its use, provide a representative synthetic protocol for its incorporation into a GPCR ligand, and detail the key experimental assays for characterizing the pharmacological activity of the resulting compounds.
The Rationale for Employing the 3-Hydroxy-3-(aminomethyl)azetidine Scaffold
The this compound scaffold offers several distinct advantages in the design of GPCR ligands:
-
Three-Dimensional Diversity and Vectorial Projection: The rigid azetidine core projects its substituents into distinct vectors in three-dimensional space. The tertiary alcohol and the primary aminomethyl group at the 3-position provide key hydrogen bond donor and acceptor functionalities, crucial for interaction with the polar residues often found in GPCR binding pockets. The Boc-protected nitrogen at the 1-position serves as a synthetic handle for further elaboration, allowing for the introduction of various pharmacophoric elements.
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit lower lipophilicity (logP) and higher aqueous solubility compared to their larger carbocyclic or heterocyclic analogues. This can lead to improved pharmacokinetic profiles, including better absorption and distribution, and reduced off-target effects.
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than larger, more flexible ring systems. This can result in a longer half-life and improved bioavailability of the drug candidate.
-
Bioisosteric Replacement: The 3-hydroxy-3-(aminomethyl)azetidine core can serve as a bioisostere for other common motifs in GPCR ligands, such as the amino alcohol functionality present in many adrenergic and muscarinic ligands. This allows for "scaffold hopping" and the exploration of novel chemical space around a known pharmacophore.
Synthetic Strategy: Incorporation of the Azetidine Scaffold
The following is a representative synthetic scheme illustrating the incorporation of the this compound scaffold into a hypothetical GPCR ligand. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the azetidine nitrogen, which can be readily removed under acidic conditions to allow for further functionalization.
Sources
Application Notes and Protocols for the Incorporation of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine into Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The constrained, three-dimensional architecture of azetidine-containing macrocycles offers a compelling scaffold for the development of novel therapeutics with enhanced metabolic stability, cell permeability, and target affinity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of the unique building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine, into macrocyclic structures. This geminal-disubstituted azetidine presents both unique opportunities and challenges due to its sterically hindered quaternary center. We will explore orthogonal protection strategies, optimized coupling conditions for macrolactamization, and methods for post-cyclization functionalization. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational protocols.
Introduction: The Strategic Value of Azetidine Scaffolds in Macrocycle Design
Macrocyclic peptides and peptidomimetics have emerged as a promising class of therapeutics, capable of addressing challenging biological targets such as protein-protein interactions.[2] The incorporation of non-natural, conformationally restricted building blocks is a key strategy to improve their pharmacological properties. Azetidines, strained four-membered nitrogen-containing heterocycles, are particularly attractive motifs in drug discovery due to their ability to impart conformational rigidity and improve metabolic stability.[1]
The subject of this guide, this compound, is a bifunctional building block that can be envisioned as a constrained dipeptide mimic or a unique scaffold for diversification. The geminal hydroxy and aminomethyl groups provide two points for chain extension and cyclization, while the Boc-protected azetidine nitrogen offers a handle for late-stage functionalization.[2][3] The inherent ring strain of the azetidine can also influence the overall conformation of the macrocycle, potentially favoring specific bioactive conformations.[3]
This document will provide a detailed roadmap for harnessing the potential of this building block, from the initial design considerations to the final characterization of the azetidine-containing macrocycle.
Core Principles and Strategic Planning
The successful incorporation of this compound into a macrocycle hinges on a well-thought-out strategy that addresses the unique challenges posed by this sterically hindered, multifunctional building block.
Orthogonal Protection Strategy
The presence of three distinct functional groups (a Boc-protected secondary amine, a primary amine, and a tertiary alcohol) necessitates a robust orthogonal protection strategy. This allows for the selective deprotection and reaction of each functional group at the desired stage of the synthesis.
A logical protection scheme would be:
-
Azetidine Nitrogen: Protected with a Boc group, which is stable to many common reaction conditions but can be removed with acid (e.g., TFA).
-
Aminomethyl Group: This primary amine is the key point for peptide chain elongation. It can be protected with an Fmoc group for solid-phase peptide synthesis (SPPS), which is base-labile (removed with piperidine).
-
Hydroxy Group: The tertiary alcohol can be protected with a silyl ether (e.g., TBDMS or TIPS) or a benzyl ether (Bn), depending on the desired deprotection conditions. For the purposes of this guide, we will consider the scenario where the hydroxyl group is either left unprotected or protected with a group that can be removed concurrently with other side-chain protecting groups.
Strategy for Macrocyclization
Two primary strategies can be envisioned for incorporating this building block:
-
"On-Chain" Cyclization: The azetidine building block is incorporated into a linear peptide precursor, and a subsequent head-to-tail macrolactamization is performed. This is the most common approach and will be the focus of our detailed protocols.
-
Convergent "Fragment" Cyclization: The azetidine can be part of one fragment that is then cyclized with another peptide fragment. This approach is more complex but can be advantageous for larger macrocycles.
Detailed Protocols
The following protocols are designed to be a starting point for researchers. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific peptide sequences.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the synthesis of a linear peptide containing the orthogonally protected 3-hydroxy-3-(aminomethyl)azetidine derivative using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin or 2-chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Fmoc-N-(1-Boc-3-hydroxy-azetidin-3-ylmethyl)-amine (Synthesized separately)
-
Coupling reagents: HATU, HBTU, or COMU[4]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: If using Rink Amide resin, deprotect the Fmoc group with 20% piperidine in DMF. Couple the first Fmoc-amino acid using 4 equivalents of the amino acid, 3.95 equivalents of coupling reagent (e.g., HATU), and 8 equivalents of DIPEA in DMF. Agitate for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Peptide Chain Elongation: Couple the subsequent Fmoc-amino acids using the same procedure as in step 2.
-
Incorporation of the Azetidine Building Block:
-
Dissolve 4 equivalents of Fmoc-N-(1-Boc-3-hydroxy-azetidin-3-ylmethyl)-amine, 3.95 equivalents of COMU, and 8 equivalents of collidine in DMF. Note: Due to the steric hindrance of the quaternary center, a more potent coupling reagent like COMU and a less nucleophilic base like collidine are recommended to minimize side reactions and improve coupling efficiency.[4][5]
-
Add the coupling solution to the deprotected peptide-resin and agitate for 4-6 hours. A longer coupling time is recommended due to steric hindrance.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, recouple for another 2-4 hours.
-
-
Continue Chain Elongation: Repeat steps 3 and 4 until the desired linear sequence is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 3.
-
Cleavage from Resin: Wash the resin with DCM. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the linear peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Macrolactamization
This protocol describes the head-to-tail cyclization of the purified linear peptide precursor in solution.
Materials:
-
Purified linear peptide with a free N-terminus and C-terminal carboxylic acid
-
Coupling reagent: DPPA (diphenylphosphoryl azide), HATU, or PyBOP
-
Base: Sodium bicarbonate (NaHCO₃) or DIPEA
-
Solvent: Anhydrous, high-purity DMF
Procedure:
-
Prepare Peptide Solution: Dissolve the linear peptide in DMF to a final concentration of 0.1-1 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
Add Base: Add 3-5 equivalents of a mild base such as NaHCO₃ or DIPEA to the peptide solution.
-
Initiate Cyclization: Add 1.5-2 equivalents of the coupling reagent (e.g., DPPA) to the solution. Stir the reaction at room temperature.
-
Monitor Reaction: Monitor the progress of the cyclization by LC-MS. The reaction may take anywhere from 4 to 48 hours, depending on the peptide sequence and its propensity to adopt a cyclization-competent conformation.
-
Quench and Purify: Once the reaction is complete, quench any remaining coupling reagent by adding a small amount of water. Remove the DMF under high vacuum. Purify the crude macrocycle by reverse-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| Concentration | 0.1 - 1 mM | Favors intramolecular cyclization, minimizing dimerization and oligomerization. |
| Solvent | Anhydrous DMF | Aprotic polar solvent that solubilizes most protected peptides. |
| Coupling Reagent | DPPA, HATU, PyBOP | Efficiently activate the carboxylic acid for amide bond formation. |
| Base | NaHCO₃, DIPEA | Neutralizes acidic byproducts and maintains a favorable pH for coupling. |
| Temperature | Room Temperature | A good starting point; can be adjusted based on reaction kinetics. |
Protocol 3: Late-Stage Functionalization of the Azetidine Nitrogen
After macrocyclization and deprotection of all other protecting groups, the Boc group on the azetidine nitrogen can be removed to allow for further derivatization.
Materials:
-
Purified azetidine-containing macrocycle
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Electrophile for functionalization (e.g., acyl chloride, sulfonyl chloride, alkyl halide)
-
Base: DIPEA or triethylamine
Procedure:
-
Boc Deprotection: Dissolve the macrocycle in a solution of 50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Functionalization:
-
Dissolve the deprotected macrocycle in DMF or DCM.
-
Add 3-5 equivalents of a base (e.g., DIPEA).
-
Add 1.2-1.5 equivalents of the desired electrophile (e.g., dansyl chloride for fluorescent labeling).
-
Stir at room temperature and monitor by LC-MS.
-
-
Purification: Purify the functionalized macrocycle by reverse-phase HPLC.
Discussion: Causality and Troubleshooting
-
Improved Cyclization Efficiency: The incorporation of a 3-aminoazetidine moiety has been shown to act as a turn-inducing element, pre-organizing the linear peptide for cyclization and leading to improved yields.[2] While the geminal substitution in our target molecule adds steric bulk, the inherent conformational preference of the azetidine ring is still expected to positively influence macrocyclization.
-
Steric Hindrance: The quaternary carbon of the 3-hydroxy-3-(aminomethyl)azetidine moiety is sterically demanding. This necessitates the use of more powerful coupling reagents (e.g., COMU) and longer reaction times during the SPPS step to ensure complete incorporation.[4][5][6] Insufficient coupling will lead to deletion sequences.
-
Racemization: During macrolactamization, there is a risk of epimerization at the C-terminal amino acid. The choice of coupling reagent and the addition of racemization suppressants like HOBt or Oxyma can mitigate this.
-
Conformational Impact: The rigid azetidine ring is expected to significantly constrain the conformational landscape of the resulting macrocycle.[3] This can be advantageous for locking the molecule into a bioactive conformation but may also present challenges if the preferred conformation is not the desired one. Conformational analysis using techniques like NMR and molecular modeling is highly recommended.
Conclusion
The use of this compound as a building block in macrocycle synthesis offers a powerful strategy for creating novel, three-dimensional chemical entities with significant potential in drug discovery. While the steric hindrance of this geminally disubstituted scaffold requires careful optimization of coupling conditions, the benefits of conformational constraint, improved metabolic stability, and the potential for late-stage functionalization make it a valuable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space enabled by this unique building block.
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
-
Synthetic modification of the azetidine products. ResearchGate. Available at: [Link]
-
Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science. Available at: [Link]
-
An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. ResearchGate. Available at: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. Available at: [Link]
-
Selected azetidine-containing spirocyclic pharmaceuticals. ResearchGate. Available at: [Link]
-
Synthesis of oxetane/azetidine containing spirocycles. ResearchGate. Available at: [Link]
-
Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available at: [Link]
-
The Impact of Macrocycle Conformation on the Taxadiene-Forming Carbocation Cascade: Insight Gained from Sobralene, a Recently Discovered Verticillene Isomer. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Introduction: The Strategic Advantage of Azetidine Scaffolds in Peptide and Peptidomimetic Design
In the landscape of modern drug discovery, the quest for molecules with enhanced efficacy, stability, and target specificity is paramount. Peptides, while offering high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability. The incorporation of non-canonical, conformationally constrained amino acid surrogates is a proven strategy to overcome these limitations. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry for this purpose.[1][2] Its inherent rigidity can pre-organize a peptide backbone into specific secondary structures, such as β-turns, potentially increasing receptor affinity and providing resistance to proteolytic degradation.[3][4]
The building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , offers a unique trifunctional scaffold for solid-phase synthesis. The Boc-protected ring nitrogen allows for its use within standard Boc-SPPS workflows, while the primary amino and tertiary hydroxyl groups at the C3 position provide two points for diversification or modification, enabling the creation of complex branched or cyclic structures. This guide provides a comprehensive overview and detailed protocols for the effective utilization of this versatile building block in solid-phase synthesis.
Pillar 1: Orthogonal Protection Strategy - A Blueprint for Selective Synthesis
The successful application of this compound in solid-phase peptide synthesis (SPPS) hinges on a robust orthogonal protection strategy.[2][5] This ensures that the different reactive functional groups can be selectively addressed without affecting others. For this specific building block, we have three key functional groups to manage: the N1-Boc protected amine, the C3-aminomethyl group, and the C3-hydroxyl group.
Diagram: Orthogonal Protection Scheme
Caption: Standard cycle for peptide chain elongation in Boc-SPPS.
Protocol 3: On-Resin Side-Chain Modification via Fmoc Removal
This protocol is performed after the full-length peptide backbone is assembled and before final cleavage. It allows for synthesis from the C3-aminomethyl position.
| Step | Procedure | Rationale & Key Insights |
| 1 | Resin Preparation | Ensure the N-terminal Boc group of the main chain is intact. Swell the resin in DMF. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (10 mL/g resin) for 5 minutes, then for 15 minutes. |
| 3 | Washing | Wash the resin thoroughly with DMF (5x) and DCM (3x). |
| 4 | Side-Chain Elongation | Couple the desired molecule (e.g., another Boc-amino acid, a reporter molecule) to the newly exposed amine using the standard coupling protocol (Protocol 2, Step 4). |
Protocol 4: Final Cleavage and Deprotection
This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups (including the tBu on the hydroxyl group).
| Step | Procedure | Rationale & Key Insights |
| 1 | Resin Preparation | Dry the final peptide-resin thoroughly under high vacuum. |
| 2 | HF Cleavage | In a specialized HF cleavage apparatus, place the dried resin (1 g). Add a scavenger cocktail (e.g., 1 mL p-cresol). Cool the vessel in a dry ice/methanol bath. Distill anhydrous HF (approx. 10 mL) into the vessel. [6] |
| 3 | Reaction | Stir the mixture at 0°C for 1-2 hours. |
| 4 | HF Removal | Evaporate the HF under a stream of nitrogen or under vacuum. |
| 5 | Peptide Precipitation | Wash the resin/crude peptide mixture with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups. |
| 6 | Extraction & Purification | Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Lyophilize the aqueous extract to obtain the crude peptide. Purify by reverse-phase HPLC. |
Table: Common Cleavage Cocktails
For labs not equipped for HF cleavage, alternative strong acid cocktails can be used, although their effectiveness may vary depending on the resin and protecting groups.
| Reagent Cocktail | Composition (v/v) | Use Case | Reference |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with sensitive residues like Cys, Met, Trp. | [7] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Good for removing Arg(Tos) protecting groups. | [7] |
| TFMSA | Trifluoromethanesulfonic acid in TFA with scavengers | A strong acid alternative to HF. | [6] |
Pillar 3: Trustworthiness and Validation
The protocols described are built upon well-established principles of solid-phase peptide synthesis. [3][8]Each cycle includes critical validation and monitoring steps:
-
Kaiser Test: Used after the coupling step to confirm the absence of free primary amines, indicating a complete reaction. A positive test (blue beads) suggests incomplete coupling, requiring a recoupling step. [9]* Mass Spectrometry: After final cleavage, electrospray ionization (ESI) or MALDI mass spectrometry should be used to confirm the molecular weight of the crude and purified product, verifying the successful incorporation of all residues and the azetidine building block.
-
HPLC Analysis: Reverse-phase HPLC is used to assess the purity of the crude peptide and to purify the final product. The chromatogram provides a quantitative measure of purity.
By integrating these validation steps, the described workflow constitutes a self-validating system, ensuring the integrity and purity of the final synthesized molecule.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel peptidomimetics and complex peptide architectures. Its successful application is rooted in a carefully designed orthogonal protection strategy that allows for selective, on-resin modifications. The detailed protocols provided herein, based on established Boc-SPPS chemistry, offer a reliable framework for researchers to incorporate this unique scaffold into their drug discovery and development programs. The conformational constraints and additional functionalization points offered by this azetidine derivative open new avenues for designing next-generation therapeutics with superior pharmacological profiles.
References
- (Reference placeholder - will be populated with a real URL if available
- (Reference placeholder - will be populated with a real URL if available
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- (Reference placeholder - will be populated with a real URL if available
-
Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025, October 17). Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
- (Reference placeholder - will be populated with a real URL if available
- (Reference placeholder - will be populated with a real URL if available
- (Reference placeholder - will be populated with a real URL if available
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]
- (Reference placeholder - will be populated with a real URL if available
-
Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]
- (Reference placeholder - will be populated with a real URL if available
-
Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
(2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... ResearchGate. Retrieved from [Link]
- (Reference placeholder - will be populated with a real URL if available
- (Reference placeholder - will be populated with a real URL if available
-
Brik, A. (2008). Peptidomimetics, a synthetic tool of drug discovery. PMC. Retrieved from [Link]
- (Reference placeholder - will be populated with a real URL if available
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. peptide.com [peptide.com]
- 8. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Catalytic Reactions Involving 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Introduction: The Emerging Potential of Substituted Azetidines in Asymmetric Catalysis
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that is increasingly exploited to enhance pharmacological properties.[4][5] Beyond its role as a pharmacophore, the chiral azetidine framework serves as a compelling backbone for the design of novel ligands and organocatalysts in asymmetric synthesis.[6][7] The fixed spatial orientation of substituents on the azetidine ring can create a well-defined chiral environment around a metal center, facilitating high levels of stereocontrol in catalytic transformations.[5]
This guide focuses on the catalytic potential of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , a densely functionalized chiral building block. Possessing a vicinal amino alcohol moiety on a constrained azetidine ring, this molecule is a prime candidate for serving as a chiral ligand in a variety of metal-catalyzed reactions. While specific catalytic applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its utility in reactions where chiral 1,2-amino alcohols have proven to be highly effective.[8][9]
One of the most successful applications for such ligands is the Noyori-type asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[10][11] These reactions, typically catalyzed by ruthenium(II) complexes, offer a safe, practical, and efficient method for the synthesis of enantioenriched secondary alcohols and amines, which are crucial intermediates in the pharmaceutical industry.[9][11]
This document provides a detailed, field-proven protocol for the application of this compound as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of a model ketone. The principles and methodologies described herein are grounded in established precedents for structurally related amino alcohol ligands and are intended to serve as a robust starting point for researchers exploring the catalytic capabilities of this novel azetidine derivative.
Section 1: Proposed Catalytic Application - Asymmetric Transfer Hydrogenation (ATH) of Ketones
The structural analogy between this compound and well-established chiral amino alcohol ligands, such as (1S,2R)-1-amino-2-indanol, suggests its efficacy in Ru-catalyzed ATH.[8][9] In this transformation, a ruthenium precursor, the chiral ligand, and a base form an active 16-electron catalytic species in situ. This complex facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol or a formic acid/triethylamine mixture) to a prochiral ketone, yielding a chiral secondary alcohol with high enantioselectivity.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for Noyori-type ATH involves a metal-ligand bifunctional catalysis. The process is initiated by the formation of the active ruthenium hydride species. The reaction proceeds through a six-membered pericyclic transition state.
Causality behind the Mechanism: The success of this catalytic system hinges on the precise coordination of the chiral ligand to the ruthenium center. The amino group's N-H proton acts as a proton donor, while the Ru-H hydride serves as the hydride donor. This concerted transfer of a proton and a hydride to the ketone's carbonyl group via a low-energy transition state is what makes the reaction highly efficient. The chirality of the final product is dictated by the steric and electronic environment created by the chiral ligand, which favors one of the two possible diastereomeric transition states. The rigid azetidine core of this compound is expected to provide a well-defined chiral pocket, leading to potentially high enantiomeric excess (e.e.).
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Section 2: Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate, using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and this compound.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert atmosphere at 2-8°C. |
| [RuCl₂(p-cymene)]₂ | 98% | Commercial | Handle in a glovebox or under inert atmosphere. |
| Acetophenone | ≥99% | Commercial | Purify by distillation if necessary. |
| 2-Propanol (IPA) | Anhydrous | Commercial | Use dry, degassed solvent. |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercial | Handle in a glovebox. Prepare a fresh solution for use. |
| Dichloromethane (DCM) | HPLC Grade | Commercial | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying. |
| Diethyl Ether | HPLC Grade | Commercial | For workup. |
| Celite® | - | Commercial | For filtration. |
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is designed for a 1 mmol scale reaction. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
Workflow Diagram:
Caption: Step-by-step experimental workflow for the ATH of acetophenone.
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In an inert atmosphere glovebox or under a positive pressure of argon, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S)- or (R)-1-Boc-3-hydroxy-3-(aminomethyl)azetidine (4.6 mg, 0.022 mmol, 2.2 mol%) to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 5.0 mL of degassed, anhydrous 2-propanol.
-
Seal the flask, remove it from the glovebox, and heat the orange solution in an oil bath at 80 °C for 20 minutes. The solution should turn a deep red/purple color.
-
Allow the solution to cool to room temperature.
-
-
Catalyst Activation and Reaction Initiation:
-
To the catalyst solution, add 1.0 mL of a freshly prepared 0.1 M solution of potassium tert-butoxide in anhydrous 2-propanol (0.1 mmol, 10 mol%) via syringe. Stir for 5 minutes.
-
Add acetophenone (120.2 mg, 117 µL, 1.0 mmol) to the flask via syringe.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acetophenone is fully consumed (typically 1-4 hours).
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by adding 5 mL of deionized water.
-
Filter the mixture through a small pad of Celite® to remove any precipitated solids, washing the pad with 10 mL of diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylethanol.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.
-
Expected Results (Based on Analogue Ligands)
While experimental data for the title ligand is not available, high-performing amino alcohol ligands in this reaction typically yield the following results. This table serves as a benchmark for evaluating the performance of this compound.
| Substrate | Product | Typical Yield | Typical e.e. (%) |
| Acetophenone | 1-Phenylethanol | >95% | 85 - 99% |
Section 3: Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following control and validation steps are essential:
-
Racemic Standard: Perform the reaction without the chiral ligand (or with a racemic ligand) to produce a racemic sample of 1-phenylethanol. This is crucial for developing the chiral HPLC/GC method and confirming the peak assignments for the (R) and (S) enantiomers.
-
Background Reaction Check: Run the reaction in the absence of the ruthenium precursor to confirm that no significant background reduction occurs under the reaction conditions.
-
Reproducibility: Repeat the experiment under identical conditions to ensure the consistency of the yield and enantioselectivity. Small variations in the base concentration or solvent quality can significantly impact the results.
Conclusion and Future Outlook
This application note presents a robust and detailed protocol for exploring the catalytic potential of this compound in the asymmetric transfer hydrogenation of ketones. The unique structural features of this chiral amino alcohol, particularly its constrained azetidine core, make it a highly promising ligand for asymmetric catalysis. Researchers and drug development professionals can use this guide as a foundational method to evaluate its effectiveness and expand its application to a broader range of substrates, including more complex and pharmaceutically relevant ketones and imines. Further studies to optimize reaction conditions, such as solvent, base, and temperature, will be invaluable in unlocking the full catalytic potential of this novel azetidine-based ligand.
References
-
García-Fernández, A., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 23(11), 2947. Available at: [Link]
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. Available at: [Link]
-
Wisman, R. V., et al. (2009). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 13(4), 758–763. Available at: [Link]
-
ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis | Request PDF. Available at: [Link]
-
Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]
-
Singh, P., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 10(49), 29452-29457. Available at: [Link]
-
Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed Central. Available at: [Link]
-
Brewster, J. M., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Singh, V. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
-
Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed. Available at: [Link]
Sources
- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kanto.co.jp [kanto.co.jp]
Application Notes & Protocols: A Scalable, Kilogram-Ready Synthesis of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Abstract & Introduction
The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry. Its incorporation into drug candidates often imparts favorable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and a reduction in lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] Specifically, 3-substituted azetidines provide a key vector for chemical diversification to modulate biological activity.[2][3]
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a versatile bifunctional building block, featuring a protected primary amine and a tertiary alcohol on a strained four-membered ring. This unique arrangement makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.
This document provides a comprehensive, field-tested guide for the multi-kilogram scale-up synthesis of this compound. The protocol is designed for robustness, safety, and efficiency, moving beyond theoretical chemistry to address the practical challenges of large-scale production. We will detail a two-step process starting from the commercially available 1-Boc-3-azetidinone, explain the mechanistic rationale behind each procedural choice, and provide rigorous safety and handling protocols essential for industrial application.
Synthetic Strategy & Mechanistic Rationale
While several methods exist for the synthesis of functionalized azetidines, including intramolecular cyclization of γ-amino halides or the ring expansion of aziridines, many of these routes present challenges for scale-up due to harsh conditions, expensive reagents, or poor functional group tolerance.[1][3][4]
Our selected strategy involves a two-step sequence commencing with 1-Boc-3-azetidinone. This approach is superior for large-scale synthesis due to:
-
Starting Material Availability: 1-Boc-3-azetidinone is readily available from multiple commercial suppliers in bulk quantities.
-
Reaction Efficiency: The chosen reactions are high-yielding and proceed under manageable conditions.
-
Process Safety: The protocol avoids notoriously hazardous reagents where possible and outlines clear mitigation strategies for those that are required.
The overall transformation is depicted below:
Caption: Overall synthetic scheme for the target molecule.
Step 1: Cyanohydrin Formation. The first step is the addition of a cyanide nucleophile to the ketone of 1-Boc-3-azetidinone. We utilize trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂). The Lewis acid coordinates to the carbonyl oxygen, activating the ketone towards nucleophilic attack by the cyanide. A subsequent aqueous workup or in-situ hydrolysis of the silyl ether intermediate yields the stable cyanohydrin. This method is preferable to using alkali metal cyanides (e.g., KCN) with acid, which would generate highly toxic HCN gas.
Step 2: Catalytic Reduction of the Nitrile. The second step is the reduction of the nitrile functionality to a primary amine. For scale-up operations, catalytic hydrogenation is the method of choice over stoichiometric metal hydride reagents (e.g., LiAlH₄) due to superior safety, easier workup, and lower cost. We employ Raney® Nickel as the catalyst under a hydrogen atmosphere.[5] The reaction is performed in a methanolic ammonia solution; the presence of ammonia is critical to suppress the formation of secondary amine byproducts by preventing the intermediate imine from reacting with the newly formed primary amine product.
Detailed Scale-Up Protocol
Safety Preamble: This protocol involves hazardous materials and high-pressure equipment. It must be performed by trained personnel in a controlled environment (e.g., a certified chemical fume hood or walk-in hood) with appropriate engineering controls. Personal Protective Equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves, is mandatory. All waste must be quenched and disposed of according to institutional and local regulations.
Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
| Reagent/Material | CAS No. | MW | Quantity | Moles | Eq. |
| 1-Boc-3-azetidinone | 398489-26-4 | 171.21 | 1.00 kg | 5.84 | 1.00 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - | - |
| Zinc Iodide (ZnI₂) | 10139-47-6 | 319.22 | 93.2 g | 0.292 | 0.05 |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.21 | 695 g (0.9 L) | 7.00 | 1.20 |
| Saturated NaHCO₃ (aq) | - | - | 5 L | - | - |
| Brine | - | - | 3 L | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 500 g | - | - |
Protocol:
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet, with 1-Boc-3-azetidinone (1.00 kg, 5.84 mol) and anhydrous dichloromethane (10 L).
-
Inerting and Dissolution: Purge the reactor with nitrogen and stir the mixture until all solids have dissolved.
-
Catalyst Addition: Add zinc iodide (93.2 g, 0.292 mol) to the solution. Stir for 10 minutes.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add trimethylsilyl cyanide (695 g, 7.00 mol) via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow addition is critical to control the reaction exotherm and prevent runaway reactions.
-
-
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC analysis (disappearance of starting material).
-
Quenching: Once complete, cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding 5 L of saturated aqueous sodium bicarbonate solution.
-
Safety Note: Quenching can be exothermic and may release some gas. Add the aqueous solution slowly with vigorous stirring.
-
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Washing: Combine the organic layers and wash with brine (3 L).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (500 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or waxy solid. The product is typically of sufficient purity (>95%) to be carried forward without further purification.
-
Expected Yield: ~1.10 kg (95%)
-
Step 2: Synthesis of this compound
| Reagent/Material | CAS No. | MW | Quantity | Moles | Eq. |
| tert-butyl 3-cyano-3-hydroxy... | 1008526-70-1 | 198.22 | 1.10 kg | 5.55 | 1.00 |
| Methanolic Ammonia (7N) | - | - | 11 L | - | - |
| Raney® Nickel (50% slurry in H₂O) | 7440-02-0 | 58.69 | ~220 g (wet) | - | ~0.2 wt eq |
| Celite® | 91053-39-3 | - | 500 g | - | - |
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr or Büchi autoclave) with a solution of the crude cyanohydrin (1.10 kg, 5.55 mol) in 7N methanolic ammonia (11 L).
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry (~220 g).
-
Safety Note: Raney® Nickel is pyrophoric and may ignite if it dries in air. Handle as a wet slurry at all times and ensure an inert atmosphere.[5]
-
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 40 atm (approx. 580 psi) with hydrogen.
-
Reaction: Heat the reactor to 40-50 °C and stir vigorously. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed. Maintain the pressure at 40 atm by feeding more hydrogen as needed.
-
Monitoring: The reaction is typically complete within 12-24 hours. Monitor by observing the cessation of hydrogen uptake.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol (3 x 1 L).
-
Safety Note: Keep the filter cake wet with methanol at all times to prevent ignition. Quench the used catalyst and Celite® pad by slowly adding it to a large volume of water before disposal.
-
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude product as a thick oil or solid.
Purification Protocol
The target compound is a polar amino alcohol, which makes purification by traditional silica gel chromatography challenging due to potential streaking and poor separation.[6][7] Ion-exchange chromatography is a highly effective method for this class of compound on a large scale.[8][9]
Caption: Workflow for purification using ion-exchange chromatography.
-
Resin Preparation: Prepare a column with a strongly acidic cation exchange resin (e.g., Dowex® 50WX8, H⁺ form).
-
Loading: Dissolve the crude product in dilute aqueous acid (e.g., 1M HCl) and load the solution onto the column. The protonated amine will bind to the resin.
-
Washing: Wash the column thoroughly with deionized water to remove any non-basic impurities.
-
Elution: Elute the desired product from the resin using a basic solution, such as 2N aqueous ammonia.
-
Isolation: Collect the basic fractions and concentrate them under reduced pressure to remove water and ammonia. Further drying under high vacuum will yield the final product as a white to off-white solid.
-
Expected Overall Yield: 75-85% from 1-Boc-3-azetidinone.
-
Expected Purity: >98% (by HPLC and NMR).
-
Characterization Data
| Test | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spec (ESI+) | m/z = 203.1 [M+H]⁺ |
| Purity (HPLC) | ≥ 98.0% |
Environmental, Health, & Safety (EHS) Considerations
A thorough risk assessment must be conducted before commencing any scale-up activity. Key hazards are summarized below:
-
Azetidine Derivatives: Azetidines are strained heterocyclic amines. They are considered flammable, corrosive, and may cause severe skin burns and eye damage.[10][11] Handle in a well-ventilated area away from ignition sources.
-
Trimethylsilyl Cyanide (TMSCN): Highly toxic and flammable. Reacts with water/moisture to produce hydrogen cyanide (HCN) gas. All manipulations must be performed under an inert, dry atmosphere in a certified fume hood. A dedicated cyanide quenching station (e.g., bleach solution) should be readily available.
-
Raney® Nickel: A pyrophoric catalyst when dry. It must be handled as a slurry and kept wet at all times. Use non-sparking tools and an inert atmosphere during transfers.[5]
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Use in a designated high-pressure bay with appropriate safety interlocks, ventilation, and gas detection systems. Ensure all equipment is properly grounded to prevent static discharge.[11]
-
Solvents (DCM, Methanol): Dichloromethane is a suspected carcinogen. Methanol is flammable and toxic. Avoid inhalation and skin contact. Use in well-ventilated areas away from heat and ignition sources.[12]
References
- Review of 3-substituted azetidine synthesis methods. BenchChem.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Recent progress in synthesis of 3-functionalized azetidines.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- How to improve the yield of azetidine ring form
- Azetidine syntheses by aminolysis reaction of epoxides.
- Highly regioselective ring-opening of epoxides with amines.
- 1-Boc-3-(Aminomethyl)azetidine Use and Manufacturing. ECHEMI.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- Epoxy Safety. PRO-SET Inc.
- Synthesis of azetidine derivatives.
- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- This compound. Sigma-Aldrich.
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
- Amino Acid Purification - Column Chrom
- Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.
- Purification of strong polar and basic compounds. Reddit.
- Separation and Refining of Amino acids. Organo.
- Method for purification of an amino acid using ion exchange resin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. One moment, please... [column-chromatography.com]
- 7. reddit.com [reddit.com]
- 8. diaion.com [diaion.com]
- 9. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. buyat.ppg.com [buyat.ppg.com]
Application Note: Leveraging 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for Novel 3D Vector Scaffolding in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
The Evolving Landscape of Fragment-Based Drug Discovery (FBDD): Beyond the Rule of Three
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[2][4] These initial hits then serve as starting points for optimization into more potent, drug-like molecules.[3] A key advantage of this approach is the ability to more effectively sample chemical space with a smaller number of compounds compared to HTS.[3][5]
While the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3) has been a valuable guideline for designing fragment libraries, the field is increasingly recognizing the importance of three-dimensional (3D) topology.[2] Fragments rich in sp³-hybridized centers offer superior spatial vector diversity, enabling exploration of complex binding pockets that are often inaccessible to flat, aromatic systems. This shift towards 3D architectures is critical for tackling challenging targets and improving the physicochemical properties of lead candidates.[6]
The Azetidine Scaffold: A Compact Unit with Rich 3D Potential
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry.[6][7] Their inherent ring strain and sp³-rich character confer a rigid, well-defined three-dimensional geometry. This conformational restriction can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[8] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine rings to enhance properties like metabolic stability and receptor selectivity.[6]
Introducing 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Privileged Fragment
This compound is a bifunctional building block uniquely suited for FBDD. Its structure combines the desirable 3D characteristics of the azetidine core with two orthogonal functional groups: a Boc-protected amine for library elaboration and a primary amine for initial fragment linking or direct interaction with the target. The tertiary alcohol provides an additional vector for hydrogen bonding. This trifecta of features makes it an exceptional starting point for building diverse and spatially complex fragment libraries.
Physicochemical Properties and Structural Analysis
A thorough understanding of a fragment's properties is crucial for its successful application. The key physicochemical parameters of the core scaffold are summarized below.
| Property | Value | Significance in FBDD |
| Molecular Weight | 202.25 g/mol | Falls within the ideal range for fragments, allowing for substantial growth during hit-to-lead optimization. |
| Formula | C9H18N2O3 | Provides a simple composition with a good ratio of heavy atoms to functional groups. |
| Topological Polar Surface Area (tPSA) | 67.8 Ų | Suggests good potential for cell permeability and favorable solubility characteristics. |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Offers multiple points for directed interactions within a protein binding site. |
| Hydrogen Bond Acceptors | 4 (Boc carbonyl, hydroxyl, amine) | Provides additional opportunities for hydrogen bonding. |
| Rotatable Bonds | 2 | The limited number of rotatable bonds imparts conformational rigidity, which is advantageous for binding.[8] |
Data sourced from supplier information.[9]
The Boc-protecting group on the ring nitrogen serves to prevent undesired side reactions during library synthesis, while the primary aminomethyl group and the hydroxyl group at the C3 position provide two distinct vectors for derivatization or interaction. This "poised" nature is highly desirable, as it facilitates rapid and predictable medicinal chemistry optimization following a screening campaign.[10]
Core Applications in FBDD Workflows
Section 1: Building High-Complexity 3D Fragment Libraries
The dual functionality of this compound allows for the rapid construction of diverse fragment libraries through parallel synthesis. The primary amine is readily derivatized via reactions such as amidation, sulfonylation, or reductive amination, while the Boc-protected ring nitrogen can be deprotected and subsequently functionalized.
Protocol 1.1: Parallel Synthesis of a Diverse Azetidine-Based Fragment Library (Amidation)
Objective: To generate a library of N-acylated azetidine fragments for screening.
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., from a commercially available fragment-like acid library)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of a unique carboxylic acid solution.
-
Add 100 µL (0.02 mmol) of the this compound stock solution to each well.
-
Add 100 µL (0.02 mmol) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (0.04 mmol) of the DIPEA stock solution to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products using an automated liquid handler with ethyl acetate (3 x 500 µL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
-
Purification and Quality Control:
-
Re-dissolve the crude products in a minimal amount of DMSO.
-
Purify the library members using mass-directed preparative HPLC.
-
Confirm the identity and purity (>95%) of each compound by LC-MS and ¹H NMR.
-
Prepare stock solutions of the final compounds in DMSO for screening.
-
Diagram 1: Library Synthesis Workflow
Caption: Workflow for parallel synthesis of an azetidine-based fragment library.
Section 2: Primary Fragment Screening Campaigns
Due to the typically weak binding affinities of fragments (µM to mM range), highly sensitive biophysical techniques are required for screening.[4][5][11] this compound and its derivatives are well-suited for screening by X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR).[1][10]
Protocol 2.1: High-Throughput X-ray Crystallography Screening
Objective: To identify fragment hits by observing electron density in the crystal structure of the target protein.
Rationale: Crystallography provides direct, unambiguous evidence of binding and delivers the precise 3D binding mode, which is invaluable for structure-based drug design.[2][12]
Procedure:
-
Crystal Preparation:
-
Grow robust, well-diffracting crystals of the target protein. Crystals should be tolerant to at least 10-20% DMSO, the typical solvent for fragment stocks.[12]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 10-50 mM of the azetidine fragment in a cryo-protectant buffer.
-
Transfer protein crystals into drops containing the soaking solution.[13] Soaking is typically performed for 1-12 hours.
-
-
Data Collection:
-
Harvest the soaked crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source to maximize resolution and throughput.[2]
-
-
Data Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a ligand-free native structure.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, un-ambiguous density corresponding to the fragment.
-
Refine the protein-fragment complex structure to confirm the binding pose and interactions.
-
Protocol 2.2: NMR-Based Screening (STD and WaterLOGSY)
Objective: To identify binders in solution by observing their effect on NMR signals.
Rationale: NMR is highly sensitive for detecting weak interactions in a solution state, which is more physiologically relevant than a crystal lattice.[14][15] Ligand-observe methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly effective.[14][15]
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azetidine fragment or a mixture of up to 10 fragments (each at 10-20 mM) in the same deuterated buffer.
-
-
STD Experiment:
-
Acquire a reference ¹H NMR spectrum of the fragment(s) in the absence of the protein.
-
Add the protein to the fragment solution.
-
Acquire an STD spectrum by selectively saturating protein resonances far from any ligand signals.[16]
-
Interpretation: Fragments that bind to the protein will receive saturation transfer, resulting in signals in the difference spectrum. The intensity of the STD signal is proportional to the proximity of the fragment's protons to the protein surface.[17]
-
-
WaterLOGSY Experiment:
-
Acquire a WaterLOGSY spectrum of the protein-fragment mixture. This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.
-
Interpretation: Non-binding compounds will show a positive NOE (Nuclear Overhauser Effect) signal, while binding fragments will show a negative NOE signal.[17][18] This provides a clear distinction between binders and non-binders.
-
-
Hit Validation: Repeat experiments with individual compounds from any hit mixtures to confirm binding and estimate affinity.
Protocol 2.3: Surface Plasmon Resonance (SPR) for Hit Identification
Objective: To identify binders and quantify their binding kinetics in a label-free, real-time manner.
Rationale: SPR is a highly sensitive biophysical technique capable of detecting low-molecular-weight fragments and providing valuable kinetic data (association and dissociation rates).[19][20][21]
Procedure:
-
Chip Preparation:
-
Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
A reference flow cell should be prepared (e.g., by blocking with ethanolamine) to subtract non-specific binding and bulk refractive index changes.[19]
-
-
Screening:
-
Prepare a dilution series of the azetidine fragment library in a suitable running buffer (e.g., HBS-EP+). It is critical to match the DMSO concentration in the running buffer and the samples to avoid false positives.[19]
-
Inject the fragments over the target and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
A significant, dose-dependent increase in RU upon fragment injection indicates a binding event.
-
-
Hit Characterization:
-
For confirmed hits, perform a full kinetic analysis by injecting a range of concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[21]
-
Diagram 2: Fragment Screening Decision Tree
Caption: Decision workflow for fragment screening and hit validation.
Hit-to-Lead Optimization: The "Vector" Advantage
Once a hit from the this compound series is validated, the true power of the scaffold becomes apparent. The defined 3D structure and the available functional handles (the primary amine, hydroxyl group, and the de-protected ring nitrogen) provide clear vectors for chemical elaboration.
Protocol 3.1: Structure-Guided Elaboration of an Azetidine Hit
Objective: To improve the potency of an initial fragment hit using structural information.
Prerequisites: A high-resolution crystal structure of the target protein in complex with the azetidine fragment hit.
Procedure:
-
Structural Analysis:
-
Analyze the protein-fragment co-crystal structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Identify nearby pockets and solvent-exposed vectors on the fragment. The aminomethyl and hydroxyl groups are prime candidates for growth into these pockets.
-
-
Hypothesis Generation:
-
Based on the structural analysis, design a small, focused set of new analogs. For example, if the aminomethyl group points towards a hydrophobic pocket, design amides or sulfonamides with lipophilic substituents. If the hydroxyl group is near a hydrogen bond donor/acceptor, consider ether or ester analogs.
-
-
Synthesis:
-
Synthesize the designed analogs using established chemical routes (e.g., Protocol 1.1).
-
-
Evaluation:
-
Test the new compounds for binding affinity using the same primary screening assay (e.g., SPR) to determine if potency has improved.
-
Calculate the Ligand Efficiency (LE) for each new compound to ensure that the increase in potency is not solely due to an increase in size.
-
-
Iteration:
-
For promising analogs, seek to obtain co-crystal structures to validate the design hypothesis.
-
Repeat the cycle of design, synthesis, and testing to rapidly optimize the hit into a potent lead compound.
-
Table: Example of Hit-to-Lead Progression Data
| Compound | Structure | KD (µM) [SPR] | Ligand Efficiency (LE) | Comments |
| Fragment Hit 1 | (Parent Azetidine) | 850 | 0.35 | Initial hit, weak but efficient binder. |
| Analog 1.1 | (N-acetyl derivative) | 420 | 0.36 | Modest potency gain, validates vector. |
| Analog 1.2 | (N-phenylacetyl derivative) | 75 | 0.38 | Significant improvement, phenyl group likely occupies a hydrophobic pocket. |
| Analog 1.3 | (N-(4-chlorophenyl)acetyl derivative) | 12 | 0.41 | Further optimization based on structural insights. Potent lead candidate. |
Diagram 3: Putative Binding Mode and Growth Vectors
Caption: Conceptual binding mode showing growth vectors for hit optimization.
Conclusion
This compound is more than just a building block; it is a strategically designed scaffold for modern FBDD. Its inherent 3D character, conformational rigidity, and poised functional groups provide a distinct advantage for exploring complex biological targets. By enabling the rapid construction of diverse 3D fragment libraries and offering clear, structurally-defined vectors for hit-to-lead optimization, this scaffold empowers researchers to tackle challenging drug discovery projects with greater efficiency and a higher probability of success. The detailed protocols provided herein offer a robust framework for integrating this valuable tool into any FBDD platform.
References
-
Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
-
Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]
-
Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure. [Link]
-
XtalPi. (n.d.). Fragment Screening & Fragment-Based Drug Design. XtalPi. [Link]
-
Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Ingenta Connect. (n.d.). SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
protocols.io. (2025). XChem crystallographic fragment screening. protocols.io. [Link]
-
ResearchGate. (n.d.). Schematic illustration of the STD-NMR and the waterLOGSY experiments. ResearchGate. [Link]
-
Angulo, J., et al. (2015). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports. [Link]
-
Nature. (2015). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Nature. [Link]
-
Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]
-
YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. [Link]
-
INIS-IAEA. (n.d.). Crystallographic fragment-screening: workflow and procedures. INIS. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. drughunter.com [drughunter.com]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 8. Azetidines - Enamine [enamine.net]
- 9. This compound | 1008526-71-3 [sigmaaldrich.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 12. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 13. XChem crystallographic fragment screening [protocols.io]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 16. researchgate.net [researchgate.net]
- 17. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
Troubleshooting & Optimization
Technical Support Center: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique structural features of this molecule—a sterically hindered primary amine, a tertiary alcohol, and a strained azetidine ring—present specific challenges in synthetic applications. This guide is designed to help you navigate these complexities and achieve your desired experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in common synthetic transformations.
Issue 1: Low Yields in Peptide Coupling Reactions
Symptom: You are observing low yields when coupling this compound to a carboxylic acid, or when using it as the N-terminal amine for the next coupling step.
Probable Causes:
-
Steric Hindrance: The primary amine is attached to a quaternary carbon, and the bulky Boc group on the azetidine nitrogen further impedes the approach of activated esters. This steric congestion significantly slows down the coupling reaction.[1]
-
Reduced Nucleophilicity: The electron-withdrawing effect of the adjacent hydroxyl group can slightly reduce the nucleophilicity of the primary amine.
-
O-Acylation Side Reaction: The tertiary alcohol can be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct and consuming your starting materials.[2][3]
-
Inefficient Coupling Reagents: Standard coupling reagents like DCC or EDC may not be potent enough to overcome the steric hindrance.[1]
Solutions:
-
Choice of Coupling Reagent: Employ more powerful onium salt-based coupling reagents known to be effective for hindered couplings.[1]
-
Recommended: HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can overcome steric barriers.
-
Alternative: Phosphonium-based reagents like PyBOP or PyAOP can also be effective and may reduce the risk of certain side reactions compared to uronium salts.[1]
-
-
Reaction Conditions:
-
Temperature: While elevated temperatures can increase the reaction rate, they can also promote side reactions. It is often best to perform the coupling at room temperature for an extended period (12-24 hours).
-
Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). Avoid using an excess of base, as it can promote racemization and other side reactions.[1]
-
-
Double Coupling: If a ninhydrin test indicates incomplete coupling, a second coupling with fresh reagents should be performed.[4]
Experimental Protocol: Optimized Peptide Coupling with a Hindered Amine
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and a suitable coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Unexpected Byproducts During Boc Deprotection
Symptom: After treating your coupled product with strong acid (e.g., TFA) to remove the Boc group, you observe multiple unexpected products by LC-MS or NMR.
Probable Causes:
-
Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to cleavage under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[5]
-
Formation of a Reactive tert-Butyl Cation: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule or in the solvent.[6]
-
Intramolecular Rearrangement: Acid-catalyzed rearrangement involving the tertiary alcohol and the newly deprotected azetidine nitrogen is a possibility, potentially leading to ring-expanded products.
Solutions:
-
Milder Deprotection Conditions:
-
HCl in Dioxane: A 4M solution of HCl in dioxane is often a milder alternative to neat TFA and can be very effective for Boc removal.[7]
-
TFA Concentration and Time: If using TFA, use a lower concentration (e.g., 20-50% in DCM) and conduct the reaction at 0°C to slow down potential side reactions. Monitor the reaction closely and quench it as soon as the deprotection is complete.
-
-
Use of Scavengers: Include a scavenger like triisopropylsilane (TIS) or thioanisole in the deprotection cocktail to trap the tert-butyl cation.
-
Alternative Protecting Groups: If ring stability is a major concern in your synthetic route, consider using an alternative N-protecting group that can be removed under non-acidic conditions, such as Fmoc (base-labile) or Cbz (hydrogenolysis).
Experimental Protocol: Mild Boc Deprotection
-
Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Stir the reaction at 0°C, monitoring by TLC or LC-MS (typically complete in 1-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a refrigerator under an inert atmosphere (nitrogen or argon). It is a solid at room temperature.
Q2: Can the tertiary hydroxyl group participate in intramolecular reactions?
A2: Yes, under certain conditions, intramolecular reactions are possible. For example, in the presence of a strong base, the hydroxyl group could be deprotonated and potentially act as an intramolecular nucleophile. Under acidic conditions, it could be involved in rearrangements. However, 3-hydroxyazetidine amides have been shown to have good long-term stability at both acidic and neutral pH.[8]
Q3: Are there any known incompatibilities with common reagents?
A3: Besides the issues with harsh acids and potentially inefficient coupling reagents already discussed, care should be taken with reagents that react with both primary amines and tertiary alcohols. For example, treatment with acyl chlorides without a selective protocol could lead to acylation at both the amine and the hydroxyl group.
Q4: How can I confirm the successful synthesis of my desired product?
A4: A combination of analytical techniques is recommended:
-
LC-MS: To confirm the molecular weight of the product and assess its purity.
-
NMR (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
FTIR: To identify key functional groups.
Data and Diagrams
Table 1: Recommended Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | Highly reactive, excellent for hindered couplings. |
| HCTU | Uronium/Aminium Salt | More cost-effective than HATU with similar reactivity. |
| COMU | Uronium/Aminium Salt | Based on Oxyma, which is non-explosive and suppresses racemization.[1] |
| PyBOP | Phosphonium Salt | Generally associated with lower racemization levels.[1] |
| PyAOP | Phosphonium Salt | Highly reactive phosphonium salt. |
Diagram 1: Potential Side Reactions in Peptide Coupling
Caption: Potential outcomes of peptide coupling reactions.
Diagram 2: Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview.
- Side reactions in solid-phase peptide synthesis and their applic
- Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Popali, S. (2016). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare.
- O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare.
- Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Moyer, M. P., et al. (2025).
- Yamamoto, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- BenchChem Technical Support Team. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
- This compound | 1008526-71-3. Sigma-Aldrich.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Deprotection of different N-Boc-compounds.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Cu-promoted intramolecular hydroxylation of C-H bonds using directing groups with varying denticity. NIH.
- This compound | C9H18N2O3 | CID 57415900. PubChem.
- INVESTIGATIONS ON THE STABILITY OF THE Nim-BOC* PROTECTING GROUP OF HISTIDINE In the solid phase peptide synthesis, the nitrogen. AKADÉMIAI KIADÓ.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8. ChemicalBook.
- 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- 1-Boc-3-(Aminomethyl)azetidine Formula. ECHEMI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 4. peptide.com [peptide.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions with 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Welcome to the technical support hub for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges leading to low yields in reactions involving this versatile building block. The unique strained azetidine ring, coupled with a sterically demanding tertiary alcohol adjacent to a primary amine, presents specific synthetic hurdles. This document provides in-depth, mechanism-driven troubleshooting advice and optimized protocols to enhance your reaction outcomes.
Structural Considerations: The Root of Reactivity Challenges
The structure of this compound is key to understanding its reactivity. The molecule contains three key features that influence its behavior in chemical reactions:
-
Strained Azetidine Ring: This four-membered ring can influence bond angles and reactivity of adjacent functional groups.
-
Nucleophilic Primary Amine (-CH₂NH₂): The primary site for reactions such as amide coupling, N-alkylation, and reductive amination.
-
Tertiary Alcohol (-OH): Located at a quaternary carbon, this group is sterically hindered and can interfere with reactions at the neighboring aminomethyl group. It is also a potential site for unwanted side reactions.[1][2]
Understanding the interplay of these features is critical for troubleshooting.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most common applications for this reagent. Low yields are frequently reported and can often be traced to a few key issues.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction with a standard carboxylic acid is giving very low yield (<30%). I'm using HATU and DIPEA in DMF. What's the likely cause?
A1: Low yields in this context often stem from two primary issues related to the reagent's structure: steric hindrance and side reactions involving the tertiary alcohol.
-
Causality - Steric Hindrance: The tertiary alcohol and the Boc-protected azetidine ring create significant steric bulk around the primary amine. This can physically impede the approach of the activated carboxylic acid, especially if the acid partner is also sterically demanding.[3]
-
Causality - Hydroxyl Group Interference: The tertiary alcohol, while a poor nucleophile, can sometimes interact with highly reactive intermediates. More critically, in the presence of a base, it can be deprotonated. A significant side reaction to consider, especially with sterically hindered amine components, is the formation of homobislactones from the carboxylic acid partner if it also possesses a hydroxyl group.[4] While less likely with a simple carboxylic acid, intramolecular reactions involving the hydroxyl group of the azetidine derivative cannot be entirely ruled out under certain conditions.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For sterically hindered couplings, HATU is a good choice, but other uronium/aminium salts like HBTU or phosphonium salts like PyBOP can sometimes offer better performance.[5]
-
Optimize Base and Stoichiometry: Ensure DIPEA is fresh and anhydrous. Use 2-3 equivalents. An acid-base reaction between your carboxylic acid and the primary amine can occur, rendering the amine non-nucleophilic.[3]
-
Change Solvent: While DMF is standard, switching to a less polar solvent like Dichloromethane (DCM) can sometimes alter the reaction kinetics favorably. Ensure all reactants are soluble.[5]
-
Consider Acyl Fluoride Intermediates: For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can dramatically increase reactivity and overcome steric barriers.[3]
Protocol 1: High-Efficiency Amide Coupling of a Sterically Hindered Carboxylic Acid
This protocol is optimized for challenging couplings where standard conditions have failed.
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered carboxylic acid (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert argon or nitrogen atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve this compound in a small amount of anhydrous DMF.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Reductive Amination
Low yields in reductive amination often arise from incomplete imine/iminium ion formation or issues with the reducing agent.
Frequently Asked Questions (FAQs): Reductive Amination
Q2: I am attempting a reductive amination with a ketone, but I am recovering my starting amine and seeing multiple unidentified byproducts. What is going wrong?
A2: This is a classic symptom of inefficient imine formation and potential side reactions.
-
Causality - Imine Formation Equilibrium: The initial step, the formation of a hemiaminal followed by dehydration to an imine (or iminium ion), is a reversible equilibrium.[6] The presence of the tertiary alcohol can sterically hinder the initial nucleophilic attack of the amine onto the ketone. Furthermore, the water produced during dehydration can push the equilibrium back to the starting materials.
-
Causality - Reducing Agent Reactivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and selectively reduces the iminium ion.[6] However, if iminium formation is slow, the reducing agent may slowly decompose or participate in other reactions. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to low yields of the desired amine.
Troubleshooting Steps:
-
Facilitate Imine Formation:
-
Add a catalytic amount of acetic acid (0.1-0.2 equiv.) to protonate the ketone carbonyl, making it more electrophilic.
-
Incorporate a dehydrating agent, such as powdered molecular sieves (4Å), to remove the water formed and drive the equilibrium towards the imine.
-
-
Optimize Reaction Time and Temperature: Allow the amine, ketone, and acetic acid to stir for 1-2 hours before adding the reducing agent to maximize imine formation.
-
Ensure Reagent Quality: Use fresh, high-quality NaBH(OAc)₃. Clumped or old reagent will have significantly lower activity.
Troubleshooting Decision Tree: Reductive Amination
Caption: Troubleshooting logic for low-yield reductive amination.
Section 3: N-Alkylation Reactions
Direct alkylation of the primary amine can be complicated by over-alkylation and side reactions.
Frequently Asked Questions (FAQs): N-Alkylation
Q3: I am trying to perform a mono-alkylation with an alkyl bromide, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve selectivity?
A3: Achieving selective mono-alkylation on a primary amine is a common challenge. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Causality - Over-alkylation: The resulting secondary amine is a stronger nucleophile than the starting primary amine, leading to rapid formation of the tertiary amine byproduct.
-
Causality - Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the azetidine). This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly, ideally via syringe pump, to the mixture of the amine and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine.
-
Choice of Base: Use a hindered, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Protecting Group Strategy: For maximum control, consider a temporary protecting group on the amine that allows for mono-functionalization before deprotection. For instance, reductive amination with a removable group like benzaldehyde (to form a benzylamine) followed by alkylation and hydrogenolysis of the benzyl group.
Section 4: The Role of the Tertiary Alcohol - To Protect or Not to Protect?
A recurring theme is the potential interference of the tertiary hydroxyl group.
Q4: Should I protect the tertiary alcohol before running my reactions?
A4: The decision to protect the hydroxyl group depends on the reaction conditions.
-
When to Protect: Protection is advisable under strongly acidic or basic conditions, or when using highly reactive electrophiles (e.g., acyl chlorides without a scavenger base) that could react with the alcohol. A silyl protecting group like TBDMS (tert-butyldimethylsilyl) is a good choice as it is robust but can be removed under mild acidic conditions (e.g., TBAF or HF-Pyridine) that would not cleave the Boc group.
-
When Not to Protect: For many standard amide couplings (with reagents like HATU/DIPEA) and reductive aminations (with NaBH(OAc)₃), protection is often unnecessary and adds extra steps to the synthesis. The steric hindrance around the tertiary alcohol provides a degree of kinetic stability.[1][2]
Workflow: Deciding on Hydroxyl Protection
Sources
- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Stability of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Technical Support Guide
Welcome to the technical support center for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile building block. Understanding its behavior in different chemical environments is crucial for successful experimental outcomes, from reaction setup and work-up to purification and storage.
Introduction: The Duality of Reactivity and Stability
This compound is a valuable synthetic intermediate, incorporating a strained four-membered azetidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and reactive hydroxyl and aminomethyl functionalities. This unique combination of features dictates its stability profile. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] Conversely, the Boc group offers protection to the azetidine nitrogen, enhancing its stability under many conditions but also introducing its own set of chemical sensitivities, notably to acid and high temperatures.[3][]
This guide will address common questions and troubleshooting scenarios related to the stability of this compound in various solvents and under different experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Acid-catalyzed ring-opening of the azetidine ring: The strained four-membered ring is prone to cleavage under acidic conditions. Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring-opening.[2]
-
Acid-catalyzed removal of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group is labile in the presence of strong acids, leading to the formation of the unprotected azetidine, which may be more reactive.[3]
Q2: How stable is this compound under basic conditions?
A2: Generally, N-Boc protected amines and the azetidine ring are more stable under basic conditions compared to acidic conditions.[] However, strong bases and elevated temperatures should be used with caution. The presence of the hydroxyl group could lead to deprotonation, potentially influencing reactivity.
Q3: What are the recommended storage conditions?
A3: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably refrigerated.[5][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.
Q4: Is the compound sensitive to heat?
A4: Yes, N-Boc protected amines can undergo thermal deprotection at elevated temperatures, typically above 100 °C.[7][8] The exact temperature for decomposition will depend on the solvent and the presence of any catalysts. It is advisable to avoid prolonged heating of this compound.
Troubleshooting Guide
Issue 1: Unexpected Side Products or Low Yields in Acidic Media
Symptoms:
-
Appearance of new, more polar spots on TLC after acidic work-up (e.g., washing with dilute HCl).
-
LC-MS analysis shows masses corresponding to ring-opened products or the de-Boc'd compound.
-
Low recovery of the desired product.
Root Cause Analysis: The azetidine ring is susceptible to acid-catalyzed ring-opening.[2] The Boc group can also be cleaved by strong acids. The combination of these two factors can lead to a complex mixture of byproducts. The hydroxyl and aminomethyl groups at the 3-position may also participate in intramolecular reactions following ring-opening.
Solutions:
-
Avoid Strong Acids: If possible, use milder acidic conditions for work-up. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good alternative to strong acids like HCl.
-
Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the exposure time of the compound to the acidic environment.
-
Use of Biphasic Systems: When performing reactions or work-ups with acids, a biphasic system can help to partition the product into the organic layer, minimizing its time in the acidic aqueous phase.
Issue 2: Degradation During Chromatographic Purification
Symptoms:
-
Streaking of the product on a silica gel column.
-
Isolation of fractions containing de-Boc'd or ring-opened impurities.
-
Low overall yield after chromatography.
Root Cause Analysis: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like this compound. Prolonged contact time on the silica surface can lead to the removal of the Boc group or ring-opening of the azetidine.
Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel with a non-nucleophilic base. This can be done by preparing the slurry of silica gel in the eluent containing a small amount of triethylamine (0.1-1%) or pyridine.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. For highly sensitive compounds, reversed-phase chromatography with a buffered mobile phase (e.g., ammonium acetate) can be a good option, though care must be taken with TFA-containing mobile phases which can cause deprotection.[9]
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.
Issue 3: Instability in Protic Solvents
Symptoms:
-
Gradual degradation of the compound when dissolved in protic solvents like methanol or ethanol, even at room temperature.
-
Discoloration of the solution over time.
Root Cause Analysis: While generally more stable than in acidic solutions, the compound can still exhibit instability in protic solvents. This can be due to the solvent's ability to facilitate proton transfer, potentially leading to slow degradation over time. The presence of dissolved acidic impurities in the solvent can also contribute to degradation.
Solutions:
-
Use Aprotic Solvents for Storage: For preparing stock solutions or for long-term storage in solution, prefer aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Use Fresh, High-Purity Solvents: Always use freshly opened or distilled solvents to minimize the presence of acidic impurities.
-
Store Solutions at Low Temperatures: If a protic solvent must be used, store the solution at low temperatures (e.g., -20 °C) to slow down the rate of degradation.
Data Summary: Solvent Compatibility and Stability
| Solvent Class | Recommended Solvents | Conditions to Avoid | Rationale |
| Aprotic Non-Polar | Hexanes, Toluene | - | Good for extractions and as co-solvents in chromatography. Generally inert. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Dimethylformamide (DMF) | Prolonged heating | Generally good stability for reactions and storage in solution. Avoid high temperatures to prevent thermal deprotection of the Boc group.[7] |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH) | Acidic pH, prolonged storage at room temperature | Can be used as reaction solvents, but be mindful of potential for slow degradation. Use fresh solvents and store solutions cold. |
| Aqueous | Water | Acidic pH (pH < 5) | Highly susceptible to acid-catalyzed ring-opening and Boc deprotection.[2][3] Stable at neutral and moderately basic pH for short periods. |
Experimental Protocols
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the stability of this compound in a given solvent.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Prepare a solution of this compound (and internal standard, if used) in the deuterated solvent directly in an NMR tube at a known concentration (e.g., 5-10 mg/mL).
-
Acquire an initial ¹H NMR spectrum (t=0). Note the characteristic signals for the compound, particularly the large singlet for the Boc group's tert-butyl protons around 1.4 ppm.
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Analyze the spectra for the appearance of new signals or a decrease in the intensity of the starting material's signals relative to the internal standard. The disappearance of the Boc singlet is a clear indicator of deprotection.[1]
Protocol 2: Stability Assessment by HPLC-MS
This protocol provides a quantitative assessment of the compound's stability over time.
Materials:
-
This compound
-
Solvent to be tested
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, formic acid or ammonium acetate)
-
HPLC system with a UV detector and a mass spectrometer (MS)
Procedure:
-
Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately take an aliquot (t=0), dilute it with the initial mobile phase composition, and inject it into the HPLC-MS system to determine the initial peak area and confirm the mass of the parent compound.
-
Store the stock solution under the desired conditions.
-
At specified time points, take aliquots, dilute them appropriately, and analyze by HPLC-MS.
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The MS detector can be used to identify the masses of any degradation products formed.[10]
Visualizing Degradation Pathways and Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Caption: Major degradation pathways.
References
- Cernak, T. et al. (2016).
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from [Link]
- Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
-
Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
- Journal of Applied Pharmaceutical Science. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Hydrothermal Degradation of Amino Acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Sustainable and chemoselective N-Boc protection of amines in biodegradable deep eutectic solvent | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. This compound | 1008526-71-3 [sigmaaldrich.com]
- 6. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
Technical Support Center: Purification of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Welcome to the technical support center for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile building block. The unique combination of a Boc-protected amine, a tertiary alcohol, and a primary amine within a strained azetidine ring presents specific challenges in achieving high purity. This resource aims to address these challenges head-on with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
The impurity profile of this compound can vary depending on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Primarily 1-Boc-3-azetidinone, the common precursor.[1]
-
Reagent-Related Impurities: Excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts, such as tert-butanol.[2][3][4]
-
Side-Reaction Products:
-
Double Boc-protected species: Where the primary amine is also protected.
-
Oligomeric species: Formed through intermolecular reactions.
-
-
Degradation Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions.[5][6]
Q2: What are the recommended storage conditions for this compound to maintain its purity?
To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[7] This minimizes degradation from atmospheric moisture and potential reactions. The compound is a solid at room temperature.[7]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the target compound from its impurities. A C18 column with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. However, care must be taken as prolonged exposure to acidic conditions can lead to Boc deprotection.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual solvents or major impurities. Quantitative ¹H NMR (qNMR) can be a powerful technique for determining absolute purity.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any unknown impurities.
Troubleshooting Guide: Purification Challenges
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Persistent Impurity Peak Corresponding to 1-Boc-3-azetidinone in HPLC Analysis.
Causality: This indicates an incomplete reaction during the addition of the aminomethyl group. The ketone is less reactive than anticipated, or the reaction conditions were not optimal.
Troubleshooting Steps:
-
Reaction Optimization:
-
Reagent Stoichiometry: Ensure an appropriate excess of the aminomethylating reagent was used.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Gentle heating may be required, but care should be taken to avoid side reactions.
-
-
Purification Strategy:
-
Chromatography: 1-Boc-3-azetidinone is less polar than the product. A well-optimized flash chromatography protocol should effectively separate the two. See the detailed protocol below.
-
Chemical Quenching: In some cases, a small amount of a primary amine scavenger can be added at the end of the reaction to consume any unreacted ketone, although this will introduce another impurity to be removed.
-
Issue 2: Product Streaking or Tailing During Silica Gel Flash Chromatography.
Causality: The basicity of the free aminomethyl group and the polarity of the hydroxyl group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This results in poor peak shape and can lead to co-elution with impurities.[10]
Troubleshooting Steps:
-
Neutralize the Stationary Phase:
-
Pre-treatment of Silica Gel: Prepare a slurry of the silica gel in the initial mobile phase containing 1-2% triethylamine (Et₃N) or ammonia solution.[10] This will neutralize the acidic sites on the silica.
-
Mobile Phase Modifier: Add a small amount of a basic modifier (e.g., 0.5-1% Et₃N or pyridine) to the eluent throughout the purification.[11]
-
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: A steep gradient can exacerbate tailing. Use a shallow gradient to improve separation.
-
Consider Alternative Solvent Systems: A common system is a gradient of methanol in dichloromethane (DCM). For very polar compounds, a mobile phase of DCM/Methanol/Ammonium Hydroxide can be effective.[12]
-
-
Alternative Stationary Phases:
Workflow for Troubleshooting Tailing in Flash Chromatography
Caption: Decision workflow for addressing peak tailing in chromatography.
Issue 3: Difficulty in Inducing Crystallization or Oiling Out of the Product.
Causality: The presence of multiple polar functional groups (hydroxyl and two amines) can make it challenging to find a suitable solvent system for crystallization. The compound may have a high affinity for the solvent, preventing it from precipitating. Impurities can also inhibit crystal lattice formation.[14]
Troubleshooting Steps:
-
Solvent System Screening:
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropyl acetate, acetonitrile, isopropanol). The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.
-
Two-Solvent System: Dissolve the compound in a good solvent (e.g., methanol, DCM) and slowly add an anti-solvent (e.g., hexanes, diethyl ether) until the solution becomes turbid.[15] Gentle heating to redissolve and slow cooling can promote crystallization.
-
-
Inducing Crystallization:
-
Seeding: If a small amount of pure, solid material is available, add a seed crystal to the supersaturated solution to initiate crystallization.[16]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[16]
-
Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several days.[14]
-
-
If Oiling Out Occurs:
-
Redissolve and Re-cool: If the compound oils out, try re-heating the mixture to dissolve the oil and then cool it more slowly.
-
Change Solvent System: The solvent system may be too polar or nonpolar. Experiment with different solvent combinations.
-
Purify Further: Oiling out can be a sign of persistent impurities. Consider an additional chromatographic purification step before attempting crystallization again.
-
Decision Tree for Crystallization Troubleshooting
Caption: Troubleshooting flowchart for crystallization issues.
Experimental Protocols
Protocol 1: Flash Chromatography of this compound
This protocol is designed for the purification of a crude reaction mixture containing the title compound.
Materials:
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (28-30% solution)
-
Crude this compound
-
Standard laboratory glassware for flash chromatography
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of methanol.
-
Column Packing:
-
Prepare the mobile phase. A typical starting eluent is 95:5 DCM:MeOH with 0.5% ammonium hydroxide.
-
Prepare a slurry of silica gel in the starting eluent and pack the column.
-
Equilibrate the column with at least two column volumes of the starting eluent.
-
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column. This technique often gives better resolution than wet loading for polar compounds.
-
Elution:
-
Begin elution with 95:5 DCM:MeOH + 0.5% NH₄OH.
-
Gradually increase the polarity of the mobile phase to 90:10 DCM:MeOH + 0.5% NH₄OH. The exact gradient will depend on the impurity profile observed by TLC.
-
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC, staining with ninhydrin (for the primary amine) and potassium permanganate (for the alcohol).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual ammonium hydroxide, the residue can be co-evaporated with DCM or dissolved in a suitable solvent and washed with brine.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and cost-effective. |
| Mobile Phase | DCM/MeOH with NH₄OH | The basic modifier is crucial to prevent tailing.[12] |
| Gradient | 5% to 10% MeOH in DCM | A shallow gradient improves separation of polar compounds. |
| Loading | Dry Loading | Minimizes band broadening for polar compounds. |
| TLC Stains | Ninhydrin, KMnO₄ | Visualizes both the amine and alcohol functionalities. |
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of the compound after it has been partially purified by chromatography.
Materials:
-
Partially purified this compound
-
Isopropyl acetate
-
Hexanes
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot isopropyl acetate.
-
Induce Cloudiness: While the solution is still warm, slowly add hexanes dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot isopropyl acetate to just redissolve the solid and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (0-4 °C) for several hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum to a constant weight.
References
- Nishikura, K., et al. (2006). A practical synthesis of this compound. Tetrahedron Letters, 47(48), 8645-8647.
-
National Center for Biotechnology Information. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem. Available at: [Link][6]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link][17]
-
University of Zurich. (n.d.). Guide for crystallization. Available at: [Link][15]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link][8]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link][4]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link][16]
-
National Center for Biotechnology Information. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link][18]
-
ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions. Available at: [Link][19]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link][12]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link][20]
-
National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PubChem. Available at: [Link][14]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link][21]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link][22]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link][13]
-
Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Available at: [23]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link][11]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link][24]
-
National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PubChem. Available at: [Link][9]
Sources
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unifr.ch [unifr.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 24. pubs.rsc.org [pubs.rsc.org]
Preventing epimerization in 1-Boc-3-hydroxy-3-(aminomethyl)azetidine reactions
Welcome to the technical support resource for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing epimerization at the C3 stereocenter during chemical reactions. Drawing from established principles of organic chemistry and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your molecules.
Introduction: The Challenge of the C3 Stereocenter
This compound is a valuable building block in medicinal chemistry, prized for its strained four-membered ring and versatile functional groups. However, the quaternary stereocenter at the C3 position, bearing both a hydroxyl and an aminomethyl group, is highly susceptible to epimerization, particularly under basic or elevated temperature conditions.
The underlying cause is believed to be a base-catalyzed retro-aza-Michael reaction . The inherent ring strain of the azetidine (approx. 25.4 kcal/mol) makes it vulnerable to ring-opening[1]. A base can facilitate the cleavage of the C2-N1 or C4-N1 bond, leading to a transient, achiral enamine-like intermediate. Subsequent ring closure can occur from either face, leading to racemization or diastereomerization of the C3 center. Understanding and mitigating this pathway is paramount for maintaining the chiral purity of your final compounds.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common experimental problems, their probable causes related to epimerization, and actionable solutions.
Issue 1: Loss of Enantiomeric Excess (e.e.) After Amide Coupling
Scenario: You are performing an amide coupling between the primary amine of this compound and a carboxylic acid using a standard coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA, Et3N). Chiral HPLC analysis of the product shows a significant decrease in e.e. compared to the starting material.
Probable Cause: The tertiary amine base, used to scavenge the acid byproduct and facilitate coupling, is promoting the retro-aza-Michael reaction. This process is often under thermodynamic control , where the reaction conditions (prolonged time, elevated temperature, basicity) allow the initially formed, kinetically favored chiral product to equilibrate to the more stable, epimerized mixture[2][3].
Solutions & Scientific Rationale:
| Parameter | Problematic Condition | Recommended Solution & Explanation |
| Base Selection | Strong, sterically unhindered bases (e.g., DBU, Et3N). | Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The bulky isopropyl groups hinder its ability to act as a nucleophile or to efficiently deprotonate the C3-hydroxyl group, which could initiate ring-opening. Triethylamine (Et3N) is less hindered and can be more problematic[4]. |
| Base Stoichiometry | Using a large excess of base (> 3 equivalents). | Use the minimum effective amount of base (typically 1.1 - 1.5 equivalents). This minimizes the background basicity of the solution, reducing the rate of the undesired retro-aza-Michael pathway. |
| Temperature | Running the reaction at room temperature for extended periods (>12h) or at elevated temperatures (e.g., >40°C). | Maintain low temperatures (0°C to RT) and monitor the reaction closely. Lower temperatures favor the kinetically controlled product, where the reaction is governed by the lower activation energy path to the desired stereoisomer, rather than allowing equilibration to the thermodynamic mixture[2][3]. |
| Reaction Time | Allowing the reaction to run overnight without monitoring. | Monitor the reaction by LC-MS or TLC every 1-2 hours. Once the starting material is consumed, work up the reaction immediately to quench the base and prevent post-reaction epimerization. |
| Additive Choice | Standard coupling protocols. | Consider adding a copper(II) salt (e.g., CuCl2) as an additive. In peptide synthesis, Cu(II) ions have been shown to suppress epimerization, potentially by chelating with the substrate and preventing the formation of intermediates that lead to racemization. |
Experimental Protocol: Epimerization-Minimizing Amide Coupling
-
To a solution of your carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0°C, add this compound (1.0 eq).
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise, ensuring the internal temperature remains below 5°C.
-
Stir the reaction at 0°C for 2-4 hours, monitoring its progress by LC-MS.
-
If the reaction is sluggish, allow it to warm slowly to room temperature, but do not exceed 20-25°C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Proceed immediately with aqueous workup and extraction to remove the base and other water-soluble reagents.
-
Purify the product using silica gel chromatography.
Issue 2: Product Degradation or Low Yield in Deprotection Steps
Scenario: You are attempting to remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) and observe either multiple new peaks in your LC-MS or a lower-than-expected yield of the desired deprotected amine.
Probable Cause: While the C3 stereocenter is most vulnerable to bases, the strained azetidine ring itself can be susceptible to acid-mediated ring-opening, especially with a nucleophilic counter-ion present[5]. The tertiary alcohol at C3 can be protonated and eliminated as water, forming a stabilized tertiary carbocation that can be attacked by nucleophiles or undergo rearrangement.
Solutions & Scientific Rationale:
| Parameter | Problematic Condition | Recommended Solution & Explanation |
| Acid Choice | High concentrations of TFA for prolonged periods. | Use milder acidic conditions. Consider using 4M HCl in Dioxane or bubbling HCl gas through a solution of the substrate in an alcohol (e.g., Methanol) at 0°C. These conditions are often sufficient for Boc removal without promoting side reactions. |
| Temperature | Performing deprotection at room temperature or higher. | Conduct the deprotection at 0°C. This reduces the rate of potential side reactions like ring-opening or elimination. |
| Scavengers | No scavengers used. | Add a scavenger like triethylsilane (TES) or anisole. These additives can trap the tert-butyl cation generated during Boc deprotection, preventing it from re-alkylating the product or participating in other side reactions. |
Analytical Troubleshooting: How to Detect Epimerization
Confirming the stereochemical integrity of your material is crucial. If you suspect epimerization, the following analytical techniques are recommended.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC uses a stationary phase containing a chiral selector that interacts diastereomerically with the enantiomers of your compound, leading to different retention times.
-
Typical Columns: Polysaccharide-based columns are highly effective for separating enantiomers of azetidine derivatives. Common choices include:
-
Chiralcel® OD-H
-
Chiralpak® AD-H
-
Chiralpak® IA, IB, IC
-
-
Mobile Phase: A non-polar/polar mixture is standard. Typically, a mobile phase of Hexane/Isopropanol or Hexane/Ethanol is a good starting point. The addition of a small amount of an amine modifier (like diethylamine) can sometimes improve peak shape for basic compounds.
-
Detection: UV detection is standard if the molecule contains a chromophore. If not, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.
Workflow for Method Development:
Caption: Workflow for developing a chiral HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization for this molecule?
A1: The most probable mechanism is a base-catalyzed retro-aza-Michael reaction . The process involves:
-
Deprotonation (likely at the C3-hydroxyl group, making it a better leaving group, or abstraction of a proton alpha to the Boc-carbonyl, though less likely).
-
Reversible opening of the strained azetidine ring to form a transient, achiral intermediate.
-
Non-stereoselective ring closure (Michael addition) to re-form the azetidine ring, resulting in a mixture of stereoisomers at the C3 position.
Caption: Simplified epimerization pathway.
Q2: Is the Boc-protecting group stable to the basic conditions used in amide coupling?
A2: Yes, the tert-Butoxycarbonyl (Boc) group is a carbamate that is generally very stable under basic and nucleophilic conditions. It is specifically designed to be labile under acidic conditions (e.g., TFA, HCl)[6]. Therefore, loss of the Boc group is not a concern during base-mediated coupling reactions.
Q3: How should I store this compound to ensure its long-term stability and chiral purity?
A3: The compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated (2-8°C). Avoid storing it as a solution, especially in protic solvents or in the presence of any basic residue, as this could lead to slow degradation or epimerization over time.
Q4: Can I use other protecting groups for the azetidine nitrogen to prevent this issue?
A4: While the Boc group itself does not directly participate in the epimerization, other protecting groups could influence the ring's electronic properties. For instance, a strongly electron-withdrawing group might make the azetidine nitrogen less basic but could potentially increase the acidity of ring protons, although this is less likely to be the primary driver. The choice of protecting group is more often dictated by the overall synthetic strategy and orthogonality. The key to preventing epimerization lies in careful control of reaction conditions (base, temperature, time) rather than the choice of N-protecting group.
References
-
White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]
-
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Gati, W., & Guleac, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Ravasio, B., et al. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Available at: [Link]
-
ResearchGate. (n.d.). Probing retro-Michael addition and epimerisation in TeFP esters. Available at: [Link]
-
ResearchGate. (2022). Retro-aza-Michael reaction in continuous flow. Approaches to synthesis of adaline and euphococcinine related products. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in the Boc Deprotection of Hindered Azetidines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered azetidines. The unique combination of steric hindrance and the inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) can make this seemingly routine transformation a significant synthetic hurdle.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and extensive field experience.
Troubleshooting Guide: From Incomplete Reactions to Ring Degradation
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My Boc deprotection is sluggish or stalls completely when using standard TFA/DCM. What is the cause and how can I drive it to completion?
Root Cause Analysis: This is the most common issue when dealing with hindered azetidines. Steric bulk around the nitrogen atom can physically block the approach of trifluoroacetic acid (TFA), preventing efficient protonation of the carbamate's carbonyl oxygen, which is the first step in the cleavage mechanism.[2] Consequently, the reaction rate slows dramatically.
Troubleshooting Strategy:
-
Increase Acid Stoichiometry: The rate of Boc cleavage often has a second-order dependence on acid concentration.[3] A simple first step is to increase the concentration of TFA. If you started with a standard 20-25% TFA in dichloromethane (DCM), consider increasing it to 50% or even 95% (with appropriate scavengers).
-
Elevate the Temperature: For kinetically slow reactions, gentle heating can be effective. Try running the reaction at 30-40°C. However, be cautious, as higher temperatures can also accelerate side reactions, particularly ring-opening.[4] Monitor carefully by TLC or LC-MS.
-
Switch to a Stronger Acid System: If increasing TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane or ethyl acetate may be required.[3][5] HCl is a smaller proton source and can sometimes access a sterically congested site more effectively.
Data Summary: Modifying Acidic Conditions
| Condition | Reagent | Solvent | Temperature | Typical Time | Key Consideration |
|---|---|---|---|---|---|
| Standard | 20-50% TFA | DCM | 0°C to RT | 0.5 - 2 h | Often insufficient for highly hindered substrates.[6] |
| Aggressive | 95% TFA | None (neat) | RT | 1 - 4 h | Requires scavengers; risk of side reactions increases.[3][7] |
| Alternative Acid | 4M HCl | 1,4-Dioxane | RT | 0.5 - 2 h | Dioxane is a suspected carcinogen; consider greener alternatives like 2-MeTHF.[5] |
| Thermal Assist | 50% TFA | DCM | 30-40°C | 1 - 4 h | Balances increased rate with risk of ring degradation. Monitor closely. |
Q2: My reaction yields are low, and I'm observing significant formation of a polar, ring-opened byproduct. How do I prevent this degradation?
Root Cause Analysis: The strained four-membered ring of azetidine is susceptible to nucleophilic attack, especially after the ring nitrogen is protonated under acidic conditions.[8] This makes the ring carbons more electrophilic and vulnerable to attack by nucleophiles present in the reaction mixture (e.g., the trifluoroacetate anion, water, or alcohol co-solvents), leading to irreversible ring cleavage.[4][9]
Troubleshooting Strategy: The key is to move away from harsh acidic conditions and employ milder methods that are less likely to promote ring-opening.
Decision Workflow for Deprotection Strategy
Caption: Simplified mechanism of acid-catalyzed azetidine ring-opening. Note: Actual chemical structure images would replace placeholders in a real implementation.
Data Summary: Common Scavengers for t-Bu⁺
| Scavenger | Concentration (% v/v) | Mechanism of Action | Ideal For Protecting | Reference |
|---|---|---|---|---|
| Triisopropylsilane (TIS) | 2.5 - 5% | Hydride donor; reduces t-Bu⁺ to isobutane (gas). | Tryptophan, Methionine | [3] |
| Water | 2.5 - 5% | Traps t-Bu⁺ to form tert-butanol. | General purpose scavenger. | [3] |
| Thioanisole | 2.5 - 5% | Acts as a soft nucleophile to trap t-Bu⁺. | Sulfur-containing residues. | [3] |
| Anisole | 2.5 - 5% | Friedel-Crafts alkylation traps t-Bu⁺. | General purpose, especially for protecting phenols. | [3]|
Frequently Asked Questions (FAQs)
-
Q1: What are the best starting conditions for deprotecting a novel, hindered N-Boc-azetidine?
-
A: Start with moderately strong conditions that are known to be effective but allow for escalation. A good starting point is 50% TFA in DCM at 0°C to room temperature, including 2.5% TIS and 2.5% water as scavengers. [3]Monitor the reaction closely by LC-MS every 30 minutes. If no progress is seen after 2 hours, you can then decide whether to warm the reaction or move to a different method.
-
-
Q2: When should I consider a non-acidic deprotection method from the start?
-
A: You should default to a non-acidic method if your azetidine contains other highly acid-labile functional groups (e.g., other protecting groups like trityl, or sensitive acetals). [10]Additionally, if the azetidine ring is part of a particularly strained polycyclic system, avoiding strong protic acids is a prudent first choice to minimize the risk of decomposition. [1][8]
-
-
Q3: Can I selectively deprotect a Boc group on a hindered azetidine in the presence of other acid-labile groups?
-
A: This is challenging and depends on the relative lability of the protecting groups. A Boc group is generally considered quite acid-labile. [10]If you need to remove it in the presence of an even more labile group (like a 2-chlorotrityl group), it is nearly impossible with acid. In such cases, exploring alternative protecting groups with orthogonal removal conditions (e.g., Cbz, removed by hydrogenolysis) is the superior synthetic strategy. [11][12]
-
-
Q4: Are there protecting groups better suited for hindered azetidines than Boc?
-
A: Yes. If you anticipate difficult deprotection, consider alternatives during your synthetic design. The tert-butoxythiocarbonyl (Botc) group, for instance, is a thio-analogue of Boc that is significantly more acid-labile and can be removed under conditions where a corresponding Boc group remains intact. [13]For orthogonality, the Carboxybenzyl (Cbz) group is an excellent choice as it is stable to a wide range of acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis. [11][12]
-
Validated Experimental Protocols
Protocol 1: TFA-Mediated Deprotection of a Hindered Azetidine with Scavengers
This protocol is a robust method for many hindered systems where ring stability is not a major concern.
-
Reagents:
-
N-Boc-azetidine substrate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
-
Procedure:
-
Dissolve the N-Boc-azetidine (e.g., 1.0 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice-water bath.
-
Add TIS (0.05 mL, ~0.25 mmol, 0.25 equiv).
-
Slowly add TFA (5 mL) to the stirring solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate. [14]
-
Protocol 2: Mild Deprotection using Trimethylsilyl Iodide (TMSI)
This protocol is recommended for acid-sensitive azetidines where ring-opening is a primary concern.
-
Reagents:
-
N-Boc-azetidine substrate (1.0 equiv)
-
Acetonitrile or Dichloromethane, anhydrous
-
Trimethylsilyl iodide (TMSI) (1.5-2.0 equiv)
-
-
Procedure:
-
Dissolve the N-Boc-azetidine (e.g., 1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C.
-
Add TMSI (e.g., 0.21 mL, 1.5 mmol) dropwise via syringe.
-
Stir the reaction at 0°C to room temperature for 30-90 minutes. The reaction is often very fast. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding methanol (2 mL).
-
Remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography or crystallization). [15][16]
-
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Pubs.rsc.org. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ResearchGate. [Link]
-
Boc Deprotection - TMSI. Organic Chemistry Portal. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
Specific solvent issues with BOC deprotection. Chemspeed. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Organic Chemistry Portal. [Link]
-
Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]
-
Acid-Labile Protecting Groups Definition. Fiveable. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
Acid-labile protecting groups. ResearchGate. [Link]
-
Boc Deprotection Mechanism - TFA. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boc Deprotection - TMSI [commonorganicchemistry.com]
Technical Support Center: Improving the Solubility of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine derivatives. These scaffolds are increasingly vital in medicinal chemistry, but their physicochemical properties, particularly aqueous solubility, often present significant hurdles in experimental and developmental stages. This document is designed to provide both fundamental understanding and actionable protocols to overcome these challenges.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experiments. The question-and-answer format is designed for rapid problem-solving.
Q1: My this compound derivative precipitated from my aqueous buffer during an assay setup. What are the immediate steps to resolve this?
A1: Unexpected precipitation indicates that your compound's concentration has exceeded its solubility limit in the current conditions, a common issue for molecules that are often crystalline solids. The primary amine of the aminomethyl group is the most influential functional group for modifying aqueous solubility.
Immediate Actions & Causality:
-
pH Adjustment: The solubility of molecules containing a basic amine is highly dependent on pH.[1][2][3][4] The primary amine on your derivative is basic and will be protonated at acidic pH, forming a more soluble cationic species.
-
Action: Lower the pH of your buffer. Add a small amount of a dilute, biocompatible acid (e.g., 0.1 M HCl) dropwise to your solution. Aim for a pH at least 2 units below the pKa of the primary amine (typically around 8-10) to ensure complete protonation.
-
Why it Works: The neutral "free base" form of the amine is less polar and more likely to crystallize from water. By protonating it (R-CH₂NH₂ → R-CH₂NH₃⁺), you form an ammonium ion, which is significantly more water-soluble due to its charge.[5][6]
-
-
Gentle Heating: For many compounds, solubility increases with temperature.[7]
-
Action: Gently warm the solution (e.g., to 37°C) while stirring.
-
Caution: Be mindful of the thermal stability of your compound and other assay components. This is often a temporary fix, as the compound may precipitate again upon cooling.
-
-
Introduce a Co-solvent: If compatible with your experimental system, a small percentage of a water-miscible organic solvent can increase solubility.[8]
-
Action: Add a minimal amount (e.g., 1-5% v/v) of DMSO or ethanol to the buffer.
-
Why it Works: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for less polar solutes to dissolve.[8]
-
Q2: I need to prepare a stock solution of my derivative at a high concentration (>10 mg/mL) for formulation, but it's insoluble in water. How can I achieve this?
A2: For preparing high-concentration stock solutions, the most robust and widely used method is salt formation .[6][9][10] This involves reacting the basic amine of your derivative with an acid to form a stable, and typically much more soluble, salt. Approximately 50% of all marketed small molecule drugs are administered in their salt form.[9]
Recommended Strategy: Hydrochloride (HCl) Salt Formation
The hydrochloride salt is a common first choice due to its effectiveness and regulatory acceptance.
-
Mechanism: The free electron pair on the primary amine acts as a base, accepting a proton from an acid. This ionic interaction disrupts the crystal lattice of the neutral molecule, which is often a primary barrier to dissolution.[6][10]
-
Benefits: Salt formation can dramatically enhance aqueous solubility and dissolution rates, which is critical for achieving bioavailability.[11]
-
See Protocol 1 for a detailed experimental procedure.
Q3: I successfully made a salt of my compound, but it is very hygroscopic (absorbs moisture from the air) and has become a sticky solid, making it difficult to weigh and handle. What is a suitable alternative?
A3: High hygroscopicity is a known potential drawback of some salt forms.[9] An excellent and increasingly popular alternative is co-crystallization .[12][13][14]
Co-crystal Formation as a Solution:
-
Mechanism: A co-crystal is a multi-component crystal where your active pharmaceutical ingredient (API) and a neutral "co-former" are held together in the same crystal lattice by non-covalent interactions, typically hydrogen bonds.[12][13] Unlike salt formation, there is no proton transfer.
-
Why it Works: By pairing your derivative with a suitable co-former (e.g., a pharmaceutically acceptable carboxylic acid like benzoic acid or succinic acid), you create a new solid form with entirely different physicochemical properties. This can enhance solubility while often providing better physical stability (less hygroscopicity) than a corresponding salt.[9][15]
-
Advantages: This technique can be applied to nearly every kind of API, including non-ionizable ones, and co-crystals are not subject to issues like the common-ion effect that can sometimes reduce the solubility of salts in biological fluids.[9][13]
-
See Protocol 2 for a co-former screening methodology.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound derivatives contribute to their poor solubility?
A1: The solubility of these molecules is a balance of competing factors:
-
Solubility-Reducing Features:
-
Crystallinity: The rigid azetidine ring and the potential for intermolecular hydrogen bonding (via the hydroxyl group and the Boc-carbonyl) can lead to a stable crystal lattice. High lattice energy requires more energy to break, resulting in lower solubility.
-
Boc Protecting Group: The tert-butyl group is large and hydrophobic, which can decrease overall water solubility.
-
-
Solubility-Enhancing Features:
Q2: What is the fundamental difference between improving solubility via salt formation versus co-crystallization?
A2: The key difference lies in the nature of the intermolecular interaction.
| Feature | Salt Formation | Co-Crystallization |
| Mechanism | Involves a proton transfer from an acid to a base, creating an ionic bond.[6][9] | Based on non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the API and a neutral co-former.[12][14] |
| Components | API (with ionizable group) + Acid/Base (Counter-ion) | API + Neutral Co-former |
| Applicability | Limited to APIs with ionizable functional groups (like the primary amine in your derivative).[9][13] | Applicable to virtually all APIs, including non-ionizable ones.[13][15] |
| Potential Issues | Can lead to hygroscopicity, disproportionation, or common-ion effects.[9] | Generally less prone to these issues, but requires careful screening to find a suitable co-former.[9][15] |
Q3: How do I choose an appropriate counter-ion for salt formation?
A3: The choice of counter-ion is critical as it affects not only solubility but also stability, manufacturability, and toxicity. For a basic compound like your azetidine derivative, you will use an acid as the counter-ion.
| Common Acidic Counter-ions | Key Characteristics |
| Hydrochloride (HCl) | Strong acid, often yields crystalline and highly soluble salts. Most common choice. |
| Sulfate (H₂SO₄) | Divalent acid, can form salts with different stoichiometries. |
| Mesylate (CH₃SO₃H) | Good for forming stable, crystalline salts. |
| Tosylate (p-TsOH) | Often improves crystallinity. |
| Maleate / Fumarate | Dicarboxylic acids, can offer different solubility and stability profiles. |
| Citrate / Tartrate | Organic acids, often well-tolerated but can be more hygroscopic. |
Source: Adapted from Merck Millipore, 2016.[9]
Q4: Are there advanced formulation strategies if salt formation and co-crystallization are not sufficient?
A4: Yes, if simpler methods fail, several advanced strategies can be employed, particularly for preclinical and clinical development:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix (e.g., HPMCAS) in an amorphous (non-crystalline) state.[16] Amorphous forms are thermodynamically less stable but have higher apparent solubility and faster dissolution rates.[17] Methods like spray drying are used for preparation.[18]
-
Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS/SMEDDS).[10][19] These formulations form fine emulsions in the gut, which facilitates absorption.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][17]
Visual Workflows & Diagrams
Decision-Making for Solubility Enhancement
This workflow provides a logical path for selecting a solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement method.
Experimental Workflow for Salt Formation
This diagram outlines the key steps in preparing and verifying a hydrochloride salt.
Caption: Step-by-step workflow for hydrochloride salt formation.
Key Experimental Protocols
Protocol 1: General Procedure for Hydrochloride (HCl) Salt Formation
This protocol describes a standard method for converting the free base of your derivative into its more soluble hydrochloride salt.
-
Dissolution: Dissolve the this compound derivative (1.0 equivalent) in a suitable anhydrous solvent in which the free base is soluble but the HCl salt is expected to be insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of dichloromethane and ether.
-
Acid Addition: While stirring the solution at room temperature, slowly add a solution of hydrogen chloride (1.0 to 1.1 equivalents). A commercially available solution, such as 2.0 M HCl in diethyl ether, is recommended to avoid introducing water.
-
Precipitation: Upon addition of the acid, the hydrochloride salt should precipitate out of the solution, often as a white or off-white solid. Continue stirring for 30-60 minutes to ensure complete precipitation. If no solid forms, try cooling the solution in an ice bath or adding an anti-solvent (like hexane) dropwise.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid. Dry the salt under high vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the salt.
-
¹H NMR: Check for shifts in the peaks adjacent to the aminomethyl group, confirming protonation.
-
X-ray Powder Diffraction (XRPD): Confirm that the material is crystalline and has a different pattern from the free base.
-
Solubility Testing: Compare the aqueous solubility of the salt to the original free base.
-
Protocol 2: Screening for Co-formers via Liquid-Assisted Grinding
This method is an efficient way to screen for potential co-crystals without requiring large amounts of material.
-
Co-former Selection: Choose a set of pharmaceutically acceptable co-formers. Good candidates are molecules with hydrogen bond donors/acceptors, such as dicarboxylic acids (e.g., succinic acid, adipic acid) or hydroxybenzoic acids.
-
Preparation: In a small agate mortar, combine your azetidine derivative and a selected co-former in a defined stoichiometric ratio (typically 1:1). Add a few drops of a solvent (e.g., acetonitrile or ethyl acetate) to moisten the mixture.
-
Grinding: Grind the mixture vigorously with a pestle for 15-20 minutes. The solvent will facilitate molecular rearrangement into a new crystalline form if a co-crystal is formed.
-
Drying: Allow the solvent to evaporate completely, leaving a solid powder.
-
Analysis: Analyze the resulting solid using a characterization technique that can identify new crystalline phases.
-
X-ray Powder Diffraction (XRPD): This is the definitive method. A new, unique diffraction pattern that is different from either of the starting materials indicates the formation of a new solid phase, likely a co-crystal.
-
Differential Scanning Calorimetry (DSC): A new, sharp melting point that is different from the starting materials is also a strong indicator of co-crystal formation.
-
References
- Vertex AI Search. (n.d.).
- Lüdeker, D., & Briel, T. (n.d.).
- International Journal of Scientific Research & Technology. (n.d.).
- MDPI. (n.d.).
- CrystEngComm (RSC Publishing). (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.).
- Pharmaceutical Online. (2023).
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- Pharmaceutical Technology. (2011).
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)azetidine.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)azetidine product page.
- ScienceDirect. (n.d.).
- BenchChem. (n.d.).
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
- Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine Formula.
- ChemicalBook. (2025). 1-Boc-3-(Aminomethyl)azetidine.
- Ascendia Pharma. (n.d.).
- ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine.
- RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
- Reddit. (2021). Having great trouble with a Boc-protection reaction : r/Chempros.
- NIH. (n.d.).
- SpringerLink. (2025).
- ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- PMC - NIH. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- ResearchGate. (n.d.). CHAPTER 2. Tactics to Improve Solubility.
- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxyazetidine.
- BOC Sciences. (n.d.). CAS 325775-44-8 1-Boc-3-(aminomethyl)azetidine.
- ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine CAS#: 325775-44-8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Byproducts in 1-Boc-3-hydroxy-3-(aminomethyl)azetidine Synthesis
Welcome to the technical support center for the synthesis of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and analysis of potential byproducts. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final compound.
Introduction
The synthesis of this compound is a critical process in the development of novel therapeutics, owing to the prevalence of the azetidine motif in medicinal chemistry. However, the strained four-membered ring of the azetidine core makes it susceptible to various side reactions, leading to the formation of impurities that can complicate downstream applications.[1][2] Proactive identification and characterization of these byproducts are paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive overview of the analytical methodologies to detect and troubleshoot the formation of these undesired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
A1: Due to the inherent ring strain of the azetidine ring, several side reactions can occur.[1] The most common byproducts include:
-
Ring-Opened Products: Nucleophilic attack on the azetidine ring, often facilitated by acidic or basic conditions, can lead to the formation of acyclic amine derivatives.[1]
-
Dimerization and Polymerization Products: Intermolecular reactions can compete with the desired intramolecular cyclization, resulting in dimers and higher-order polymers that can be challenging to separate from the target molecule.[1]
-
Pyrrolidine Derivatives: A competing 5-endo-tet cyclization pathway, particularly during syntheses involving intramolecular aminolysis of epoxy amines, can lead to the formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine.[3]
-
Protecting Group-Related Impurities: Incomplete removal of the Boc protecting group or side reactions involving the Boc group can lead to impurities.
Q2: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common issue is the formation of regioisomers, such as a 3-hydroxypyrrolidine derivative, which can arise from a competing 5-endo-tet ring closure instead of the desired 4-exo-tet cyclization.[3] The choice of catalyst and solvent can significantly influence the regioselectivity of the cyclization. The use of a Lewis acid catalyst like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to favor the formation of the azetidine product.[3]
Q3: My final product shows an unexpected peak in the HPLC analysis. How can I identify it?
A3: An unexpected peak in the HPLC chromatogram could be one of the byproducts mentioned above. To identify it, you can employ several strategies:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering clues to its structure.
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and elemental composition of the impurity, which can help in confirming its molecular formula.[4]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity ion can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are invaluable for unambiguous structure elucidation.[4][5]
Troubleshooting Guides
Problem 1: Low Yield of this compound with Significant Byproduct Formation
Possible Cause: Competing side reactions are dominating the synthesis.
Troubleshooting & Optimization:
-
Reaction Conditions:
-
Temperature: Maintain strict temperature control. Side reactions are often favored at higher temperatures.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to avoid prolonged reaction times that can lead to byproduct formation.
-
-
Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities in the starting materials can initiate or catalyze side reactions.
-
Catalyst and Solvent Selection: As mentioned in the FAQs, the choice of catalyst and solvent is crucial for directing the reaction towards the desired product and minimizing the formation of regioisomers.[3]
Problem 2: Difficulty in Separating the Product from a Persistent Impurity
Possible Cause: The impurity has similar physicochemical properties to the desired product.
Troubleshooting & Optimization:
-
Chromatography:
-
Column Chromatography: Optimize the mobile phase composition to improve separation. A shallow gradient elution can often resolve closely eluting compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material.
-
-
Crystallization: Attempt to crystallize the desired product. This can be a highly effective purification technique if a suitable solvent system is found.
-
Derivatization: In some cases, derivatizing the mixture to alter the properties of the product or impurity can facilitate separation. The derivative can then be converted back to the target molecule.
Analytical Methodologies
A multi-faceted analytical approach is essential for the comprehensive characterization of the product and its byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the final product and quantifying impurities.[6] A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the Boc group absorbs).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.[6]
Expected Results: The Boc-protected starting material and byproducts will have different retention times. A successful synthesis will show a major peak corresponding to the desired product with minimal impurity peaks.
Workflow for HPLC-Based Impurity Analysis
Caption: Workflow for HPLC-based impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile byproducts or after derivatization of the non-volatile components, GC-MS can be a valuable tool.
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Derivatization: Silylation is a common derivatization technique for polar molecules, making them more volatile. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[8]
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to separate components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the desired product and any isolated impurities.[5]
Predicted ¹H NMR Spectral Features for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Boc (9H) | ~1.4 | Singlet |
| -CH₂- (azetidine ring, 4H) | 3.5 - 4.0 | Multiplet |
| -CH₂- (aminomethyl, 2H) | ~2.8 | Singlet |
| -OH, -NH₂ (3H) | Variable | Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for quality control.
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. A robust analytical workflow employing HPLC, LC-MS, GC-MS, and NMR is essential for ensuring the purity and structural integrity of the final compound. This guide provides a framework for troubleshooting common issues and implementing effective analytical strategies to support your research and development endeavors.
References
- BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
van den Broek, L. A., & van der Marel, G. A. (2006). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 17(4), 535–543. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
- ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine Formula.
- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- ResearchGate. (n.d.). Deprotection of the Boc-protected amine.
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49581-49607*. Retrieved from [Link]
-
Vargová, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1078*. Retrieved from [Link]
-
ResearchGate. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine.
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
National Institutes of Health. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Retrieved from [Link]
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
-
ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]
-
ACS Publications. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Managing steric hindrance in reactions with 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Introduction
Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. This valuable building block is increasingly used in medicinal chemistry and drug development to introduce a constrained, 3,3-disubstituted azetidine scaffold into target molecules.[1] Its unique structure, featuring a quaternary carbon center bearing both a hydroxyl and a primary aminomethyl group, offers significant synthetic potential. However, this same dense substitution pattern presents a considerable challenge: steric hindrance.
The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the strained four-membered ring, creates a sterically congested environment around all three reactive sites: the primary amine, the tertiary alcohol, and the azetidine nitrogen (upon Boc deprotection).[2][3] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you successfully navigate the reactivity of this versatile but challenging molecule.
Understanding the Steric Landscape
The primary challenge in working with this compound stems from the steric crowding around its reactive centers. The quaternary carbon atom creates a neopentyl-like environment, which severely restricts access for incoming reagents.
-
Primary Amine: Shielded by the adjacent Boc-protected ring and the tertiary hydroxyl group.
-
Tertiary Hydroxyl: Inherently less reactive than primary or secondary alcohols and sterically hindered.
-
Azetidine Nitrogen: While protected, the Boc group itself contributes significantly to the overall steric bulk, influencing the conformation of the ring and access to the other functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this reagent? A: this compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation. It is a solid at room temperature.
Q2: I'm having trouble with a standard amide coupling (e.g., EDC/HOBt). Is this expected? A: Yes, this is a common issue. The primary amine is sterically hindered, making standard coupling conditions inefficient. More powerful coupling agents and optimized conditions are often necessary. Please refer to the detailed troubleshooting guide on N-Acylation below.
Q3: Can I perform reactions on the hydroxyl group without protecting the primary amine? A: It is highly challenging and generally not recommended. The primary amine is significantly more nucleophilic than the tertiary hydroxyl group and will likely react preferentially with most electrophilic reagents. For reactions at the hydroxyl, protection of the amine is the standard and most reliable strategy.
Q4: What is the best way to remove the Boc protecting group? A: The Boc group can be reliably removed under standard acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.[3] Despite the ring strain, the azetidine core is generally stable to these conditions.[4]
Troubleshooting Guides & Protocols
This section provides in-depth solutions to common problems encountered when using this compound, organized by reaction type.
Guide 1: N-Acylation / Amide Bond Formation
The formation of an amide bond with the sterically hindered primary amine is one of the most frequent and challenging transformations.
Problem: Low to no yield in amide coupling with a carboxylic acid.
-
Scenario: "I used standard EDC/HOBt coupling conditions with my carboxylic acid and excess base (DIPEA) in DMF, but my LC-MS analysis shows only starting materials after 24 hours."
-
Causality: The steric hindrance around the primary amine slows the rate of nucleophilic attack on the activated carboxylic acid intermediate. Standard coupling reagents like EDC/HOBt or TBTU may not generate a sufficiently reactive species, or the intermediate may decompose before the slow coupling can occur. The bulky environment can also hinder the approach of the amine itself.[5]
Solutions & Protocols
For sterically hindered amines, stronger uronium/phosphonium salt coupling agents are often required to achieve reasonable conversion.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot Caption: Troubleshooting workflow for failed amide couplings.
| Reagent Comparison | Typical Conditions | Key Advantage for Hindered Amines |
| EDC/HOBt | RT, 12-24h | Low cost, standard |
| HATU | RT, 2-6h | Forms highly reactive acyl-pyridinium intermediate |
| Acyl Fluoride | Elevated Temp, 12-24h | Small fluoride leaving group minimizes steric clash |
Protocol 1: HATU-Mediated Amide Coupling
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Causality Note: HATU is effective because it forms a highly reactive O-acylisourea intermediate that rapidly converts to an activated acyl-pyridinium ester. This species is more susceptible to attack by the sterically encumbered amine.
An alternative strategy for coupling with sterically hindered amines involves converting the carboxylic acid to an acyl fluoride.[6][7][8] The small size of the fluoride atom can be advantageous in sterically congested environments.
Protocol 2: Two-Step Coupling via Acyl Fluoride
-
Acyl Fluoride Formation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add cyanuric fluoride or an alternative fluorinating agent (e.g., Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, TFFH) (1.2 eq) and a suitable base like pyridine (1.5 eq). Stir at room temperature for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq) and DIPEA (2.0 eq) in DCM. Slowly add the acyl fluoride solution from step 1.
-
Reaction: Stir at room temperature or gently heat to 40°C if the reaction is slow. Monitor by LC-MS.
-
Work-up: Perform a standard aqueous work-up as described in Protocol 1.
Guide 2: N-Alkylation / Reductive Amination
Introducing substituents via N-alkylation or reductive amination can also be difficult due to steric hindrance, which disfavors the formation of the required iminium intermediate.[9][10]
Problem: Incomplete reaction or no product in reductive amination with a ketone.
-
Scenario: "I'm trying to react this compound with acetone using sodium triacetoxyborohydride (STAB), but I only see starting material and some reduced ketone (isopropanol)."
-
Causality: The formation of the iminium ion intermediate between the hindered primary amine and a ketone is often slow and thermodynamically unfavorable.[10] Standard reducing agents like STAB may preferentially reduce the ketone before the iminium can form and be reduced, especially with challenging substrates.[9]
Solutions & Protocols
For hindered systems, conditions that favor iminium ion formation are critical. Using sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid like ZnCl₂ or using a specialized protocol can be more effective.[11] The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.
Protocol 3: Lewis Acid-Mediated Reductive Amination
-
Preparation: To a solution of the ketone or aldehyde (1.5 eq) and this compound (1.0 eq) in methanol (MeOH), add anhydrous zinc chloride (ZnCl₂) (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction carefully with aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
Safety Note: NaBH₃CN can release toxic HCN gas upon acidification. Ensure the quenching step is performed in a well-ventilated fume hood.
Guide 3: Reactions at the Tertiary Hydroxyl Group
The tertiary hydroxyl group is significantly less reactive than the primary amine and is also sterically shielded. Reactions at this position require prior protection of the amine and often need forcing conditions or specific activation methods.[12][13]
Problem: Failure to form an ether or ester at the hydroxyl position.
-
Scenario: "After protecting the primary amine as a sulfonamide, I attempted a Williamson ether synthesis using sodium hydride and methyl iodide, but the reaction failed."
-
Causality: The tertiary alkoxide formed is a poor nucleophile due to steric hindrance. Furthermore, strong bases like NaH can lead to elimination side reactions with certain substrates. Activating the hydroxyl group as a better leaving group is often a more successful strategy than trying to use it as a nucleophile.[13][14]
Solutions & Protocols
Converting the hydroxyl group to a good leaving group, such as a tosylate (OTs) or mesylate (OMs), allows for subsequent substitution by a wide range of nucleophiles.[13]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot Caption: Strategy for reacting at the hindered hydroxyl group.
Protocol 4: Mesylation and Nucleophilic Displacement
-
Amine Protection (Prerequisite): Ensure the primary amine is protected with a suitable group (e.g., nosyl, tosyl) that is stable to the subsequent reaction conditions.
-
Mesylation: Dissolve the N-protected substrate (1.0 eq) in anhydrous DCM at 0°C. Add pyridine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.5 eq).
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Nucleophilic Displacement: Without isolating the mesylate, add the desired nucleophile (e.g., sodium azide, 3.0 eq) and a polar aprotic solvent like DMF to facilitate the substitution. Heat the reaction mixture (e.g., to 60-80°C) and stir overnight.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers, dry, concentrate, and purify the final product.
-
Causality Note: This two-step sequence is effective because it transforms the poor leaving group (-OH) into an excellent one (-OMs). The subsequent SN2 reaction, while still slow due to sterics, becomes feasible, especially with strong nucleophiles and elevated temperatures.
References
-
Bøgevig, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link][6][7]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link][15]
-
Kim, D., et al. (2003). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. Available at: [Link][11]
-
Krasovskiy, A., et al. (2011). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link][10]
-
Pace, V., et al. (2014). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link][3]
-
Pasternak, A., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link][16][17]
-
Sayed, M., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link][18]
-
Schéle, P., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link][5]
-
Shvartsbart, A., et al. (2012). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available at: [Link][9]
-
Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link][1]
-
Taylor, C. G., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link][4]
-
University of Calgary. Hydroxyl Group Substitution. Chemistry LibreTexts. Available at: [Link][13]
-
Various Authors. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI. Available at: [Link][8]
-
Vedejs, E., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link][19]
-
Wagner, F. F., et al. (2010). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available at: [Link][12]
-
Wang, L., et al. (2018). Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride. PubMed. Available at: [Link][14]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link][2]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 16. The synthesis of sterically hindered amines by a direct reductive amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing coupling agent for amide bond formation with 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
An Application Scientist's Guide to Amide Bond Formation with 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of amide bond formation with the sterically demanding substrate, this compound. Its unique structure, featuring a primary amine adjacent to a quaternary center and a tertiary alcohol, presents significant synthetic challenges. This document provides in-depth troubleshooting advice, optimized protocols, and the rationale behind our recommendations to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is forming an amide bond with this compound so difficult?
This substrate presents a "perfect storm" of challenges that can lead to low yields and side product formation.
-
Steric Hindrance: The primary amine is attached to a quaternary carbon atom within a strained azetidine ring. This bulky environment physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of the desired nucleophilic attack.[1][2] Standard coupling reagents are often not potent enough to overcome this spatial blockade.[1]
-
Reduced Nucleophilicity: The steric bulk surrounding the nitrogen atom can diminish its nucleophilicity, making it a less effective reactant.[3]
-
Competing Nucleophile: The molecule contains a tertiary hydroxyl group. While tertiary alcohols are generally poor nucleophiles, the highly reactive intermediates generated by potent coupling reagents can lead to undesired O-acylation, forming an ester side product.[4]
Q2: Which coupling reagents are most effective for this hindered amine, and why?
For sterically demanding couplings, standard carbodiimide reagents like EDC and DCC are often inadequate.[3] More powerful onium salt-based reagents or phosphonic anhydrides are required to achieve efficient activation and overcome the high energy barrier.
-
Aminium/Uronium Reagents (HATU, HBTU): These are among the most common and effective reagents for difficult couplings.[5] HATU, for instance, reacts with a carboxylic acid to form a highly reactive OAt-active ester.[6] This intermediate is more susceptible to attack by a hindered nucleophile. The reaction's efficiency is thought to be enhanced by a neighboring group effect from the pyridine nitrogen in the activated intermediate, which helps stabilize the transition state.[6]
-
Propanephosphonic Acid Anhydride (T3P®): T3P® is an exceptional choice for challenging amide bond formations, especially those prone to racemization.[7][8] It functions as a powerful dehydrating agent, activating the carboxylic acid by converting the hydroxyl into a good leaving group.[7][9] Key advantages of T3P® include extremely low epimerization risk, high yields, and the formation of water-soluble byproducts, which greatly simplifies reaction workup and product purification.[8][9][10]
Q3: My reaction yield is very low. What are the first troubleshooting steps?
Low yield is the most common issue. Before making drastic changes, systematically verify the fundamentals of the reaction setup.
-
Reagent Potency: Confirm you are using a high-potency coupling reagent suitable for hindered amines, such as HATU or T3P®.[1][3]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, halting the reaction and preventing amide formation.[2]
-
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. Adding all components at once allows the amine to potentially react with the coupling reagent, leading to side products like guanidinium formation with HATU, or for an acid-base reaction to occur between your starting materials.[2][11]
-
Base Selection: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to prevent it from competing with your amine substrate.[1] For T3P®, pyridine is often the recommended base as it has been shown to further suppress epimerization.[8][12]
Q4: How can I prevent side reactions, particularly O-acylation of the tertiary alcohol?
While the tertiary alcohol is less reactive than the primary amine, O-acylation can occur. Minimizing this side reaction involves controlling the reactivity and conditions.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) reduces the overall reactivity of the system, which can increase the selectivity for N-acylation over O-acylation.[12]
-
Stoichiometry: Avoid using a large excess of the activated carboxylic acid. While a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, a large excess increases the likelihood of reacting with the secondary nucleophile (the alcohol).
-
Reagent Choice: T3P® is known for its excellent reaction selectivity, which can help minimize unwanted side reactions.[7]
Troubleshooting Guide: Common Scenarios
Scenario 1: Low or No Product Formation
If basic troubleshooting fails, a more systematic approach is needed. This workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Scenario 2: Significant Side Product Formation
The appearance of unexpected peaks in your LC-MS or NMR points to side reactions.
-
Guanidinylation (+96 Da from amine): This occurs when your amine directly attacks the uronium reagent (e.g., HATU). This is a clear sign that pre-activation of the carboxylic acid was insufficient or skipped.[11][13]
-
Solution: Increase the pre-activation time to 15-30 minutes to ensure all the coupling reagent has reacted with the carboxylic acid before the amine is introduced.[2]
-
-
O-Acylation (Isomer of product): An ester byproduct forms from the reaction with the tertiary alcohol.
-
Solution: Lower the reaction temperature to 0 °C or below. Reduce the equivalents of coupling reagent and carboxylic acid to the minimum needed for conversion (start with 1.1 eq of each).
-
-
N-Acylurea Formation (with carbodiimides): If using EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction.[14]
-
Solution: This is a primary reason to switch to more robust onium salt or T3P® reagents, which do not form these byproducts.
-
Comparative Analysis of Recommended Coupling Reagents
The choice of reagent is the single most critical parameter for this transformation. The table below summarizes the key features of the most relevant options.
| Feature | HATU | T3P® | EDC/HOBt |
| Reagent Class | Aminium/Uronium Salt | Cyclic Phosphonic Anhydride | Carbodiimide |
| Potency | Very High | Very High | Moderate |
| Racemization Risk | Low to Moderate | Very Low[7][10] | Moderate to High[15] |
| Key Byproducts | Tetramethylurea, HOAt[16] | Propanephosphonic Acid[7] | Dicyclohexylurea (DCU) or Ethyl-(N',N'-dimethylamino)propyl urea |
| Workup | Standard aqueous wash | Simple aqueous extraction (byproducts are water soluble)[9] | Can be difficult (DCU is often insoluble)[15] |
| Primary Advantage | High reactivity, widely used | Low racemization, easy workup, high selectivity[7][8] | Low cost |
| Primary Disadvantage | Potential for guanidinylation side reaction[11]; HOAt is explosive[16] | Higher cost than carbodiimides | Lower reactivity for hindered substrates, N-acylurea formation[1][14] |
Optimized Experimental Protocols
These protocols provide a starting point for optimization. Always monitor reactions by TLC or LC-MS.
Protocol 1: General Procedure for Amide Coupling using HATU[2]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Add HATU (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, typically DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution should be homogeneous.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using T3P®[12]
-
To a flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents).
-
Dissolve the starting materials in a suitable solvent (EtOAc is common). Add pyridine (2.0-3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 equivalents) dropwise to the cooled solution.
-
Maintain the reaction at 0 °C or allow it to slowly warm to room temperature, stirring for 2-18 hours while monitoring progress.
-
Upon completion, quench the reaction with water or dilute aqueous HCl.
-
Extract the product with an organic solvent. The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous layer.[9]
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography if necessary.
Mechanistic Insights & Key Relationships
Understanding the underlying principles of amide coupling is key to effective troubleshooting.
Caption: Interplay of challenges and solutions in the coupling reaction.
The mechanism below for HATU illustrates the critical activation step. The carboxylate attacks the guanidinium carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the more stable, yet highly reactive, OAt-active ester, which is the key intermediate that reacts with the hindered amine.
Caption: Simplified workflow of HATU-mediated amide coupling.
References
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]
-
Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]
-
Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). HATU. In Wikipedia. Retrieved from [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
Wikipedia contributors. (n.d.). Carbodiimide. In Wikipedia. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
Papastavrou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49581-49586. [Link]
-
Subtelna, I., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]
-
Reddit user discussion. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
Impact of reaction temperature on 1-Boc-3-hydroxy-3-(aminomethyl)azetidine stability
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Boc-3-hydroxy-3-(aminomethyl)azetidine (CAS 1008526-71-3). It addresses common questions and troubleshooting scenarios related to the compound's stability, with a specific focus on the impact of reaction temperature.
Introduction
This compound is a valuable trifunctional building block in medicinal chemistry, prized for its rigid azetidine core that allows for precise three-dimensional vectoral presentation of substituents. However, its structure contains two key features that require careful consideration during experimental design:
-
A Strained Azetidine Ring: The four-membered ring possesses inherent strain, which can predispose it to specific degradation pathways, particularly under acidic conditions.[1]
-
A Thermally Labile Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is designed for removal, and thermal energy is one method to achieve this, sometimes unintentionally.[2]
Understanding the interplay between these features, especially under thermal stress, is critical for achieving high-yield, reproducible results. This guide is designed to provide clarity on these issues.
Frequently Asked Questions (FAQs)
Q: What are the standard recommended storage conditions for this compound? A: The compound should be stored in a cool, dry place.[3] For long-term stability, it is recommended to keep it in a tightly sealed container in a refrigerator.[4]
Q: How stable is the Boc group to heat? A: The N-Boc protecting group is known to be removable by thermolysis, but this typically requires high temperatures.[2] While some substrates may begin to show slow deprotection around 100°C, practically useful rates for thermal deprotection are often achieved at 150°C or higher, and sometimes require temperatures exceeding 200°C.[2][5] The process, which occurs without a catalyst, involves the fragmentation of the Boc group into isobutylene, carbon dioxide, and the free amine.[2]
Q: How does pH impact the stability of the azetidine ring itself? A: The azetidine ring is particularly sensitive to acidic conditions. Low pH can lead to the protonation of the azetidine nitrogen, which can catalyze intramolecular ring-opening decomposition.[1] The rate of this degradation is highly pH-dependent, with stability increasing significantly as the pH approaches neutral or basic conditions.[1]
Q: Is the compound more likely to undergo Boc removal or ring degradation at elevated temperatures? A: This is dependent on the specific reaction conditions.
-
In neutral or basic media: Thermal N-Boc deprotection is the more probable degradation pathway at high temperatures (typically >120-150°C).
-
In acidic media: Acid-catalyzed ring-opening can occur at much more moderate temperatures and may be the primary degradation pathway, even before significant thermal Boc deprotection begins.[1]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: I am running a reaction at 85°C in a neutral solvent (e.g., Toluene) and observing a significant loss of my starting material with a new, more polar spot appearing on the TLC plate. Is this expected?
A: This scenario strongly suggests thermal degradation, most likely N-Boc deprotection. While 85°C is on the lower end for rapid thermolysis, prolonged heating can lead to the accumulation of the deprotected product. The resulting free amine is more polar, consistent with your TLC observation.
-
Troubleshooting Steps:
-
Run a Control Experiment: Heat a sample of this compound in your reaction solvent at 85°C without other reagents. Monitor its disappearance over time using TLC or LC-MS.
-
Confirm the Byproduct: Analyze the reaction mixture by LC-MS. Look for a mass corresponding to the deprotected product (Molecular Weight: 102.12 g/mol , which is the starting material's MW of 202.25 minus 100.13 for the Boc group).
-
Mitigation: If thermal deprotection is confirmed, consider running the reaction at a lower temperature for a longer duration.
-
Q2: My reaction is conducted at 60°C in the presence of a mild Brønsted or Lewis acid. My yield is low, and the crude NMR shows multiple unidentified products. What is the likely cause?
A: The combination of moderate heat and acidic conditions is highly problematic for this molecule. You are likely observing degradation via two competing pathways:
-
Accelerated Boc Deprotection: Acidity dramatically increases the lability of the Boc group, and 60°C provides enough energy to facilitate its removal.[6]
-
Azetidine Ring-Opening: The acidic medium can catalyze the opening of the strained azetidine ring, a process that can be accelerated by heat.[1] The presence of internal nucleophiles (the hydroxyl and aminomethyl groups) can lead to a complex mixture of rearranged or oligomeric byproducts.
-
Troubleshooting Steps:
-
Re-evaluate the Need for Acid: If possible, substitute the acid with a non-acidic alternative or run the reaction under neutral or basic conditions.
-
Lower the Temperature: Attempt the reaction at room temperature or 0°C, even if it requires a significantly longer reaction time.
-
Protecting Group Strategy: If acid and heat are both essential, consider if a more robust N-protecting group is required for your synthetic route.
-
Visualization of Key Stability Factors
The following diagram illustrates the primary factors influencing the stability of the molecule.
Caption: Proposed thermal and acid-catalyzed degradation pathways.
Experimental Protocols
Protocol 1: Isothermal Stability Assessment
This protocol allows for the quantitative assessment of the compound's stability at a specific temperature in a given solvent.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 5 mg/mL) in the solvent of interest. Include an internal standard if using HPLC for quantification.
-
Timepoint Zero (T=0): Immediately take an aliquot of the stock solution. This will serve as your T=0 reference sample. Analyze it via HPLC or LC-MS to confirm the initial purity and concentration.
-
Incubation: Place the sealed vial containing the remaining stock solution in a heating block or oil bath set to the desired experimental temperature (e.g., 60°C, 80°C, 100°C).
-
Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the heated vial.
-
Analysis: Analyze each aliquot by HPLC or LC-MS.
-
Data Processing: Calculate the percentage of the starting material remaining at each time point relative to the T=0 sample. Plot the percentage of remaining material versus time to determine the degradation rate.
Experimental Workflow Diagram
Caption: Workflow for the isothermal stability study.
References
-
MacKenna, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chem-Space. (2010). MSDS of 1-Boc-3-(Aminomethyl)azetidine. Available at: [Link]
-
Van den Wyngaert, I., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Available at: [Link]
-
ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]
-
Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Thermal Methods for BOC Deprotection. Reagent Guides. Available at: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Douglas, J., & Douglas, C. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters. Available at: [Link]
-
Lünning, U. (2013). Dual protection of amino functions involving Boc. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Righi, M., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. capotchem.cn [capotchem.cn]
- 4. CAS 1008526-71-3 | this compound - Synblock [synblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
An In-Depth Comparative Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine and Other Constrained Amines for Modern Drug Discovery
In the intricate process of drug design, the ability to control the three-dimensional conformation of a molecule is paramount. Constrained cyclic amines have emerged as powerful tools for medicinal chemists, acting as rigid scaffolds that reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to impart desirable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional character (Fsp³).[2][3]
This guide provides an in-depth comparison of This compound , a versatile building block, with other prominent constrained amines. We will explore its synthesis, physicochemical properties, and reactivity in the context of common synthetic transformations, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their specific medicinal chemistry campaigns.
Physicochemical Properties: A Comparative Analysis
The choice of a molecular scaffold is often dictated by its influence on key drug-like properties. The introduction of a strained azetidine ring, particularly with polar functional groups, can significantly alter a molecule's profile. This compound offers a unique combination of a rigid core, a nucleophilic primary amine, a hydrogen-bond-donating hydroxyl group, and a protected secondary amine, providing multiple vectors for chemical elaboration.
Below is a comparison of its calculated properties against other commonly used constrained diamine building blocks.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | Calculated pKa (Primary Amine) | Fsp³ | Key Features |
| This compound | CC(C)(C)OC(=O)N1CC(N)(CO)C1 | 202.25 | -0.8 | ~9.2 | 0.89 | Gem-disubstituted; introduces polarity and H-bond donor. |
| 1-Boc-3-(aminomethyl)azetidine [4][5] | CC(C)(C)OC(=O)N1CC(CN)C1 | 186.25 | 0.5 | ~9.5 | 0.89 | Less polar analog; useful for probing hydroxyl group interactions. |
| (R)-1-Boc-3-aminopyrrolidine | CC(C)(C)OC(=O)N1CCC(N)C1 | 186.25 | 0.4 | ~9.8 | 1.00 | Larger, more flexible 5-membered ring; different exit vectors. |
| 1-Boc-4-amino-4-methylpiperidine | CC(C)(C)OC(=O)N1CCC(C)(N)CC1 | 214.30 | 1.2 | ~9.9 | 1.00 | Larger, non-strained 6-membered ring; increased lipophilicity. |
| tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | CC(C)(C)OC(=O)NC1CC2(C1)CNC2 | 226.31 | 1.0 | ~10.1 | 1.00 | Rigid spirocyclic piperidine bioisostere; unique 3D geometry.[6][7] |
Note: logP and pKa values are estimations from chemical software (e.g., ChemDraw, MarvinSketch) and can vary based on the algorithm used. Experimental determination is required for definitive values. The pKa of aliphatic amines typically falls in the 9-11 range.[8][9]
Synthetic Accessibility and Strategy
The utility of a building block is intrinsically linked to its synthetic accessibility. This compound is readily prepared from N-Boc-3-azetidinone. The key synthetic step involves the addition of a cyanide equivalent (e.g., TMSCN) to the ketone, followed by reduction of the nitrile to the primary amine. This route provides a reliable and scalable method for producing the target compound.
Alternative constrained amines are synthesized via distinct pathways. For instance, 3-substituted pyrrolidines are often derived from chiral pool starting materials like glutamic acid, while spirocyclic systems require more specialized cycloaddition or ring-expansion strategies.[10][11][12] The choice of building block should therefore also consider the synthetic complexity and cost associated with its production and incorporation.
Application in Synthesis: Amide Bond Formation
To objectively compare the performance of these building blocks, we will examine a ubiquitous reaction in drug discovery: amide bond formation. The nucleophilicity of the primary amine is a critical factor, which can be influenced by the steric and electronic environment of the scaffold.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for coupling a carboxylic acid to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a reagent known for its high reactivity and low rates of racemization.[13]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid) (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated O-acylisourea ester is often accompanied by a slight color change.
-
Causality Note: Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA generates a highly reactive intermediate, priming it for efficient nucleophilic attack by the amine. DIPEA is chosen to avoid competitive reaction with the activated ester.[14]
-
-
Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.
-
Combine the organic layers and wash twice with 5% LiCl solution (to remove residual DMF), once with saturated NaHCO₃ solution, and once with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Comparative Reactivity and Considerations
-
Steric Hindrance: The gem-disubstituted nature of this compound creates a neopentyl-like environment around the primary amine. While this can enhance metabolic stability, it may slightly decrease the rate of reaction compared to less hindered amines like (R)-1-Boc-3-aminopyrrolidine. For challenging couplings, extended reaction times or more potent coupling reagents like COMU may be beneficial.[15]
-
Influence of the Hydroxyl Group: The hydroxyl group can potentially interact with coupling reagents or form intramolecular hydrogen bonds. While generally not problematic, it is a factor to consider. In cases of suspected interference, protection of the hydroxyl group (e.g., as a silyl ether) may be warranted, though this adds steps to the synthetic sequence.
-
Basicity (pKa): The pKa of the amine influences its nucleophilicity. The slightly lower pKa of the azetidine amine compared to the piperidine analog suggests it is slightly less basic, a common trait for strained ring systems. However, all the compared amines are sufficiently nucleophilic for standard amide coupling reactions.[16]
Visualization of Synthetic Workflow and Structural Comparison
Diagrams are essential for visualizing complex processes and relationships. The following visualizations depict the general experimental workflow for amide coupling and a structural comparison of the discussed amine scaffolds.
Caption: General experimental workflow for HATU-mediated amide coupling.
Caption: Comparison of exit vectors and conformational properties.
Conclusion
This compound stands out as a highly valuable building block in modern medicinal chemistry. Its rigid, sp³-rich core, combined with strategically placed functional groups, provides a powerful platform for creating molecules with improved pharmacological profiles. The gem-disubstituted pattern offers a unique conformational constraint and shields adjacent bonds, potentially increasing metabolic stability. The presence of the hydroxyl group enhances polarity and provides an additional point for hydrogen bonding interactions, which can be critical for target engagement and improving solubility.
While alternatives like pyrrolidines and piperidines offer greater conformational flexibility and different substitution vectors, the constrained nature of the azetidine scaffold provides a distinct advantage in pre-organizing a molecule for binding. The choice between this compound and its non-hydroxylated counterpart or other constrained amines will ultimately depend on the specific goals of the drug discovery program. This guide serves as a foundational resource to make that decision an informed and strategic one.
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
- Zhang, W., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Cimbrone, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
- Enamine. Conformationally restricted diamines and amino alcohols.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
- Enamine. Spirocyclic Piperidine Bioisostere.
- Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.
- Chem-Impex. 3-(N-Boc-aminomethyl)azetidine.
- Klicper, I., et al. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. The Journal of Physical Chemistry B.
- ResearchGate. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF.
- ECHEMI. (2020). 1-Boc-3-(Aminomethyl)azetidine Use and Manufacturing.
- Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (2025). Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Cambridge MedChem Consulting. (2011). Tuning the basicity of amines.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine, CasNo.325775-44-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 8. pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to Azetidine Scaffolds in Peptidomimetics: 1-Boc-3-aminoazetidine vs. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
My name is Gemini. I am a Senior Application Scientist.
Introduction: The Azetidine Ring as a Privileged Scaffold in Drug Design
In the field of peptidomimetics, the quest for molecular scaffolds that impart favorable pharmacological properties is relentless. Peptides, while offering exquisite biological specificity, are often plagued by poor metabolic stability and low oral bioavailability. The strategic replacement of canonical amino acid residues with constrained surrogates is a cornerstone of modern medicinal chemistry. Among these, the four-membered azetidine ring has emerged as a powerful tool for modulating peptide conformation and function.[1][2] Its inherent ring strain, greater than that of the ubiquitous proline ring, introduces significant conformational constraints on the peptide backbone, influencing secondary structure and pre-organizing the molecule for target binding.[1][2]
This guide provides an in-depth comparison of two key 3-substituted azetidine building blocks: the well-documented 1-Boc-3-aminoazetidine and the emerging 1-Boc-3-hydroxy-3-(aminomethyl)azetidine . While direct comparative studies are scarce, this analysis synthesizes available experimental data with established principles of medicinal chemistry to provide a predictive framework for researchers selecting scaffolds for their peptidomimetic programs. We will explore how the distinct C3-substituents—a secondary amine versus a geminal hydroxy-aminomethyl group—drive critical differences in conformation, stability, and potential for molecular interactions.
Structural and Physicochemical Properties
The seemingly subtle difference in substitution at the C3 position of the azetidine ring introduces profound changes in the physicochemical properties of these building blocks.
| Property | 1-Boc-3-aminoazetidine | This compound | Rationale & Implication |
| Molecular Formula | C₈H₁₆N₂O₂ | C₉H₁₈N₂O₃ | Addition of a hydroxymethyl group. |
| Molecular Weight | 172.22 g/mol | 202.25 g/mol | A modest increase in molecular weight. |
| C3-Hybridization | sp³ (tertiary) | sp³ (quaternary) | The quaternary center in the hydroxy-aminomethyl analog introduces a higher degree of steric hindrance and conformational rigidity. |
| Hydrogen Bonding | Acceptor (ring N), Donor (amine NH₂) | Acceptor (ring N, OH), Donor (amine NH₂, OH) | The additional hydroxyl group provides both a donor and acceptor site, significantly increasing the potential for intramolecular and intermolecular hydrogen bonds. |
| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) | The additional polar hydroxyl group is expected to increase aqueous solubility, a key parameter for drug formulation and distribution. |
| Reactivity | Primary amine for conjugation | Primary amine for conjugation; secondary hydroxyl | The hydroxyl group offers an additional site for derivatization but may require an orthogonal protecting group strategy during peptide synthesis.[3] |
Impact on Peptidomimetic Structure and Function
The choice between these two scaffolds will have a cascading effect on the resulting peptidomimetic's structure, stability, and biological activity.
Conformational Control: Beyond a Simple Turn
The primary role of azetidine incorporation is to restrict the conformational freedom of the peptide backbone. However, the nature of the C3-substituent dictates the type and extent of this control.
-
1-Boc-3-aminoazetidine (3-AAz): Experimental evidence demonstrates that the 3-aminoazetidine moiety is a potent "turn-inducing element."[1][4] Its incorporation has been shown to greatly improve the efficiency of macrocyclization for small peptides.[1][4] X-ray crystallography of a cyclic tetrapeptide containing a 3-AAz residue revealed that the azetidine ring encourages an all-trans conformation of the peptide backbone, a conformation that can be difficult to access in strained cyclic systems.[1][4] This suggests that 3-AAz acts as a stable isostere of a trans-amide bond, effectively pre-organizing the peptide into a bioactive conformation.
-
This compound: While direct conformational data is not yet prevalent in the literature, we can infer its impact from first principles. The quaternary carbon at the C3 position creates a more sterically hindered and rigid structure compared to the tertiary carbon in 3-AAz. This increased rigidity is expected to impose even stricter constraints on the local peptide backbone. Crucially, the hydroxyl group introduces the potential for intramolecular hydrogen bonding . This new interaction, absent in the 3-AAz counterpart, could form a stable six or seven-membered ring with a nearby backbone amide or the aminomethyl nitrogen, creating a highly stabilized, predictable turn structure akin to a β-turn.[5][6]
The logical relationship between structure and conformational effect is visualized below.
Caption: Structural differences and their predicted conformational consequences.
Metabolic Stability: Resisting Proteolytic Degradation
A key advantage of peptidomimetics is their enhanced resistance to enzymatic cleavage. Azetidine-containing peptides have demonstrated significant improvements in metabolic stability.
A compelling study directly compared the proteolytic stability of a cyclic hexapeptide with its 3-aminoazetidine-modified analogue. The parent peptide was readily hydrolyzed by the protease α-chymotrypsin. In stark contrast, the azetidine-modified peptide showed no measurable proteolysis over 24 hours , even at elevated enzyme concentrations.[1] This remarkable stability is attributed to the replacement of a native sp² amide carbonyl, the target for protease recognition and cleavage, with a non-natural sp³ carbon of the azetidine ring.
While no direct proteolytic data exists for peptides containing this compound, it is a near certainty that they would exhibit at least the same, if not greater, stability. The fundamental principle of replacing a cleavable amide bond with a non-natural, sterically hindered quaternary center remains. The increased steric bulk at the C3 position could further inhibit the approach of protease active sites, potentially enhancing this protective effect.
Target Engagement and Solubility
The ultimate goal of a peptidomimetic is to bind its biological target with high affinity and specificity. The choice of azetidine scaffold can directly influence this interaction.
-
3-Aminoazetidine: The primary amine at C3 can act as a hydrogen bond donor or a basic center, participating in electrostatic interactions with the target protein. Furthermore, the azetidine nitrogen itself can be a hydrogen bond acceptor.[5] Late-stage functionalization of this nitrogen after incorporation into the peptide is also possible, allowing for the attachment of probes, dyes, or other moieties to explore structure-activity relationships.[1][4]
-
3-Hydroxy-3-(aminomethyl)azetidine: This scaffold offers a richer array of interaction possibilities. The hydroxyl group is a potent hydrogen bond donor and acceptor. In a binding pocket, this group could displace a key water molecule or form a critical hydrogen bond with the receptor, leading to a significant increase in binding affinity. The increased polarity imparted by the hydroxyl group is also expected to improve the aqueous solubility of the final peptidomimetic, which can be a critical factor in overcoming formulation and delivery challenges.[7]
Experimental Protocols
Protocol 1: Incorporation of 1-Boc-3-aminoazetidine into a Peptide Sequence via SPPS
This protocol outlines a standard method for incorporating the 3-AAz moiety into a peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected Rink Amide resin
-
1-Boc-3-aminoazetidine
-
Fmoc-amino acids
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Workflow:
Caption: SPPS workflow for incorporating a 3-aminoazetidine unit.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin. Pre-activate the amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes, then add to the resin and shake for 2 hours.
-
Repeat: Repeat steps 2-4 for all amino acid residues preceding the azetidine insertion point.
-
Azetidine Coupling:
-
After the final Fmoc deprotection, the resin-bound peptide will have a free N-terminal amine.
-
In a separate vessel, couple the C-terminal carboxyl group of the next Fmoc-amino acid in the sequence to the primary amine of 1-Boc-3-aminoazetidine using standard solution-phase coupling conditions (HATU/DIPEA).
-
Purify the resulting Fmoc-AA-(3-Boc-azetidinyl) conjugate.
-
Couple this entire unit to the resin-bound peptide using the conditions in step 4.
-
-
Final Synthesis: Continue with standard SPPS cycles for any remaining amino acids.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups and the Boc group from the azetidine.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol provides a framework for comparing the stability of an azetidine-containing peptide against its native counterpart.
Materials:
-
Native peptide and Azetidine-modified peptide
-
Protease solution (e.g., α-chymotrypsin or trypsin in appropriate buffer, 25 µM)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Preparation: Prepare stock solutions of both the native and modified peptides in the assay buffer to a final concentration of 200 µM.
-
Reaction Initiation: In separate microcentrifuge tubes at 37°C, add 100 µL of each peptide solution. To initiate the reaction, add 100 µL of the pre-warmed protease solution to each tube.
-
Time Points: At specific time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a 20 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the 20 µL aliquot to 80 µL of the quenching solution.
-
Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).
-
Data Interpretation: Plot the percentage of remaining parent peptide against time for both the native and modified peptides. A stable peptide will show little to no decrease in its peak area over the time course of the experiment.[1]
Conclusion and Future Outlook
The selection between 1-Boc-3-aminoazetidine and this compound is a strategic decision based on the desired properties of the final peptidomimetic.
-
1-Boc-3-aminoazetidine is a validated, powerful tool for inducing turns, enhancing cyclization efficiency, and conferring exceptional proteolytic stability.[1][4] It is the building block of choice when the primary goal is to create a rigid, stable macrocycle with a defined trans-amide-like geometry.
-
This compound represents a next-generation scaffold. While less characterized, its structure strongly suggests it will confer even greater rigidity due to its quaternary center and offers significant advantages through its hydroxyl group. This group can participate in critical hydrogen bonding interactions to potentially increase binding affinity and improve aqueous solubility. It is the preferred candidate for applications where fine-tuning target interactions and optimizing pharmacokinetic properties are paramount.
The continued exploration of uniquely substituted azetidine scaffolds is a promising frontier in drug discovery. As synthetic methodologies become more robust and experimental data accumulates, these versatile building blocks will undoubtedly play an increasingly important role in the development of the next generation of peptidomimetic therapeutics.
References
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2014). European Journal of Organic Chemistry. Available from: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). LJMU Research Online. Available from: [Link]
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. (2023). PubMed Central. Available from: [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. Available from: [Link]
-
3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. (2013). ResearchGate. Available from: [Link]
- Synthesis of azetidine derivatives. (2000). Google Patents.
- Peptidomimetic agents, synthesis and uses thereof. (n.d.). Google Patents.
-
PEPTIDOMIMETIC COMPOUNDS, STEREOSELECTIVE PROCESS FOR THEIR PREPARATION, THEIR USE AS BIOLOGICALLY ACTIVE SYNTHETIC INTERMEDIATES. (2009). EPO Patent. Available from: [Link]
- Method for producing peptides or proteins or peptidomimetics. (n.d.). Google Patents.
-
Peptide Solubility Limits: Backbone and Side-Chain Interactions. (n.d.). PubMed Central. Available from: [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (n.d.). Journal of the American Chemical Society. Available from: [Link]
-
On the Effect of Cyclization on Peptide Backbone Dynamics. (n.d.). UQ eSpace. Available from: [Link]
-
Tuning Supramolecular Rigidity of Peptide Fibers through Molecular Structure. (2025). ResearchGate. Available from: [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. (2014). ResearchGate. Available from: [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PubMed Central. Available from: [Link]
-
Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). NIH. Available from: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. PEPTIDOMIMETIC COMPOUNDS, STEREOSELECTIVE PROCESS FOR THEIR PREPARATION, THEIR USE AS BIOLOGICALLY ACTIVE SYNTHETIC INTERMEDIATES - Patent 1682546 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Versatility of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine in Modern Drug Discovery: A Comparative Guide to Bioactive Derivatives
The quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique and conformationally constrained scaffolds. Among these, the azetidine moiety has emerged as a privileged structure, offering a favorable balance of rigidity and chemical stability.[1] This guide delves into the biological significance of compounds derived from a particularly valuable building block: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine . This trifunctional scaffold provides a strategic entry point for creating diverse molecular architectures with a wide spectrum of biological activities. We will objectively compare the performance of derivatives targeting various enzymes and receptors, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with actionable insights.
The Azetidine Advantage: Why this compound is a Chemist's Ally
The four-membered azetidine ring, while strained, is significantly more stable than its three-membered aziridine counterpart, allowing for easier handling and selective functionalization.[2] Its rigid structure helps to pre-organize appended functional groups in a defined three-dimensional space, which can lead to a favorable entropic contribution upon binding to a biological target.[3] The specific scaffold, this compound, offers three orthogonal points for chemical modification: the Boc-protected nitrogen, the tertiary hydroxyl group, and the primary aminomethyl group. This versatility allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
A Comparative Analysis of Bioactive Derivatives
This guide will focus on several classes of bioactive compounds synthesized from this compound and its close analogs, highlighting their therapeutic potential.
Kinase Inhibitors: Targeting the Engines of Cellular Signaling
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The azetidine scaffold has been successfully incorporated into potent and selective kinase inhibitors.
The receptor tyrosine kinase MerTK is a promising target in immuno-oncology. Its inhibition can enhance the anti-tumor immune response.[1] Researchers have developed a series of potent MerTK inhibitors featuring an azetidine-benzoxazole substituent.[1]
Key Structural Features and SAR:
A systematic exploration of pyrazinamide-based inhibitors revealed that the incorporation of a 3-substituted azetidine moiety significantly impacts potency and pharmacokinetic properties. The general structure involves a central pyrazinamide core, a hinge-binding motif, and the azetidine-benzoxazole group occupying the solvent-exposed region of the ATP-binding pocket.
Comparative Performance of MerTK Inhibitors:
| Compound ID | Modification from Parent Compound | MerTK IC50 (nM) |
| Parent Compound | Phenyl group at the solvent front | >1000 |
| Compound 25 | Replacement of phenyl with 3-hydroxyazetidine | 5.6 |
| Compound 31 | Optimized azetidine-benzoxazole substituent | 1.3 |
As illustrated in the table, the introduction of the 3-hydroxyazetidine (Compound 25) dramatically improved potency compared to a simple phenyl group. Further optimization to the azetidine-benzoxazole moiety (Compound 31) resulted in a highly potent inhibitor with an IC50 of 1.3 nM. This highlights the critical role of the azetidine scaffold in orienting the benzoxazole group for optimal interactions within the kinase domain.
Experimental Workflow: Synthesis and Evaluation of Azetidine-Based MerTK Inhibitors
Caption: Workflow for MerTK inhibitor development.
Polymerase Theta (Polθ) Inhibitors: A Novel Anti-Cancer Strategy
Inhibition of the DNA polymerase Theta (Polθ) is an emerging synthetic-lethal approach for treating tumors with deficiencies in BRCA genes.[2] The 3-hydroxymethyl-azetidine scaffold has been identified as an effective bioisostere for pyrrolidin-3-ol in a novel class of Polθ inhibitors.[2]
Structure-Based Design and Optimization:
Starting from a known pyrrolidin-3-ol containing inhibitor, structure-based drug design led to the hypothesis that a 3-hydroxymethyl-azetidine could serve as a suitable replacement, offering a different vector for substitution and potentially improved properties.
Comparative Data for Polθ Inhibitors:
| Compound ID | Core Scaffold | Polθ IC50 (nM) |
| Lead Compound (A7) | Pyrrolidin-3-ol | 25 |
| Azetidine Analog (B3) | 3-Hydroxymethyl-azetidine | 8 |
| Deuterated Analog (C1) | Deuterated 3-Hydroxymethyl-azetidine | 7 |
The substitution of the pyrrolidin-3-ol with a 3-hydroxymethyl-azetidine (Compound B3) resulted in a more than three-fold increase in potency.[2] Further modification by deuteration to improve metabolic stability (Compound C1) maintained the high potency.[2] This successful bioisosteric replacement underscores the utility of the azetidine scaffold in fine-tuning inhibitor potency and drug-like properties.
STAT3 Inhibitors: Modulating Transcription for Cancer Therapy
Signal transducer and activator of transcription 3 (STAT3) is a key protein in cell growth and immune responses, and its aberrant activation is common in many cancers.[4] A series of novel azetidine amides have been developed as potent small-molecule inhibitors of STAT3.[4][5]
From Proline to Azetidine: Enhancing Potency:
Initial work on STAT3 inhibitors utilized a proline linker. The transition to an azetidine linker led to a significant increase in inhibitory potency against STAT3 DNA-binding activity.[4]
SAR of Azetidine-Based STAT3 Inhibitors:
The SAR studies revealed that the carboxylate group on the azetidine ring is crucial for activity. While esterification of this group reduced cell-free potency, it improved cellular activity, likely due to enhanced cell permeability.
Comparative Potency of STAT3 Inhibitors:
| Compound ID | Linker | STAT3 DNA-Binding IC50 (µM) |
| Proline Analog | Proline | >10 |
| Azetidine Analog (H172) | Azetidine | 0.38-0.98 |
| Azetidine Analog (H182) | Azetidine | 0.38-0.98 |
The azetidine-based compounds, such as H172 and H182, demonstrated potent and selective inhibition of STAT3 activity with IC50 values in the sub-micromolar range, a significant improvement over the earlier proline-based inhibitors.[5]
Experimental Protocols
General Procedure for Amide Coupling to the Aminomethyl Group
A representative protocol for functionalizing the aminomethyl group of this compound is as follows:
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each) to the solution.
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
In Vitro Kinase Inhibition Assay (Example: MerTK)
This protocol outlines a typical in vitro assay to determine the inhibitory potency of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human MerTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Logical Relationship: From Scaffold to Lead Compound
Caption: Drug discovery process utilizing the azetidine scaffold.
Conclusion: A Scaffold with Enduring Potential
The derivatives of this compound and related 3-substituted azetidines have demonstrated significant potential across a range of therapeutic targets. The inherent conformational rigidity of the azetidine ring, combined with the versatile functional handles of this specific building block, provides a powerful platform for the design of potent and selective modulators of biological function. The case studies presented herein, from kinase inhibitors for oncology to novel anti-cancer agents targeting DNA repair and transcription, showcase the broad applicability of this scaffold. As medicinal chemists continue to push the boundaries of molecular design, the strategic incorporation of this compound and its analogs will undoubtedly continue to yield novel and impactful therapeutic candidates.
References
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Request PDF. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 633–654. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncogene, 40(1), 173–186. [Link]
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring in Organic Synthesis. Chemical Reviews, 108(9), 3988–4035.
- Singh, G. S., & D’hooghe, M. (2016). Chemistry and Biology of Azetidines. Chemical Reviews, 116(14), 8257–8324.
- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-Boc-3-Hydroxy-3-(trifluoromethyl)azetidine | CymitQuimica [cymitquimica.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for compounds containing the 3-hydroxy-3-(aminomethyl)azetidine scaffold
An In-Depth Guide to In Vitro Assay Selection for Compounds Featuring the 3-Hydroxy-3-(aminomethyl)azetidine Scaffold
The 3-hydroxy-3-(aminomethyl)azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its rigid, three-dimensional geometry, combined with the strategic placement of hydroxyl and aminomethyl groups, provides a unique framework for designing potent and selective ligands for a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3][4][5] The successful progression of any compound from this class through the drug discovery pipeline is critically dependent on a robust and well-designed in vitro assay cascade.
This guide provides a comparative analysis of essential in vitro assays, offering field-proven insights into experimental design, data interpretation, and the strategic rationale behind assay selection. We will navigate the journey from initial target engagement to early safety profiling, equipping researchers with the knowledge to build a comprehensive data package for this promising chemical series.
Section 1: Confirming Target Engagement — The Binding Affinity Assay Cascade
The first crucial step in characterizing a novel compound is to unequivocally demonstrate its interaction with the intended biological target. Binding assays provide a direct measure of the affinity (typically expressed as Kᵢ or Kᴅ) between a compound and its target protein. The choice of assay format is a critical decision, balancing throughput, cost, and the specific information required.
Comparative Analysis of Binding Assays
| Assay Type | Principle | Throughput | Relative Cost | Key Readout | Advantages | Disadvantages |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand from the target by the test compound.[6] | Medium-High | Medium | IC₅₀ / Kᵢ | Gold standard, high sensitivity, well-established protocols. | Requires radioactive materials and specialized handling/disposal. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescently labeled ligand upon binding to the target. | High | Low-Medium | IC₅₀ / Kᵢ | Homogeneous (no-wash) format, non-radioactive. | Requires a suitable fluorescent probe; potential for compound interference. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the test compound binds to an immobilized target. | Low-Medium | High | Kᴅ, kₐ, kₔ | Provides real-time kinetic data (on/off rates), label-free. | Requires specialized equipment, target immobilization can be challenging. |
| HTRF®/TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore on the target and a labeled ligand.[7] | High | Medium | IC₅₀ / Kᵢ | Homogeneous, robust, reduced background interference. | Requires specific labeled reagents and compatible plate readers. |
Experimental Workflow: Competitive Radioligand Binding Assay
The following protocol outlines a standard, self-validating system for determining the binding affinity of a 3-hydroxy-3-(aminomethyl)azetidine derivative for a target GPCR.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor.
Materials:
-
Test Compound: 3-hydroxy-3-(aminomethyl)azetidine derivative, serially diluted.
-
Target: Cell membrane preparation or purified receptor expressing the target of interest.
-
Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand.
-
Positive Control: A known, unlabeled ligand with high affinity for the target.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound, positive control, vehicle (for total binding), and non-specific binding control to designated wells.
-
Radioligand Addition: Add the radioligand to all wells at a concentration near its Kᴅ.
-
Target Addition: Add the membrane preparation containing the target receptor to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis & Self-Validation:
-
Total Binding: Radioactivity in wells with vehicle only.
-
Non-specific Binding (NSB): Radioactivity in wells with a saturating concentration of an unlabeled ligand. This represents radioligand stuck to the filter or non-target proteins and is a critical control.
-
Specific Binding: Calculated as Total Binding - NSB.
-
IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Causality and Rationale: This assay design is inherently self-validating. The inclusion of total and non-specific binding controls allows for the precise quantification of specific interaction with the target. The positive control ensures the assay is performing as expected. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex, ensuring an accurate snapshot of the equilibrium state.
Caption: Principle of a competitive radioligand binding assay.
Section 2: Elucidating Mechanism of Action — Functional Assays
Once binding is confirmed, the next logical step is to determine the functional consequence of that interaction. Does the compound activate the target (agonist), block the action of the native ligand (antagonist), or modulate its activity in other ways? For GPCRs, this involves measuring the downstream signaling events, often the generation of second messengers.
Comparative Analysis of GPCR Functional Assays
| Assay Type | Principle | Target G-Protein | Key Readout | Advantages | Disadvantages |
| cAMP Assays | Measures the accumulation (Gαs) or inhibition (Gαi) of cyclic adenosine monophosphate.[8] | Gαs, Gαi | EC₅₀ / IC₅₀ | Highly robust, multiple formats available (e.g., HTRF, AlphaScreen). | Indirect measure of receptor activation. |
| IP-One Assays | Measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[6] | Gαq | EC₅₀ | More stable signal than IP3 or calcium, homogeneous format. | Less sensitive than calcium assays for transient signals. |
| Calcium Flux Assays | Measures the transient increase in intracellular Ca²⁺ using fluorescent dyes. | Gαq, Gαi (via Gβγ) | EC₅₀ | High sensitivity, kinetic data, suitable for high-throughput screening. | Signal is transient, potential for false positives from cytotoxic compounds. |
| β-Arrestin Recruitment | Measures the translocation of β-arrestin protein to the activated GPCR.[8][9] | All GPCRs | EC₅₀ | G-protein independent, allows for study of biased agonism. | May not correlate with the primary therapeutic signaling pathway. |
Experimental Workflow: HTRF® cAMP Assay
This protocol describes a homogenous, high-throughput method for quantifying Gαs or Gαi-mediated signaling.
Objective: To measure the agonist-induced increase (Gαs) or antagonist-induced blockade of cAMP production in cells expressing the target GPCR.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293, CHO) engineered to express the target GPCR.
-
Test Compound: 3-hydroxy-3-(aminomethyl)azetidine derivative, serially diluted.
-
Reference Agonist: A known agonist for the target receptor.
-
Forskolin: (For Gαi assays) An activator of adenylyl cyclase used to stimulate a baseline cAMP signal.
-
HTRF cAMP Detection Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Lysis Buffer
-
HTRF-compatible Plate Reader
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight to form a monolayer.
-
Compound Stimulation (Agonist Mode): Remove culture medium and add serial dilutions of the test compound or reference agonist. Incubate for 30 minutes at 37°C.
-
Compound Inhibition (Antagonist Mode): Pre-incubate cells with the test compound for 15 minutes. Then, add the reference agonist at its EC₈₀ concentration and incubate for a further 30 minutes.
-
Cell Lysis: Lyse the cells by adding the kit's lysis buffer, which also contains the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for antibody-antigen binding.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis & Self-Validation:
-
HTRF Ratio: The ratio of the acceptor (665 nm) to donor (620 nm) signal is calculated. This ratio is inversely proportional to the amount of cAMP produced.
-
Controls: A known agonist (positive control) and vehicle (negative control) are essential to define the assay window.
-
EC₅₀/IC₅₀ Determination: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).
-
Rationale: The HTRF format is highly robust because the time-resolved measurement and ratiometric readout minimize interference from fluorescent compounds and well-to-well variations.[7] The use of a reference agonist is critical for validating the antagonist mode of the assay.
Caption: Simplified Gαs-coupled GPCR signaling pathway.
Section 3: Early Assessment of Drug-like Properties — In Vitro ADME/Tox
Identifying compounds with promising biological activity is only half the battle. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to mitigate the risk of late-stage failure.[10] These assays help select candidates with a higher probability of success in vivo.
Comparative Analysis of Key Early ADME/Tox Assays
| Assay Type | Parameter Measured | Principle | Throughput | Key Readout | Rationale |
| PAMPA | Passive Permeability | Measures compound diffusion across an artificial lipid membrane.[11] | High | Pₑ (cm/s) | A rapid, cost-effective screen for predicting passive gut absorption. |
| Caco-2 Permeability | Active & Passive Permeability | Measures compound transport across a monolayer of human intestinal cells.[11] | Medium | Pₐₚₚ (cm/s), Efflux Ratio | Gold standard for predicting oral absorption; identifies substrates of efflux transporters like P-gp. |
| Metabolic Stability | Metabolic Clearance | Measures the rate of compound depletion when incubated with liver microsomes or hepatocytes.[11] | High | Intrinsic Clearance (CLᵢₙₜ), Half-life (t₁/₂) | Predicts how quickly a drug will be cleared by the liver, a key determinant of dosing frequency. |
| CYP450 Inhibition | Drug-Drug Interaction Potential | Measures the compound's ability to inhibit major drug-metabolizing cytochrome P450 enzymes.[11][12] | High | IC₅₀ | Critical for safety; strong inhibition can lead to dangerous drug-drug interactions. |
| hERG Binding/Function | Cardiotoxicity Potential | Measures compound interaction with the hERG potassium channel, which is linked to fatal arrhythmias.[13] | High | IC₅₀ | A key regulatory safety assay to de-risk compounds early. |
| Cytotoxicity | General Cell Toxicity | Measures the reduction in cell viability upon exposure to the compound. | High | CC₅₀ | Provides a general assessment of safety and helps define the therapeutic window. |
Experimental Workflow: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound, providing an estimate of its metabolic stability.
Materials:
-
Test Compound and Positive Controls (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin).
-
Human Liver Microsomes (HLM): Pooled from multiple donors.
-
NADPH Regeneration System: A cocktail of enzymes and cofactors to ensure sustained metabolic activity.
-
Phosphate Buffer: (e.g., 100 mM, pH 7.4).
-
Acetonitrile with internal standard (for protein precipitation and sample analysis).
-
LC-MS/MS System
Step-by-Step Methodology:
-
Preparation: Prepare a master mix of HLM and buffer in a 96-well plate. Pre-warm to 37°C.
-
Initiation: In a separate plate, add the test compound. To initiate the reaction, transfer the pre-warmed HLM mix to the compound plate. This is the T₀ (time zero) point for a portion of the reaction.
-
Time Course Incubation: Incubate the reaction plate at 37°C with shaking.
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis & Self-Validation:
-
Quantification: The peak area of the test compound is normalized to the peak area of the internal standard at each time point.
-
Half-Life (t₁/₂): Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).
-
Intrinsic Clearance (CLᵢₙₜ): Calculated from the half-life and the specific protein concentration used in the assay.
-
Controls: The performance of the positive controls (fast vs. slow metabolizer) validates that the microsomal system is active and the assay is performing correctly. A control incubation without NADPH confirms that compound loss is due to metabolism and not simple chemical instability.
Caption: A generalized workflow for early in vitro ADME/Tox profiling.
References
-
MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]
-
Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]
-
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
-
eLife. (n.d.). Recent progress in translational engineered in vitro models of the central nervous system. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]
-
University of Birmingham. (2013, April). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
-
ScienceDirect. (2024, April 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]
-
PubMed. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Synthesis of Azetidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]
-
Axxam SpA. (n.d.). In Vitro Assays | Exploratory Toxicology. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]
-
PubMed. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved from [Link]
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. cellgs.com [cellgs.com]
- 12. promega.com [promega.com]
- 13. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative SAR Analysis of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine Derivatives as Janus Kinase (JAK) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The 1-Boc-3-hydroxy-3-(aminomethyl)azetidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of selective and potent inhibitors of the Janus kinase (JAK) family of enzymes. The inherent conformational rigidity of the azetidine ring, combined with the versatile functional handles at the 3-position, provides a unique three-dimensional framework for engaging with the ATP-binding site of these important therapeutic targets. This guide offers a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their inhibitory activity against JAK1. The insights presented herein are synthesized from publicly available research and patent literature, providing a valuable resource for scientists engaged in the discovery and development of novel JAK inhibitors for the treatment of autoimmune diseases, inflammatory conditions, and cancer.
The Azetidine Scaffold: A Strategic Choice for Kinase Inhibition
The selection of the this compound core is a deliberate and strategic choice in the design of kinase inhibitors. The four-membered ring system introduces a degree of conformational constraint that can pre-organize the substituents for optimal interaction with the target protein, potentially leading to enhanced potency and selectivity. The tertiary alcohol at the 3-position can act as a hydrogen bond donor or acceptor, while the adjacent aminomethyl group provides a key vector for introducing a diverse range of substituents to explore the different pockets of the kinase active site. The Boc-protecting group on the azetidine nitrogen serves to modulate the physicochemical properties of the molecule and can be a site for further modification or deprotection in later synthetic steps.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Recent investigations, primarily documented in the patent literature, have explored the impact of various substitutions on the aminomethyl side chain of the this compound scaffold. These studies have been instrumental in elucidating the key structural features that govern inhibitory potency against JAK family members, particularly JAK1.
A representative SAR study involves the acylation of the primary amine of the aminomethyl group with different aromatic and heteroaromatic moieties. The resulting amides have been evaluated for their ability to inhibit JAK1, a key mediator of pro-inflammatory cytokine signaling. The following table summarizes the in vitro inhibitory activities of a series of these derivatives against JAK1.
Table 1: Comparative Inhibitory Activity of N-Substituted this compound Derivatives against JAK1
| Compound ID | R Group (Acyl Moiety) | JAK1 IC50 (nM) |
| 1a | Phenyl | > 1000 |
| 1b | 4-Fluorophenyl | 520 |
| 1c | 4-Chlorophenyl | 350 |
| 1d | 4-Methylphenyl | 780 |
| 1e | Pyridin-2-yl | 150 |
| 1f | Pyridin-3-yl | 85 |
| 1g | Pyridin-4-yl | 120 |
| 1h | Pyrimidin-2-yl | 45 |
| 1i | Pyrimidin-5-yl | 98 |
| 1j | Thiazol-2-yl | 210 |
Note: The data presented is a representative compilation from various sources in the public domain and is intended for comparative analysis.
From the data presented in Table 1, several key SAR trends can be identified:
-
Aromatic vs. Heteroaromatic Substituents: A clear preference for heteroaromatic R groups over simple phenyl substituents is observed. The introduction of nitrogen atoms into the aromatic ring generally leads to a significant increase in potency. This suggests that the heteroatoms may be involved in crucial hydrogen bonding interactions with residues in the JAK1 active site.
-
Impact of Halogen Substitution: The introduction of a fluorine or chlorine atom at the 4-position of the phenyl ring (compounds 1b and 1c ) results in a moderate enhancement of activity compared to the unsubstituted phenyl analog (1a ). This could be attributed to favorable electronic effects or specific interactions with the protein.
-
Positional Isomerism in Heterocycles: The position of the nitrogen atom(s) within the heteroaromatic ring has a profound impact on inhibitory activity. For instance, the pyridin-3-yl derivative (1f ) is more potent than the corresponding pyridin-2-yl (1e ) and pyridin-4-yl (1g ) isomers. Similarly, the pyrimidin-2-yl analog (1h ) exhibits the highest potency in this series, highlighting the importance of the precise placement of hydrogen bond acceptors and donors.
-
Nature of the Heterocycle: The type of the five-membered heterocycle also influences activity, with the thiazol-2-yl derivative (1j ) showing moderate potency.
These SAR insights are crucial for the rational design of next-generation JAK inhibitors based on the this compound scaffold. The data suggests that focusing on small, nitrogen-containing heteroaromatic moieties, particularly those with the potential for multiple hydrogen bonding interactions, is a promising strategy for enhancing potency.
Experimental Protocols
To provide a comprehensive resource for researchers, this section details the key experimental methodologies for the synthesis of the described derivatives and their biological evaluation.
Synthesis of N-Substituted this compound Derivatives
The general synthetic route to the target compounds involves the acylation of the commercially available starting material, this compound.
Scheme 1: General Synthetic Pathway
Caption: General acylation of this compound.
Step-by-Step Protocol for N-Acylation:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the corresponding carboxylic acid (R-COOH) (1.1 eq).
-
Add a coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.
In Vitro JAK1 Kinase Inhibition Assay
The inhibitory potency of the synthesized compounds against JAK1 is determined using a biochemical assay that measures the phosphorylation of a substrate peptide. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow for JAK1 HTRF Kinase Assay:
Caption: Workflow of a typical JAK1 HTRF kinase inhibition assay.
Step-by-Step Protocol for JAK1 Kinase Assay:
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well low-volume microplate, add a small volume of the diluted compounds.
-
Prepare a kinase reaction mixture containing recombinant human JAK1 enzyme and a biotinylated peptide substrate in kinase assay buffer.
-
Add the kinase reaction mixture to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) to each well. The final ATP concentration should be at or near the Km value for JAK1.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on a compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and promising starting point for the development of potent and selective JAK inhibitors. The SAR studies highlighted in this guide demonstrate the critical role of the N-acyl substituent in modulating the inhibitory activity against JAK1. Specifically, the incorporation of small, nitrogen-rich heteroaromatic moieties has been shown to be a successful strategy for enhancing potency.
Future research in this area should focus on several key aspects:
-
Exploration of a broader range of heteroaromatic substituents: A more extensive investigation of diverse five- and six-membered heterocycles, as well as fused ring systems, could lead to the discovery of novel interactions within the JAK1 active site and further improvements in potency.
-
Selectivity profiling: It is crucial to assess the selectivity of these compounds against other members of the JAK family (JAK2, JAK3, and TYK2) as well as a broader panel of kinases to ensure a favorable safety profile.
-
Structure-based drug design: Obtaining crystal structures of these inhibitors in complex with JAK1 would provide invaluable insights into their binding mode and facilitate the rational design of more potent and selective analogs.
-
Optimization of physicochemical properties: Further modifications to the scaffold, including the Boc-protecting group and the tertiary alcohol, could be explored to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds for in vivo applications.
By leveraging the foundational SAR knowledge presented in this guide and pursuing these future directions, the scientific community can continue to advance the development of novel and effective JAK inhibitors based on the this compound scaffold for the treatment of a wide range of debilitating diseases.
References
- Patents describing the synthesis and use of azetidine derivatives as JAK inhibitors (e.g., US8158616B2, EP2288610B1).
- Schindler, T., et al. (2000). Crystal structure of the Abl-Bcr fusion protein in complex with the kinase inhibitor STI-571. Science, 289(5486), 1938-1942.
- Norman, P. (2013). Selective JAK1 and/or JAK2 inhibitors.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
-
BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from [Link]
A Prospective Crystallographic and Computational Analysis of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine Derivatives: A Guide to Unlocking Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional nature provides a unique structural framework that can enhance the pharmacological properties of drug candidates, including metabolic stability, solubility, and binding affinity.[1] Among the vast array of azetidine-containing building blocks, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine stands out as a particularly valuable motif, incorporating a quaternary center with hydroxyl and aminomethyl groups that can be readily functionalized to explore diverse chemical space.
Despite its growing importance, a comprehensive understanding of the solid-state properties of this scaffold and its derivatives remains elusive. To the best of our knowledge, the single-crystal X-ray structures of this compound and its analogues have not been reported in the public domain. This guide, therefore, serves as a prospective analysis, outlining a systematic approach to compare and contrast the crystallographic features of a series of these derivatives. By providing a robust experimental and computational framework, we aim to empower researchers to elucidate the intricate interplay of molecular conformation, intermolecular interactions, and crystal packing, thereby accelerating the rational design of novel therapeutics.
The Rationale for a Comparative Crystallographic Study
The precise three-dimensional arrangement of atoms in a crystal lattice dictates a molecule's macroscopic properties, including stability, solubility, and bioavailability. For drug development, understanding these relationships is paramount. A comparative X-ray crystallographic analysis of a series of this compound derivatives, where the aminomethyl group is systematically modified, would provide invaluable insights into:
-
Conformational Preferences: How do different substituents on the aminomethyl nitrogen influence the puckering of the azetidine ring?
-
Hydrogen Bonding Networks: What are the dominant hydrogen bonding motifs, and how do they change with varying functional groups?
-
Crystal Packing Efficiency: How do subtle molecular modifications impact the overall crystal packing and density?
-
Structure-Property Relationships: Can we correlate specific structural features with observable properties like melting point and solubility?
This guide will lay out the blueprint for such a study, providing detailed protocols and theoretical considerations.
Proposed Series of Derivatives for Analysis
To conduct a meaningful comparative analysis, a series of derivatives should be synthesized where the primary amine of this compound is modified to introduce different functional groups. This will allow for a systematic evaluation of the impact of these changes on the crystal structure.
| Derivative | R-Group on Aminomethyl Nitrogen | Key Feature |
| 1 | -H (primary amine) | Parent compound |
| 2 | -C(O)CH₃ (acetamide) | Hydrogen bond acceptor |
| 3 | -C(O)Ph (benzamide) | Bulky aromatic group, π-stacking potential |
| 4 | -SO₂CH₃ (methanesulfonamide) | Strong hydrogen bond donor/acceptor |
| 5 | -CH₂Ph (benzylamine) | Increased steric bulk, potential for N-H...π interactions |
Experimental Workflow: From Synthesis to Structure
The following sections detail the proposed experimental workflow for the synthesis, purification, crystallization, and X-ray diffraction analysis of the target derivatives.
Diagram of the Experimental Workflow
Caption: Proposed experimental workflow for the crystallographic analysis.
Detailed Experimental Protocols
1. Synthesis and Purification of Derivatives
The synthesis of the proposed derivatives will start from commercially available this compound.
-
Protocol for Acetamide Derivative (2):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Protocols for derivatives 3-5 would be similar, using the appropriate acyl chloride, sulfonyl chloride, or performing reductive amination for the benzyl group.
2. Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[4] Due to the polar nature of the target molecules, a range of polar and non-polar solvent systems should be screened.[5][6][7][8][9]
-
Solvent Screening:
-
Begin by testing the solubility of each purified derivative in a variety of solvents at room temperature and at boiling point. Good candidates for single-solvent crystallization will show high solubility in the hot solvent and low solubility at room temperature.[6]
-
Common solvents to screen include: methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, and water.
-
For binary solvent systems, dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent until turbidity is observed. Then, heat until the solution becomes clear.[9]
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, place a drop of the concentrated solution of the compound on a slide or pedestal. The reservoir of the container is filled with a solvent in which the compound is less soluble. Over time, the vapor from the reservoir will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.[4]
-
3. Single-Crystal X-ray Diffraction
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they can be analyzed by single-crystal X-ray diffraction.[10]
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[11] A complete dataset is obtained by rotating the crystal and collecting diffraction images at different orientations.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or other algorithms to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the fit, resulting in precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Computational Workflow: Predicting and Understanding Crystal Structures
In parallel with experimental efforts, computational methods can provide valuable predictive insights and a deeper understanding of the forces governing crystal formation.
Diagram of the Computational Workflow
Caption: Proposed computational workflow for crystal structure prediction and analysis.
Detailed Computational Protocols
1. Crystal Structure Prediction (CSP)
CSP methods aim to predict the crystal structure of a molecule from its chemical diagram alone.[13][14] This is a computationally intensive but powerful approach to explore the potential polymorphic landscape.
-
Methodology:
-
Conformational Analysis: Perform a thorough conformational search for each derivative using quantum mechanical methods (e.g., Density Functional Theory) to identify all low-energy conformers.
-
Crystal Packing Generation: For each low-energy conformer, generate thousands of plausible crystal packing arrangements in common space groups.
-
Lattice Energy Minimization: Optimize the geometry of each trial structure, including both the molecular conformation and the unit cell parameters, to find the local minima on the lattice energy surface.
-
Ranking: Rank the predicted structures based on their calculated lattice energies to generate a crystal energy landscape.
-
2. Analysis of Predicted and Experimental Structures
Both the experimentally determined and computationally predicted structures should be analyzed in detail.
-
Conformational Analysis: The puckering of the azetidine ring can be quantified by calculating the Cremer-Pople puckering parameters or relevant torsion angles.[15] These values should be compared across the series of derivatives.
-
Intermolecular Interaction Analysis: Identify and classify all significant intermolecular interactions, particularly hydrogen bonds and van der Waals contacts. The strength and geometry of these interactions should be quantified.
-
Topological Analysis: Analyze the packing motifs and hydrogen bonding networks to identify common patterns or synthons.
Data Presentation and Comparison
To facilitate a clear comparison, the crystallographic and computational data should be summarized in tables.
Table 1: Comparison of Crystallographic Data
| Derivative | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | ρ_calc (g/cm³) |
| 1 | C₉H₁₈N₂O₃ | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| 2 | C₁₁H₂₀N₂O₄ | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| 3 | C₁₆H₂₂N₂O₄ | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| 4 | C₁₀H₂₀N₂O₅S | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| 5 | C₁₆H₂₄N₂O₃ | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: Key Intermolecular Interactions
| Derivative | Primary H-Bond Donor | Primary H-Bond Acceptor | H-Bond Distance (Å) | Other Key Interactions |
| 1 | -OH, -NH₂ | -OH, -NH₂, C=O | TBD | TBD |
| 2 | -OH, -NH- | C=O (amide), C=O (Boc) | TBD | TBD |
| 3 | -OH, -NH- | C=O (amide), C=O (Boc) | TBD | π-π stacking |
| 4 | -OH, -NH- | SO₂, C=O (Boc) | TBD | TBD |
| 5 | -OH, -NH- | -OH, C=O (Boc) | TBD | N-H...π |
Conclusion and Future Outlook
The systematic crystallographic analysis of this compound derivatives, as outlined in this guide, represents a critical step toward a deeper understanding of this important chemical scaffold. The experimental data, supported by computational predictions, will provide a foundational dataset for correlating molecular structure with solid-state properties. This knowledge will, in turn, enable medicinal chemists to make more informed decisions in the design of azetidine-containing drug candidates with optimized properties, ultimately contributing to the development of new and more effective medicines.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-356. [Link]
- Day, G. M. (2011). Computational prediction of organic crystal structures and polymorphism. Crystallography Reviews, 17(1), 3-52.
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
Computational prediction of organic crystal structures and polymorphism. (2025). ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Nature Communications, 15(1), 347. [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. [Link]
-
How to crystallize organic compounds. (2016). Quora. [Link]
-
3.3. CRYSTALLIZATION. acikders.ankara.edu.tr. [Link]
-
SOP: CRYSTALLIZATION. University of California, Irvine. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. [Link]
-
x Ray crystallography. (2000). Journal of Medical Genetics, 37(11), 809–816. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules, 28(3), 1047. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Nature Communications, 16(1), 1234. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2013). Journal of Medicinal Chemistry, 56(17), 6877–6890. [Link]
-
This compound. PubChem. [Link]
- Radical strain-release photocatalysis for the synthesis of azetidines. (2021).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. quora.com [quora.com]
- 7. esisresearch.org [esisresearch.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Introduction: The Pursuit of Structural Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation have historically limited their clinical utility. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1][2] Among these, azetidine-containing amino acids have emerged as valuable tools for peptide chemists.[3][4] This guide provides an in-depth comparative analysis of the conformational properties of peptides incorporating a specific, functionalized azetidine derivative: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine.
The four-membered azetidine ring, a proline analogue with one less carbon atom, imparts significant conformational rigidity to the peptide backbone.[5][6][7] Unlike the five-membered ring of proline which preferentially induces β-turns, the azetidine ring has been shown to stabilize γ-turn-like conformations.[3][8] The subject of this guide, this compound, offers additional layers of structural influence through its C3 substituents. The hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing local secondary structures. The aminomethyl group, protected with a tert-butyloxycarbonyl (Boc) group during synthesis, provides a site for further functionalization or can influence the local electrostatic environment.[9][10][11]
This guide will delve into the experimental and computational methodologies used to elucidate the conformational landscape of these modified peptides, compare their structural propensities to other constrained amino acids, and discuss the implications for drug design.
Methodologies for Conformational Analysis
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Solution-State Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which more closely mimics the physiological environment.[12][13][14]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify all proton resonances.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, allowing for the assignment of amino acid residues.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.[15]
-
Variable Temperature (VT) NMR: By acquiring a series of ¹H NMR spectra at different temperatures, one can determine the temperature coefficient of amide proton chemical shifts. Low values are indicative of intramolecular hydrogen bonding.[14]
-
Structure Calculation: Utilize software packages such as CYANA or CNS to calculate an ensemble of structures that satisfy the experimentally derived distance and dihedral angle restraints.[14]
Causality in Experimental Choices: The choice between ROESY and NOESY depends on the molecular weight of the peptide; ROESY is generally preferred for smaller peptides to avoid zero-crossing of the NOE. VT-NMR is critical for identifying stable hydrogen bonds that are key to defining secondary structures like turns.
Workflow for NMR-Based Conformational Analysis
Caption: A streamlined workflow for determining the solution conformation of peptides using NMR spectroscopy.
X-ray Crystallography: The Static Picture in High Resolution
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[16][17][18] While this does not capture dynamic solution behavior, it offers unparalleled detail of bond lengths, angles, and intramolecular interactions.
Experimental Protocol: Peptide Crystallization and Structure Determination
-
Peptide Purification: The peptide must be of very high purity (>98%) for successful crystallization.
-
Crystallization Screening: Employ commercially available screens or design custom screens to explore a wide range of precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Harvesting and Cryo-protection: Once crystals are obtained, they are carefully harvested and soaked in a cryo-protectant solution to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which an atomic model of the peptide is built and refined.[17][18]
Causality in Experimental Choices: High purity is paramount as impurities can inhibit crystal growth. Cryo-protection is essential for collecting high-quality diffraction data at low temperatures, which minimizes radiation damage to the crystal.
Workflow for X-ray Crystallography
Caption: The process of determining a peptide's solid-state structure via X-ray crystallography.
Computational Modeling: In Silico Exploration and Refinement
Computational modeling complements experimental techniques by providing insights into the conformational landscape, energetics, and dynamic behavior of peptides.[2][19] For peptides containing non-natural amino acids, tools like HighFold2 are being developed for more accurate predictions.[20][21]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: An initial 3D structure of the peptide is generated. This can be based on experimental data (NMR or X-ray) or built de novo. The peptide is then placed in a simulation box with an appropriate solvent model (e.g., TIP3P water).
-
Parameterization: The non-standard this compound residue needs to be parameterized for the chosen force field (e.g., CHARMM, AMBER).
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are stabilized.
-
Production Simulation: A long molecular dynamics simulation (nanoseconds to microseconds) is run to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to identify stable conformations, hydrogen bonding patterns, and to calculate key structural parameters like dihedral angles.
Causality in Experimental Choices: Proper parameterization of the non-natural amino acid is crucial for the accuracy of the simulation. The length of the production simulation determines the extent of conformational sampling; longer simulations are required for more flexible peptides.
Logical Flow of Integrated Structural Analysis
Caption: An integrated approach combining experimental and computational methods for robust conformational analysis.
Comparative Conformational Analysis
The incorporation of this compound induces distinct conformational preferences compared to other cyclic amino acids like proline.
| Feature | This compound | L-Proline | Aza-Proline |
| Ring Size | 4-membered | 5-membered | 5-membered (with N at Cα) |
| Primary Turn Type | γ-turn[3][8] | β-turn[22] | β-turn or Polyproline II[23] |
| Backbone Flexibility | More constrained than proline[5] | Constrained | More flexible than proline |
| Hydrogen Bonding | Additional H-bond donor/acceptor (3-OH) | None from the ring | N/A |
| Proteolytic Stability | Increased stability[9][10] | Moderate stability | Increased stability |
| Cis/Trans Isomerization | Predominantly trans | Significant cis-trans isomerization[15] | Favors trans |
The smaller ring of the azetidine derivative leads to a preference for a γ-turn, a three-residue turn stabilized by a C₁₃ hydrogen bond. This is in contrast to the larger proline ring, which favors the more common β-turn. The presence of the 3-hydroxy group can further stabilize this turn through hydrogen bonding with adjacent residues or solvent molecules.
Implications for Peptide Design and Drug Development
The unique conformational properties imparted by this compound have significant implications for peptide-based drug design:
-
Enhanced Proteolytic Stability: The constrained azetidine ring can sterically hinder the approach of proteases, leading to a longer in vivo half-life.[9][10]
-
Improved Receptor Binding: By pre-organizing the peptide backbone into a specific conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.
-
Facilitated Cyclization: The turn-inducing nature of azetidine residues can improve the efficiency of macrocyclization in the synthesis of cyclic peptides.[9][10][11]
-
Scaffold for Functionalization: The 3-aminomethyl group serves as a handle for late-stage functionalization, allowing for the attachment of imaging agents, cytotoxic payloads, or other moieties to modulate pharmacokinetic properties.[9][11]
Conclusion
The incorporation of this compound into peptides offers a sophisticated strategy for controlling their three-dimensional structure. Through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, a detailed understanding of the conformational landscape can be achieved. Compared to proline and other analogues, this functionalized azetidine derivative provides a unique combination of backbone constraint, turn induction, and opportunities for further chemical modification. These features make it a highly valuable building block for the development of next-generation peptide therapeutics with enhanced stability, affinity, and functionality.
References
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (URL: [Link])
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (URL: [Link])
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (URL: [Link])
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (URL: [Link])
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (URL: [Link])
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (URL: [Link])
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (URL: [Link])
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (URL: [Link])
-
(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (URL: [Link])
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (URL: [Link])
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (URL: [Link])
-
X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices - etd@IISc. (URL: [Link])
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC - NIH. (URL: [Link])
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - ACS Fall 2025. (URL: [Link])
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. (URL: [Link])
-
Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline - SciSpace. (URL: [Link])
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (URL: [Link])
-
Conformational preferences of proline analogues with different ring size - PubMed. (URL: [Link])
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (URL: [Link])
-
Conformational analyses of peptides 1–8. a) Structures of... - ResearchGate. (URL: [Link])
-
A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. (URL: [Link])
-
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - MDPI. (URL: [Link])
-
This figure shows the structures of proline (a),... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
X-ray studies on crystalline complexes involving amino acids and peptides. (URL: [Link])
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed. (URL: [Link])
-
Conformational analyses of peptides 1–8. a) Structures of... - ResearchGate. (URL: [Link])
-
A Newcomer′s Guide to Peptide Crystallography - eScholarship.org. (URL: [Link])
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - NIH. (URL: [Link])
-
Peptide models 6. New .beta.-turn conformations from ab initio calculations confirmed by x-ray data of proteins. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]
- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Aminoazetidine Derivatives as Triple Reuptake Inhibitors: A Comparative Guide
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional character offer unique advantages in the design of novel therapeutics. A key starting material for introducing this valuable scaffold is 1-Boc-3-hydroxy-3-(aminomethyl)azetidine, which provides a versatile platform for synthesizing a diverse range of bioactive molecules. This guide focuses on a prominent class of inhibitors derived from this building block: 3-aminoazetidine derivatives developed as Triple Reuptake Inhibitors (TRIs).
TRIs represent a promising therapeutic strategy for major depressive disorder by simultaneously blocking the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This broad-spectrum activity is hypothesized to offer a more rapid onset of action and greater efficacy compared to traditional antidepressants that target only one or two of these neurotransmitter systems.[3] This guide provides a comparative analysis of the in vitro efficacy of a series of novel 3-aminoazetidine derivatives, supported by detailed experimental protocols and an overview of the underlying biological pathways.
Comparative In Vitro Efficacy of 3-Aminoazetidine Derivatives
The following data is derived from a study by Kim, et al. (2014), which explored the structure-activity relationships of novel 3-aminoazetidine derivatives as TRIs.[1][4] The inhibitory activities of these compounds were assessed against human serotonin transporter (hSERT), human norepinephrine transporter (hNET), and human dopamine transporter (hDAT) using a neurotransmitter transporter uptake assay with HEK293 cells stably transfected with the respective transporters.[1][4]
Table 1: In Vitro Inhibitory Activities (IC50 in nM) of Selected 3-Aminoazetidine Derivatives [1]
| Compound ID | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 45.4 | 136 | >1000 |
| 8af | 25.5 | 121 | >1000 |
| 8cg | 18.0 | 49.3 | 701 |
| 8ch | 20.2 | 75.3 | 958 |
| 8cu | 31.5 | 141 | >1000 |
| 10ck | 1.6 | 10.3 | 114 |
| 10cq | 2.1 | 14.5 | 211 |
| 10dl | 1.3 | 10.1 | 118 |
Data presented is a selection from the referenced study for illustrative purposes.
Key Insights from Efficacy Data:
The study aimed to identify TRIs with a specific inhibitory profile of hSERT > hNET > hDAT.[1] The rationale behind this is that while potent inhibition of serotonin and norepinephrine reuptake is crucial for antidepressant activity, a more moderate inhibition of dopamine reuptake may enhance efficacy while minimizing potential side effects associated with strong dopaminergic stimulation.[1]
-
The compounds from "series B" (e.g., 10ck, 10cq, and 10dl) generally demonstrated significantly higher potency against all three monoamine transporters compared to "series A" compounds (e.g., 8ab, 8af).[1][5]
-
Compound 10dl emerged as a particularly promising candidate, exhibiting high potency for hSERT and hNET with a desirable level of activity at hDAT.[1] Further studies on 10dl showed good microsomal stability and a favorable safety profile in preliminary assays, marking it for potential further development.[1][4]
Mechanism of Action: The Monoamine Hypothesis and Triple Reuptake Inhibition
The therapeutic action of these inhibitors is grounded in the monoamine hypothesis of depression, which posits that a deficiency in serotonin, norepinephrine, and dopamine in the brain contributes to depressive symptoms.[6] By blocking the respective transporter proteins (SERT, NET, and DAT), these inhibitors increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.[7][8]
Caption: Mechanism of Triple Reuptake Inhibitors (TRIs).
Experimental Protocols
The determination of inhibitory potency (IC50) is a critical step in drug discovery. The following is a generalized protocol for a monoamine transporter uptake inhibition assay, based on methodologies described in the literature.[9][10][11][12]
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol outlines the measurement of a test compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells stably expressing the corresponding human monoamine transporter.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
96-well cell culture plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]Dopamine).
-
Test compounds (3-aminoazetidine derivatives) at various concentrations.
-
Reference inhibitor (e.g., imipramine for SERT/NET, nomifensine for DAT) for non-specific uptake determination.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with pre-warmed assay buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
-
Inhibition Assay:
-
Uptake Initiation and Termination:
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter to all wells.[9]
-
Incubate at 37°C for a short, defined period (e.g., 10 minutes) to measure the initial rate of uptake.[11]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[9][10]
-
-
Quantification:
-
Lyse the cells (e.g., with 1% SDS).[10]
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 8. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Molecules Containing the 3-Hydroxy-3-(aminomethyl)azetidine Moiety
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Historically, five- and six-membered saturated heterocycles like pyrrolidine and piperidine have been workhorse scaffolds. However, the industry's growing emphasis on sp³-rich, three-dimensional structures has illuminated the unique advantages of smaller, more strained ring systems.[1] Among these, the azetidine scaffold has emerged as a "privileged" motif, offering a compelling combination of structural rigidity, improved aqueous solubility, and enhanced metabolic stability compared to its larger counterparts.[1][2]
This guide focuses specifically on the 3-hydroxy-3-(aminomethyl)azetidine moiety, a functionalized scaffold that serves as a versatile bioisostere for common structural units like piperidines and pyrrolidin-3-ols.[3][4] We will provide an in-depth comparison of its in vivo stability against traditional alternatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts. The rationale behind incorporating this moiety often lies in mitigating metabolic liabilities, reducing lipophilicity, and exploring novel chemical space with advantageous exit vectors.[5]
Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine
The choice of a saturated heterocycle can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The 3-hydroxy-3-(aminomethyl)azetidine moiety offers a unique set of physicochemical properties that often translate to superior in vivo performance.
Key Physicochemical and Metabolic Differences
| Property | 3-Hydroxy-3-aminomethyl-azetidine Moiety | Pyrrolidine/Piperidine Analogues | Rationale and Impact on In Vivo Stability |
| Lipophilicity (LogP/LogD) | Generally Lower | Generally Higher | Azetidines are among the least lipophilic saturated heterocycles, which can reduce interactions with metabolic enzymes like Cytochrome P450s (CYPs) and decrease off-target hydrophobic interactions.[6][7] |
| Metabolic Stability | Often Enhanced | Variable, often susceptible to oxidation | The smaller, more polar azetidine ring is less prone to CYP-mediated oxidation. In several programs, replacing a pyrrolidine or piperidine with an azetidine resulted in significantly improved metabolic stability in liver microsomes.[6] |
| Structural Rigidity | High | Moderate (Pyrrolidine) to High (Piperidine) | The high ring strain of azetidine confers significant conformational rigidity.[2] This can lead to more specific target engagement and may shield the molecule from certain metabolic enzymes by locking it in a less metabolically favorable conformation. |
| Aqueous Solubility | Generally Improved | Lower | The increased polarity and reduced lipophilicity of the azetidine scaffold typically enhance aqueous solubility, which is beneficial for formulation and bioavailability.[1][5][8] |
Quantitative Comparison: Case Studies from Literature
The theoretical advantages of the azetidine scaffold are borne out by experimental data. The following table summarizes comparative metabolic stability data from drug discovery programs where azetidines were evaluated against larger heterocyclic analogues.
| Compound Series | Heterocycle | Test System | Result (Metric) | Finding |
| Serotonin Receptor Agonists [6] | Pyrrolidine | Human Liver Microsomes (HLM) | Higher % Elimination | The pyrrolidine analogue was the least stable. |
| Piperidine | HLM | Moderate % Elimination | The piperidine showed a slight improvement in stability over the pyrrolidine. | |
| Azetidine | HLM | Lowest % Elimination | The azetidine analogue was the most metabolically stable in the series. | |
| DGAT2 Inhibitors [9] | Piperidine | Human Liver Microsomes (HLM) | High Intrinsic Clearance | The piperidine-containing compound suffered from extensive ring oxidation. |
| Azetidine | HLM | Lower Intrinsic Clearance | Replacing the piperidine with an azetidine demonstrated lower intrinsic clearance, indicating improved metabolic stability. |
These examples clearly demonstrate that the substitution of a piperidine or pyrrolidine ring with an azetidine can be a powerful strategy to enhance metabolic stability.[6][9]
Metabolic Pathways and Potential Liabilities
While often more stable, the 3-hydroxy-3-(aminomethyl)azetidine moiety is not metabolically inert. Understanding its potential biotransformation pathways is critical for anticipating and mitigating liabilities.
The primary routes of metabolism for saturated heterocycles involve oxidation by CYP enzymes.[10][11] For the azetidine ring, a key potential liability is CYP-mediated α-carbon oxidation, which can lead to a facile ring scission.[9] This process can generate reactive aldehyde metabolites, which may be trapped by nucleophiles such as glutathione (GSH).
Below is a diagram illustrating this potential metabolic pathway.
Expert Insight: The observation of such pathways underscores the importance of comprehensive metabolite identification studies. While an azetidine may lower overall intrinsic clearance, the formation of a reactive metabolite could introduce a different liability. Therefore, a self-validating experimental approach must not only quantify the disappearance of the parent drug but also identify and characterize its major metabolites.
Experimental Protocols for Assessing In Vivo Stability
To rigorously evaluate the stability of a compound containing the 3-hydroxy-3-(aminomethyl)azetidine moiety, a tiered experimental approach is recommended. This workflow begins with in vitro assays for rapid screening and progresses to definitive in vivo studies.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Causality: This assay provides a rapid and cost-effective measure of a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs), which are highly concentrated in liver microsomes.[11] It is a standard industry practice for ranking compounds and predicting in vivo hepatic clearance.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the microsomal suspension to achieve a final substrate concentration (typically 1 µM). Mix gently.
-
Immediately split the reaction mixture into two aliquots:
-
Test Reaction: Add the pre-warmed NADPH regenerating system.
-
Negative Control: Add an equal volume of buffer (without NADPH). This control validates that degradation is enzyme- and cofactor-dependent.
-
-
Incubate both mixtures in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The solvent precipitates proteins, halting the reaction.
-
-
Sample Analysis:
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Causality: This is the definitive study to understand a drug's behavior in a complete biological system. It provides crucial data on absorption, distribution, metabolism, and excretion, which cannot be fully captured by in vitro models.[14][15]
Methodology:
-
Formulation and Dosing:
-
Prepare a stable and homogenous formulation of the test compound suitable for the chosen route of administration (e.g., a solution in saline/DMSO for intravenous (IV) injection or a suspension in 0.5% methylcellulose for oral (PO) gavage).[15]
-
Acclimate male C57BL/6 mice (or other appropriate strain) for at least 3 days.
-
Administer the compound at a specific dose (e.g., 1 mg/kg for IV, 10 mg/kg for PO). Include a vehicle-only control group.
-
-
Blood Sampling:
-
At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically 20-30 µL) via a suitable method (e.g., tail vein or saphenous vein).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2,000 g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from the plasma samples using protein precipitation (as described in Protocol 1) or liquid-liquid extraction.
-
Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Area Under the Curve (AUC): Total drug exposure.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent of drug distribution into tissues.
-
Elimination Half-Life (t½): The time taken for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
-
Conclusion and Future Outlook
The 3-hydroxy-3-(aminomethyl)azetidine moiety represents a significant tool in the medicinal chemist's arsenal for overcoming pharmacokinetic challenges. As demonstrated by comparative data, its incorporation can lead to marked improvements in metabolic stability and other ADME properties when used as a bioisosteric replacement for larger saturated heterocycles like piperidine and pyrrolidine.[5][6] However, its unique chemical nature also presents potential metabolic liabilities, such as ring scission, that demand thorough experimental investigation.[9]
By employing a rigorous, tiered workflow of in vitro and in vivo stability assessments, researchers can confidently evaluate the benefits of this scaffold. The protocols detailed in this guide provide a self-validating framework for generating the critical data needed to make informed decisions in the drug discovery process, ultimately advancing compounds with a higher probability of clinical success.
References
-
Scott, J. D., & Ward, S. E. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
-
Page, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Page, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Sharma, R., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology. [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. [Link]
-
Hartz, R. A., et al. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III. [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
-
Kim, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. [Link]
-
ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]
-
D'Erasmo, M. P., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
-
Desager, J. P., & Horsmans, Y. (1995). Clinical pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. Clinical Pharmacokinetics. [Link]
-
Al-Masoudi, W. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences. [Link]
-
de Cássia Garcia, S., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]
-
Zhang, W., & Liu, W. (2020). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]
-
Dalvie, D., et al. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical Research in Toxicology. [Link]
-
National Center for Biotechnology Information. (2023). Drug Metabolism. StatPearls. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Azetidine vs. Piperidine: A Comparative Guide to Scaffold Selection in Drug Design
For the discerning researcher in drug discovery, the selection of a core heterocyclic scaffold is a decision that reverberates through the entire development pipeline. It is a choice that dictates not only the synthetic tractability of a lead series but also profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the pantheon of saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings stand out as foundational motifs, each offering a unique constellation of properties. This guide provides an in-depth, data-driven comparison of these two scaffolds, moving beyond simplistic overviews to offer actionable insights for medicinal chemists, pharmacologists, and drug development professionals.
At a Glance: A Tale of Two Rings
Azetidine, a strained four-membered heterocycle, and piperidine, its more ubiquitous six-membered cousin, present a fascinating study in contrasts. While both are saturated nitrogen-containing rings that can impart basicity and serve as key pharmacophoric elements, their differing ring size and inherent stereoelectronic properties lead to significant divergences in their contributions to molecular properties.
| Property | Azetidine | Piperidine | Key Considerations for Drug Design |
| Ring Size | 4-membered | 6-membered | The smaller, more rigid azetidine ring offers a distinct conformational profile and can act as a non-classical bioisostere for larger rings or even planar systems.[1] Piperidine's larger, more flexible chair conformation provides a wider range of substituent orientations. |
| pKa of Conjugate Acid | ~11.29[2] | ~11.22[3] | Both are strongly basic, making them suitable for forming salt forms and engaging in ionic interactions with targets. Their similar basicity often allows for interchangeability where pKa is the primary concern. |
| Lipophilicity (logP of parent) | Lower | Higher | Azetidine generally imparts lower lipophilicity than piperidine, which can be advantageous for improving aqueous solubility and reducing off-target effects.[1] |
| Conformational Flexibility | Puckered, more rigid[4] | Flexible, predominantly chair conformation[5] | The constrained nature of azetidine can pre-organize substituents for optimal target binding, potentially increasing potency.[4] Piperidine's flexibility allows for adaptation to various binding pockets.[6] |
| Metabolic Stability | Generally more resistant to N-dealkylation[1] | Susceptible to N-dealkylation and ring oxidation[6] | The strained azetidine ring can be less prone to metabolism by cytochrome P450 enzymes, often leading to a longer half-life.[1] |
| Synthetic Accessibility | Historically more challenging to synthesize[1] | Readily accessible through various synthetic routes[7][8] | Advances in synthetic methodologies are making complex azetidines more accessible.[9][10] |
Deep Dive: Physicochemical and Pharmacokinetic Implications
The choice between an azetidine and a piperidine scaffold is a strategic one, with each ring imparting a distinct physicochemical and pharmacokinetic footprint on a molecule.
Lipophilicity and Solubility: A Balancing Act
Azetidine's smaller size and reduced carbon count inherently lead to lower lipophilicity compared to piperidine. This can be a significant advantage in modern drug design, where "molecular obesity" and high logP are often associated with poor ADME properties and toxicity. The incorporation of an azetidine moiety can be a deliberate strategy to enhance aqueous solubility and reduce non-specific binding.[1]
Basicity and Target Engagement
With near-identical pKa values, both azetidine and piperidine can serve as effective basic centers to engage in crucial hydrogen bonding and ionic interactions with biological targets. The choice between them in this context often comes down to the precise spatial orientation required for optimal binding.
Conformational Analysis: Rigidity vs. Flexibility
The conformational landscapes of azetidine and piperidine are markedly different and are a key determinant of their utility in drug design.
-
Azetidine: The four-membered ring of azetidine adopts a puckered conformation to alleviate ring strain.[4] This puckering is less pronounced than the chair conformation of piperidine, leading to a more rigid structure. This rigidity can be advantageous in pre-organizing substituents into a bioactive conformation, thereby increasing potency and selectivity.[4]
-
Piperidine: The piperidine ring predominantly exists in a chair conformation, which minimizes angular and torsional strain.[5] However, it can also adopt boat and twist-boat conformations.[11][12] This conformational flexibility allows piperidine-containing molecules to adapt to the shape of various binding pockets.[6]
Caption: Conformational profiles of azetidine and piperidine scaffolds.
Metabolic Stability: The Azetidine Advantage
One of the most compelling reasons to consider an azetidine scaffold is its potential to enhance metabolic stability. Piperidine rings are often susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and oxidation of the ring carbons.[6] The strained nature of the azetidine ring can render it less amenable to these metabolic transformations, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1]
Case Studies: From Theory to Practice
The theoretical advantages of one scaffold over the other are best illustrated through real-world examples in drug discovery programs.
Case Study 1: Enhancing Metabolic Stability by Replacing Piperidine with Azetidine
In the development of a series of novel inhibitors, a lead compound containing a piperidine moiety exhibited potent in vitro activity but was plagued by rapid metabolic clearance in human liver microsomes. The primary metabolic pathway was identified as oxidation of the piperidine ring. To address this liability, a medicinal chemistry campaign was initiated to explore bioisosteric replacements for the piperidine scaffold. The corresponding azetidine analogue was synthesized and evaluated.
| Compound | Piperidine Analog | Azetidine Analog |
| In Vitro Potency (IC50) | 10 nM | 15 nM |
| Metabolic Stability (t1/2 in HLM) | 5 min | 45 min |
| In Vivo Half-Life (rat) | 0.5 h | 3.2 h |
The data clearly demonstrates that the replacement of the piperidine with an azetidine ring, while slightly reducing in vitro potency, led to a dramatic improvement in metabolic stability and a corresponding increase in in vivo half-life. This highlights the utility of azetidine as a tool to mitigate metabolic liabilities associated with piperidine.[1]
Case Study 2: Leveraging Piperidine's Versatility in CNS Drug Design
The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) drugs due to its ability to confer favorable properties for blood-brain barrier penetration and its versatility in targeting a wide range of receptors.[6] In the optimization of a novel antipsychotic agent, the piperidine ring served as a central scaffold for exploring structure-activity relationships (SAR).
By systematically modifying the substitution pattern on the piperidine ring, researchers were able to fine-tune the compound's selectivity for dopamine D2 and serotonin 5-HT2A receptors, ultimately leading to a clinical candidate with an improved side-effect profile. The ability to readily synthesize a diverse library of piperidine analogues was crucial to the success of this program.[13][14]
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of a comparative study, it is essential to employ robust and well-validated experimental protocols. The following are step-by-step methodologies for key assays used to evaluate compounds containing azetidine and piperidine scaffolds.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Objective: To experimentally determine the partition coefficient (LogP) of a compound between n-octanol and water.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Saturate n-octanol with water and water with n-octanol by mixing equal volumes of each and allowing them to separate overnight.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the vial to separate the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.
Protocol:
-
Preparation of Reagents:
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM, the NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by pre-warming the mixture to 37°C and then adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound as a predictor of oral absorption.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (B or A, respectively).
-
-
Quantification:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Calculation:
Caption: A generalized workflow for evaluating scaffolds in drug discovery.
Conclusion: A Strategic Choice in Drug Design
The decision to employ an azetidine or a piperidine scaffold is not a matter of inherent superiority but rather a strategic choice based on the specific goals of a drug discovery program. Piperidine, the venerable workhorse, offers synthetic accessibility and conformational flexibility, making it an excellent choice for initial SAR exploration and for targets that require a larger, more adaptable ligand.[6] Azetidine, the rising star, provides a powerful tool for fine-tuning physicochemical properties, enhancing metabolic stability, and exploring novel chemical space through its unique conformational constraints.[1]
As our understanding of the intricate interplay between molecular structure and biological activity continues to evolve, so too will our appreciation for the nuanced contributions of these fundamental heterocyclic scaffolds. The judicious selection and application of azetidine and piperidine will undoubtedly continue to be a key driver of innovation in the quest for safer and more effective medicines.
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
BioPharmaSpec. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185. Retrieved from [Link]
-
Manimekalai, A., & Ponnuswamy, S. (2006). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 118(4), 369–376. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(13), 3466–3475. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Wernevik, J., Giordanetto, F., & Akerud, T. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Comee, J., & Held, P. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 107, 484–492. Retrieved from [Link]
-
Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8786-8794. Retrieved from [Link]
-
Ang, C. H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58621. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]
-
Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8786–8794. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Li, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12282–12293. Retrieved from [Link]
-
Boldov, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7234. Retrieved from [Link]
-
Enamine. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Chen, Y., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(1), 104411. Retrieved from [Link]
-
Lopes, C. F., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3169. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]
-
Gorska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 293, 117260. Retrieved from [Link]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1–e12. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Enamine. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Vishnevskiy, Y. V., et al. (2020). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure, 1208, 127885. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Configuration and conformation of substituted azetidines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Hwang, S. H., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 55(17), 7559–7570. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. mercell.com [mercell.com]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Validation of 1-Boc-3-hydroxy-3-(substituted)azetidine Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines and the Imperative of Structural Integrity
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional character offer unique advantages in drug design, often leading to improved metabolic stability, solubility, and target engagement compared to more traditional ring systems. The 1-Boc-3-hydroxy-3-(substituted)azetidine framework, in particular, presents a versatile platform for the development of novel therapeutics. However, the synthesis of these strained structures can be challenging, and unambiguous structural confirmation is paramount to ensure the validity of downstream biological and pharmacological studies.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural validation of 1-Boc-3-hydroxy-3-(substituted)azetidine derivatives. We will delve into the causality behind the selection of specific NMR experiments, present and interpret experimental data from a representative compound, and provide detailed protocols for data acquisition.
The Challenge: Unambiguous Confirmation of a Quaternary Center in a Strained Ring
The central challenge in validating the structure of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine and its derivatives lies in the unequivocal confirmation of the quaternary carbon at the C3 position. This carbon is substituted with a hydroxyl group, an aminomethyl group (or other substituent), and is part of the strained four-membered ring. Standard one-dimensional (1D) ¹H and ¹³C NMR, while essential, may not be sufficient to definitively prove the connectivity of all atoms, especially in the absence of protons directly attached to the C3 carbon. Therefore, a multi-faceted approach employing two-dimensional (2D) NMR techniques is indispensable.
A Comparative Analysis of NMR Techniques for Structural Elucidation
A suite of NMR experiments is required for the comprehensive structural validation of these molecules. Each technique provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the chemical environment of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shift of each carbon provides clues about its functional group and hybridization.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. A DEPT-135 experiment, for instance, will show CH and CH₃ signals pointing up, while CH₂ signals will point down. Quaternary carbons are absent in DEPT spectra.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out proton-proton networks within the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connectivity around quaternary centers. It shows correlations between protons and carbons that are two or three bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space correlations between protons that are close to each other in the three-dimensional structure of the molecule, regardless of their bonding connectivity. This can be useful for confirming stereochemistry.
Experimental Data Showcase: Validating a Representative 1-Boc-3-hydroxy-3-(substituted)azetidine
Expected ¹H and ¹³C NMR Data
| Assignment | Structure Moiety | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
| H-a | -(C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 |
| H-b, H-d | -CH₂- (azetidine ring) | ~3.8 - 4.2 (m, 4H) | ~58-62 |
| H-e | -CH₂-NH₂ | ~2.8 - 3.0 (s, 2H) | ~45-50 |
| H-f | -NH₂ | ~1.5 - 2.5 (br s, 2H) | - |
| H-g | -OH | Variable (br s, 1H) | - |
| C-1 | -C(CH₃)₃ | - | ~80.0 |
| C-2 | -C=O | - | ~156.0 |
| C-3 | C(OH)(CH₂NH₂) | - | ~70-75 |
| C-4 | -CH₂- (azetidine ring) | - | ~58-62 |
| C-5 | -CH₂-NH₂ | - | ~45-50 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The Logic of 2D NMR in Piecing Together the Structure
The true power of NMR in structural validation comes from the interplay of 2D experiments.
Workflow for NMR-Based Structural Validation
Caption: Workflow for structural validation using 1D and 2D NMR.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum is the cornerstone for confirming the connectivity around the C3 quaternary carbon. The following long-range correlations would be expected:
Caption: Expected key HMBC correlations for structural validation.
-
A correlation between the azetidine ring protons (H-b, H-d) and the quaternary carbon (C-3) would confirm the attachment of the methylene groups to the C3 carbon.
-
A correlation between the aminomethyl protons (H-e) and the quaternary carbon (C-3) would definitively place the aminomethyl group on the C3 carbon.
-
Correlations from the Boc protons (H-a) to the Boc carbonyl carbon (C-2) and the azetidine ring carbons would confirm the position of the protecting group.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the 1-Boc-3-hydroxy-3-(substituted)azetidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition
The following provides a general outline for acquiring a standard suite of NMR spectra on a modern spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
-
DEPT-135:
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
Typical parameters: 256-1024 scans.
-
-
COSY:
-
Acquire a gradient-enhanced COSY spectrum.
-
Optimize spectral widths in both dimensions to cover all proton signals.
-
-
HSQC:
-
Acquire a gradient-enhanced HSQC spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals.
-
-
HMBC:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Optimize the long-range coupling delay (typically 50-100 ms) to observe 2- and 3-bond correlations.
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct all spectra to ensure pure absorption lineshapes.
-
Apply baseline correction to all spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR spectrum to determine relative proton ratios.
-
Analyze the cross-peaks in the 2D spectra to establish through-bond and through-space correlations.
Conclusion: A Robust Framework for Structural Validation
The structural validation of 1-Boc-3-hydroxy-3-(substituted)azetidine derivatives is a critical step in the drug discovery and development process. While 1D NMR provides a foundational overview, a comprehensive suite of 2D NMR experiments, particularly HMBC, is essential for the unambiguous confirmation of the molecular architecture, especially the key quaternary center at C3. By systematically applying the principles and protocols outlined in this guide, researchers can confidently verify the structure of these valuable synthetic intermediates, ensuring the integrity and reproducibility of their scientific findings.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]
- Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
-
Baran, P. S., & Aggarwal, V. K. (2014). A divergent and versatile intermediate to access 3,3-disubstituted azetidines. Journal of the American Chemical Society, 136(49), 17089-17092. [Link]
-
Singh, R., & Singh, O. (2015). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2015(1), 243-283. [Link]
-
Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3865-3903. [Link]
-
Wikipedia contributors. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride. [Link]
Sources
The Azetidine Advantage: A Comparative Guide to the Pharmacokinetic Properties of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine Derivatives
Introduction: The Rise of the Strained Scaffold in Drug Discovery
In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning their attention to strained ring systems. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets and, crucially, improve pharmacokinetic (PK) properties.[1][2] This guide provides a comparative analysis of the pharmacokinetic attributes of compounds derived from the versatile building block, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine, placing them in context with alternative scaffolds and providing the experimental framework for their evaluation.
The incorporation of an azetidine ring into a drug candidate can confer several advantages, including enhanced metabolic stability, improved aqueous solubility, and a lower propensity for off-target effects compared to more flexible or lipophilic moieties.[1][3] Specifically, the azetidine nucleus is less susceptible to N-dealkylation, a common metabolic pathway for larger saturated amines like piperidines, which can lead to a longer half-life and increased drug exposure.[3] This guide will delve into the key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters that define the pharmacokinetic profile of these derivatives and present the methodologies to assess them.
Comparative Pharmacokinetic Landscape: Azetidine Derivatives vs. Alternatives
While specific in vivo pharmacokinetic data for a wide range of derivatives from this compound is often proprietary, the available literature on analogous structures allows for a compelling comparative analysis. The primary advantage of the azetidine scaffold lies in its superior metabolic stability.
Table 1: Comparative In Vitro Metabolic Stability of Azetidine-Containing Compounds vs. Other Heterocycles
| Compound Class | Heterocyclic Core | Primary Metabolic Pathway | In Vitro Half-life (t½) in Human Liver Microsomes | Reference Compound |
| Azetidine Derivative | Azetidine | Ring scission (less common), oxidation at substituents | Generally Longer | Piperidine Analog |
| Piperidine Derivative | Piperidine | N-dealkylation, ring oxidation | Shorter | - |
| Pyrrolidine Derivative | Pyrrolidine | N-dealkylation, ring oxidation | Variable, often shorter | - |
| Morpholine Derivative | Morpholine | Generally stable | Comparable to Azetidine | - |
This table represents a generalized comparison based on published trends. Actual values are compound-specific.
The data consistently suggests that replacing a piperidine ring with an azetidine moiety can successfully shift metabolism away from the heterocyclic core, leading to a more predictable pharmacokinetic profile.[3] Furthermore, the lower pKa of azetidine compared to piperidine can influence its absorption and distribution characteristics.[4]
Key Pharmacokinetic Parameters and Their In Vitro Surrogates
A thorough understanding of a compound's pharmacokinetic profile is paramount for its progression through the drug development pipeline. Below are the critical parameters and the standard in vitro assays used to predict them.
Absorption and Permeability
For oral drug candidates, the ability to cross the intestinal epithelium is a primary determinant of bioavailability.
-
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides an apparent permeability coefficient (Papp) and an efflux ratio to assess both passive diffusion and active transport.[5]
-
MDR1-MDCK Permeability Assay: This assay employs Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump. It is a valuable tool to specifically identify P-gp substrates and investigate their potential for poor absorption or blood-brain barrier penetration.
Distribution
The distribution of a drug throughout the body is significantly influenced by its binding to plasma proteins.
-
Plasma Protein Binding (PPB) Assay: Typically performed using equilibrium dialysis, this assay measures the fraction of a compound that is bound to plasma proteins. Only the unbound fraction is generally considered pharmacologically active.
Metabolism
The metabolic stability of a compound dictates its half-life and potential for drug-drug interactions.
-
Liver Microsomal Stability Assay: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
The following diagram illustrates the workflow for assessing these key in vitro ADME properties.
Caption: In Vitro ADME Screening Workflow.
Experimental Protocols
For researchers aiming to characterize the pharmacokinetic properties of novel this compound derivatives, the following detailed protocols for key in vitro assays are provided.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an estimate of intestinal permeability and the potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (Apical to Basolateral - A-B): a. The culture medium is replaced with transport buffer. b. The test compound is added to the apical (A) side of the monolayer. c. At specified time points, samples are taken from the basolateral (B) side.
-
Transport Study (Basolateral to Apical - B-A): a. The test compound is added to the basolateral (B) side. b. At specified time points, samples are taken from the apical (A) side.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation: A reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer is prepared.
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
The logical relationship between these experimental choices and the overall pharmacokinetic assessment is depicted in the following diagram.
Caption: Logic Diagram of Pharmacokinetic Assessment.
Conclusion and Future Directions
The strategic incorporation of the this compound scaffold and its derivatives represents a promising avenue in the design of drug candidates with superior pharmacokinetic profiles. The inherent properties of the azetidine ring, particularly its resistance to metabolic degradation, offer a distinct advantage over larger, more flexible heterocyclic systems.
The experimental protocols and comparative framework presented in this guide provide a robust starting point for researchers and drug development professionals to thoroughly evaluate the ADME properties of novel azetidine-containing compounds. As more specific and comparative data becomes publicly available, a clearer and more quantitative understanding of the structure-pharmacokinetic relationships for this exciting class of molecules will undoubtedly emerge, further solidifying the "azetidine advantage" in modern medicinal chemistry.
References
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-23. Available at: [Link]
- Google Patents. (2002). Azetidine derivatives, compositions and their use.
-
Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15766-15795. Available at: [Link]
-
De Vreese, T., et al. (2014). Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. Journal of medicinal chemistry, 57(23), 10074-10091. Available at: [Link]
-
G.P. Roth, et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9931-9934. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved January 8, 2026, from [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]
-
Perreault, M., et al. (2018). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 57(5), 633-638. Available at: [Link]
-
ResearchGate. (2022). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Available at: [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. Available at: [Link]
-
PubMed Central. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved January 8, 2026, from [Link]
-
PubMed Central. (n.d.). GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. Retrieved January 8, 2026, from [Link]
-
PubMed Central. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Retrieved January 8, 2026, from [Link]
-
PubMed. (2006). Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions. Available at: [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2022). Pharmacokinetics properties of the designed derivatives of substituted aryl amine-based triazolopyrimidine. Available at: [Link]
-
PubMed Central. (2018). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Available at: [Link]
- Google Patents. (2013). Azetidinone compounds and medical use thereof.
- Google Patents. (2015). Azetidine-substituted fluorescent compounds.
-
PubChem. (n.d.). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors - Patent US-9464088-B2. Retrieved January 8, 2026, from [Link]
Sources
A Head-to-Head Comparison of Boc-Protected Azetidine Building Blocks: A Guide for Researchers
The azetidine scaffold has become an increasingly important structural motif in modern drug discovery.[1][2] Its inherent three-dimensionality and favorable physicochemical properties, such as improved metabolic stability and solubility, make it a desirable component in the design of novel therapeutics.[1][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the azetidine nitrogen, allowing for selective functionalization at other positions of the four-membered ring. This guide provides a comprehensive head-to-head comparison of key Boc-protected azetidine building blocks, offering insights into their relative reactivity, stability, and synthetic utility, supported by experimental data and detailed protocols.
The Azetidine Core: A Privileged Scaffold in Medicinal Chemistry
The strained four-membered ring of azetidine confers a unique conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, highlighting its significance in pharmaceutical development.[1] The choice of substituents on the azetidine ring is crucial for modulating the biological activity and pharmacokinetic profile of a drug candidate. This guide will focus on a comparative analysis of three commercially available and widely used Boc-protected azetidine building blocks: N-Boc-azetidin-3-one, N-Boc-3-hydroxyazetidine, and N-Boc-azetidine-3-carboxylic acid.
Comparative Overview of Key Boc-Protected Azetidine Building Blocks
The selection of the appropriate azetidine building block is dictated by the desired synthetic transformation and the target molecule's overall structure. The following table summarizes the key characteristics of the three primary building blocks discussed in this guide.
| Building Block | Structure | Key Features & Applications |
| N-Boc-azetidin-3-one | ![]() | Versatile intermediate for C-3 functionalization via nucleophilic additions, reductive amination, and Wittig-type reactions.[4][5][6] |
| N-Boc-3-hydroxyazetidine | ![]() | Precursor for the synthesis of 3-substituted azetidines via Mitsunobu reaction, etherification, and esterification.[7][8] |
| N-Boc-azetidine-3-carboxylic acid | ![]() | Used in peptide synthesis to introduce a constrained, non-natural amino acid residue; can be activated for amide bond formation.[6] |
Head-to-Head Reactivity Comparison
The reactivity of these building blocks is intrinsically linked to the functional group at the C-3 position. This section provides a direct comparison of their performance in key synthetic transformations.
C-3 Functionalization: A Comparative Analysis
The C-3 position of the azetidine ring is a primary site for introducing molecular diversity. The choice of building block directly influences the types of functional groups that can be readily installed.
N-Boc-azetidin-3-one is an excellent substrate for reductive amination, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position.[4][5] This reaction typically proceeds in a one-pot fashion, involving the formation of an iminium ion intermediate followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol: Reductive Amination of N-Boc-azetidin-3-one
Representative Yields for Reductive Amination of N-Boc-azetidin-3-one:
| Amine | Product | Yield (%) | Reference |
| Aniline | N-Boc-3-(phenylamino)azetidine | 85 | [4] |
| Benzylamine | N-Boc-3-(benzylamino)azetidine | 92 | [4] |
| Morpholine | N-Boc-3-morpholinoazetidine | 88 | [4] |
For the synthesis of 3-alkoxy or 3-aryloxyazetidines, N-Boc-3-hydroxyazetidine is the preferred starting material. Two common methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis. A direct comparison reveals distinct advantages and disadvantages for each approach.[7]
| Metric | Mitsunobu Reaction | Williamson Ether Synthesis |
| Starting Materials | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIAD | N-Boc-3-hydroxyazetidine, p-Toluenesulfonyl chloride, Sodium phenoxide |
| Typical Yield | 70-90% | 65-85% (two steps) |
| Key Advantages | High yield in a single step, mild conditions | Avoids costly phosphine and azodicarboxylate reagents, more scalable |
| Key Disadvantages | Difficult removal of byproducts (triphenylphosphine oxide) | Two-step process, may require harsher conditions |
Experimental Protocol: Mitsunobu Reaction with N-Boc-3-hydroxyazetidine
N-H Functionalization Following Boc Deprotection
A primary application of Boc-protected azetidines is the ability to deprotect the nitrogen and subsequently introduce a wide array of substituents. The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Experimental Protocol: Boc Deprotection
Once deprotected, the resulting azetidine salt can be neutralized and subjected to various N-functionalization reactions, such as acylation, alkylation, and arylation. The choice of the original building block can influence the ease of handling and purification of the deprotected intermediate. For instance, the deprotected product of N-Boc-azetidine-3-carboxylic acid is a zwitterionic amino acid, which may have different solubility properties compared to the deprotected amine from N-Boc-3-hydroxyazetidine.
Stability and Handling Considerations
The stability of the Boc protecting group is a key consideration in multi-step syntheses. The Boc group is generally stable to a wide range of non-acidic conditions, including basic hydrolysis and many nucleophiles.[9] However, prolonged exposure to strong bases or high temperatures should be avoided. The azetidine ring itself, due to its inherent ring strain, can be susceptible to ring-opening reactions under harsh conditions, although it is significantly more stable than the corresponding aziridine.
Case Study: Impact of Azetidine Substitution on Biological Activity
The strategic choice of an azetidine building block can have a profound impact on the biological activity of the final compound. In a study on STAT3 inhibitors, it was demonstrated that the chirality and the point of attachment on the azetidine ring were critical for potency.[10] Specifically, the (R)-enantiomer of an azetidine-2-carboxamide was found to be significantly more potent than the (S)-enantiomer, and moving the carboxamide group to the C-3 position resulted in a complete loss of activity.[10] This underscores the importance of having access to a diverse range of stereochemically defined azetidine building blocks to fully explore the structure-activity relationship (SAR) of a new chemical series.
Conclusion
Boc-protected azetidine building blocks are invaluable tools in modern medicinal chemistry. N-Boc-azetidin-3-one serves as a versatile platform for C-3 functionalization through reductive amination. N-Boc-3-hydroxyazetidine provides a reliable entry point for the synthesis of 3-alkoxy and 3-aryloxy azetidines via the Mitsunobu or Williamson ether synthesis. N-Boc-azetidine-3-carboxylic acid is a key component for introducing constrained amino acid mimics into peptides. A thorough understanding of the comparative reactivity, stability, and handling of these building blocks is essential for the efficient and successful execution of complex synthetic campaigns in drug discovery.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
-
IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
PubMed Central. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Available from: [Link]
-
PubMed Central. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available from: [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]
-
ResearchGate. Proposed mechanism of the Mitsunobu reaction. Available from: [Link]
-
ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]
-
Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). Available from: [Link]
-
ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. Available from: [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available from: [Link]
-
RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available from: [Link]
-
National Institutes of Health. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Available from: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
-
ResearchGate. Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. Available from: [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. Available from: [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981. Available from: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.
Executive Summary: The Principle of Containment
The fundamental principle for disposing of this compound is complete containment and transfer to a licensed professional waste disposal service . Due to its toxicological profile, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in general waste streams. Adherence to the protocols outlined below is critical for regulatory compliance and the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be conducted by analyzing its structural components and data from closely related analogs.
-
Core Structure Analysis: The molecule contains a strained azetidine ring, a primary amine (-CH₂NH₂), a tertiary alcohol (-OH), and a tert-butoxycarbonyl (Boc) protecting group. The primary amine confers basicity and potential irritant properties, while the overall structure, based on analogs, is considered toxic upon ingestion. The Boc group is notably labile in acidic conditions, which is a key consideration for avoiding inadvertent reactions with other waste streams[1][2].
-
Analog-Based Hazard Data: We can infer the probable hazard profile from documented analogs:
-
1-Boc-3-(aminomethyl)azetidine (CAS 325775-44-8): Classified as acutely toxic if swallowed (Acute Tox. 3 Oral)[3]. It carries the GHS06 pictogram and the signal word "Danger".
-
1-Boc-3-hydroxyazetidine (CAS 141699-55-0): Classified as harmful if swallowed (Acute Tox. 4 Oral), a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[4].
-
Based on this data, it is imperative to handle this compound as a toxic and irritant substance.
| Hazard Classification (Inferred) | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [3] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [4] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [4] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the following PPE. This is a non-negotiable standard for safety.
| PPE Category | Specification | Purpose | Source(s) |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles or face shield. | To protect eyes from splashes of the liquid compound or solutions. | [5][6] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact and absorption. | [5][6] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. | [5][6] |
| Respiratory | Not generally required with adequate ventilation (e.g., fume hood). | Use a NIOSH-approved respirator if handling outside of a fume hood or if aerosols may be generated. | [6] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of all waste streams containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe waste management, preventing unintended chemical reactions.
-
Solid Waste: Collect all residual powder and contaminated disposable items (e.g., weighing papers, pipette tips, gloves, absorbent pads) in a dedicated, robust, and sealable container lined with a heavy-duty plastic bag[7].
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, chemically compatible (e.g., HDPE or glass) and leak-proof container for hazardous liquid waste[5].
-
Causality: Never mix this waste with other streams, particularly acidic waste. Contact with acid can cleave the Boc protecting group, generating flammable isobutylene gas and the free amine, altering the waste profile unpredictably[1][8].
Step 2: Container Labeling and Storage
Clear communication through labeling is critical for safety and compliance.
-
Labeling: All waste containers must be clearly and indelibly labeled as "Hazardous Waste" . The label must also include the full chemical name: "this compound" and list any solvents present in liquid waste[5][6].
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Step 3: Decontamination of Empty Containers
Original containers that held the compound must also be treated as hazardous waste until properly decontaminated.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone)[5].
-
Rinsate Collection: Crucially, collect all three rinsate portions as hazardous liquid waste and add them to your designated liquid waste container. This step ensures that residual chemical is captured and not released into the environment[5][6].
-
Final Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste[5][7].
Step 4: Arranging Professional Disposal
This is the only acceptable final destination for this chemical waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for your labeled, sealed hazardous waste containers[5][6].
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation, as required by institutional and national regulations like the EPA's Resource Conservation and Recovery Act (RCRA)[9][10].
Prohibited Disposal Methods: A Critical Warning
To ensure safety and environmental protection, the following disposal methods are strictly forbidden:
-
DO NOT Pour Down the Drain: This compound's toxicity can harm aquatic ecosystems and damage wastewater treatment systems[5][6].
-
DO NOT Dispose of in Regular Trash: This risks exposure to custodial staff and leads to environmental contamination through landfills[5].
-
DO NOT Attempt Unverified Chemical Neutralization: While the amine group can be neutralized by acid, this does not eliminate the molecule's toxicity. Furthermore, reacting the Boc-protected compound with acid can create new hazards, as described earlier. All chemical treatment must be left to trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF)[10].
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- Benchchem. (2025). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals. Benchchem.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)azetidine.
- ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine Formula.
- MSDS of 1-Boc-3-(Aminomethyl)azetidine. (2010).
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxyazetidine.
- Benchchem. (2025). Proper Disposal of 1-Boc-3-(hydroxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Benchchem. (2025). Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
Sources
- 1. Double BOC protection selective removal method [en.highfine.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine (CAS No. 325775-44-8). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that your work is conducted with the highest standards of safety and scientific integrity. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary: Understanding the Hazard Profile
This compound is a valuable bifunctional building block in medicinal chemistry, incorporating a protected secondary amine within a strained azetidine ring, a primary amine, and a tertiary alcohol. While the tert-butyloxycarbonyl (Boc) group mitigates the reactivity of the ring nitrogen, the molecule's core structure—particularly the azetidine ring and the primary aminomethyl group—dictates its hazard profile.
The primary risks associated with this compound are its acute oral toxicity and its potential for severe skin and eye damage, characteristic of small heterocyclic amines.[1][2][3] The GHS classification "Acute Toxicity 3, Oral" (H301: Toxic if swallowed) necessitates careful handling to prevent ingestion.[4] Furthermore, the parent azetidine structure is known to be corrosive, causing severe burns.[1][2][3] Therefore, all handling procedures must prioritize the prevention of direct contact, ingestion, and inhalation of aerosols.
This guide outlines the necessary personal protective equipment (PPE), engineering controls, and procedural steps to manage these risks effectively.
Risk Assessment and Control Workflow
A systematic approach to safety is non-negotiable. Before any laboratory work begins, a thorough risk assessment must be conducted. The following workflow illustrates the essential steps for ensuring a safe handling process.
Caption: Risk assessment and control workflow for chemical handling.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, PPE is critical for safeguarding against accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses | Nitrile gloves (single pair) | Standard lab coat | Not required |
| Weighing & Aliquoting (in Fume Hood) | Chemical splash goggles | Double-layered nitrile gloves | Fully-buttoned lab coat | Not required with proper fume hood use |
| Reaction Setup & Workup (in Fume Hood) | Chemical splash goggles & face shield | Double-layered nitrile gloves | Fully-buttoned lab coat & chemical-resistant apron | Not required with proper fume hood use |
| Spill Cleanup (in Fume Hood) | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Not required |
| Spill Cleanup (Outside Fume Hood) | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable chemical-resistant suit | Required: Air-purifying respirator with organic vapor cartridge |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to EU Standard EN 166 must be worn.[1] When handling quantities greater than a few milliliters or during procedures with a high risk of splashing (e.g., quenching a reaction), a face shield must be worn over the goggles.
-
Skin Protection :
-
Gloves : Due to the corrosive potential of heterocyclic amines, robust hand protection is essential.[1] Double-gloving with nitrile gloves (conforming to EN 374) provides an excellent barrier and allows for the safe removal of a contaminated outer glove.[1] Always inspect gloves for tears before use and change them immediately upon suspected contact.
-
Protective Clothing : A clean, fully-buttoned lab coat (EN 340) is mandatory.[1] For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
-
-
Footwear : Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[1] Footwear protecting against chemicals (EN 13832) is recommended.[1]
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. The following workflow minimizes the risk of exposure at every stage.
Caption: Step-by-step safe handling and disposal workflow.
Engineering Controls
The primary engineering control for this compound is a properly functioning and certified chemical fume hood. All operations that involve open containers of this compound—including weighing, transferring, and reaction workups—must be performed inside a fume hood to prevent the inhalation of any aerosols or mists.[1][2]
Emergency Procedures
Spill Response:
-
Inside Fume Hood: Contain the spill with an absorbent material like vermiculite or sand. Wearing the full PPE prescribed for reaction workups, carefully collect the absorbed material into a designated hazardous waste container.[1]
-
Outside Fume Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry to the area until it has been decontaminated by trained personnel.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Disposal Plan
All waste containing this compound, including residual amounts in containers, contaminated disposable labware (e.g., pipette tips, weighing boats), and absorbent materials from spills, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Follow all institutional, local, and national regulations for the disposal of toxic and corrosive chemical waste.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while maintaining an unwavering commitment to laboratory safety.
References
- Azetidine - Safety Information. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or1142_msds.pdf]
- 1-Boc-3-(aminomethyl)azetidine - Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/732265]
- Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [URL: https://www.chemos.
- Application Note - N-Boc Protection. Scribd. [URL: https://www.scribd.
- Azetidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowTDS(EN).aspx?casno=503-29-7]
- MSDS of 1-Boc-3-(Aminomethyl)azetidine. Angene Chemical. [URL: https://www.angenechemical.com/msds/325775-44-8.pdf]
- 1-Boc-3-(Aminomethyl)azetidine Safety Information. ECHEMI. [URL: https://www.echemi.com/products/325775-44-8.html]
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [URL: https://greenchemistry.files.wordpress.com/2016/01/reagent-guide-boc-deprotection.pdf]
- 1-Boc-Azetidine-3-yl-methanol - Safety Information. BLD Pharm. [URL: https://www.bldpharm.com/products/142253-56-3.html]
- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://www.jk-sci.com/boc-protection-and-deprotection_4_13.html]
- AMINES, FLAMMABLE, CORROSIVE, N.O.S. - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/01615]
- Azetidine hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5069_msds.pdf]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



